4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Description
Properties
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h2H,1H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOJQJKUSQRUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381968 | |
| Record name | 2(2H-Perfluoro-2-propyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17327-33-2 | |
| Record name | 2(2H-Perfluoro-2-propyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17327-33-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Introduction
4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a highly fluorinated carboxylic acid, represents a unique chemical entity of significant interest to researchers in medicinal chemistry and materials science. The presence of two trifluoromethyl groups imparts distinct electronic and steric properties that profoundly influence its reactivity and physical behavior. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven experimental protocols for their determination. Understanding these characteristics is paramount for its effective application as a synthetic building block, particularly in the development of novel pharmaceuticals where properties like acidity, lipophilicity, and solubility are critical determinants of bioavailability and efficacy.[1] This compound is notably used in the synthesis of fluorinated analogs of amino acids, such as leucine, highlighting its role in creating novel bioactive molecules.[1]
Core Molecular and Physical Properties
The fundamental identity and bulk properties of this compound are summarized below. These predicted values provide a crucial baseline for experimental design and application.
| Property | Value | Source |
| CAS Number | 17327-33-2 | [2][3][4] |
| Molecular Formula | C₅H₄F₆O₂ | [2][4] |
| Molecular Weight | 210.07 g/mol | [2][4] |
| Appearance | Colorless fused solid | [4] |
| Predicted Boiling Point | 138.8 ± 35.0 °C | [4][5] |
| Predicted Density | 1.512 ± 0.06 g/cm³ | [4][5] |
Chemical Structure:
Acidity and Lipophilicity: Key Determinants of Biological Behavior
The interplay between a molecule's acidity and its lipophilicity governs its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system.
Acidity (pKa)
The acidity of a compound is quantified by its pKa value. For this compound, the predicted pKa is 3.44 ± 0.10 .[1][4]
Expert Insight: The pKa value is significantly lower than that of its non-fluorinated analog, butanoic acid (pKa ≈ 4.82), indicating a substantial increase in acidity. This is a direct consequence of the powerful inductive electron-withdrawing effect of the two trifluoromethyl (-CF₃) groups. These groups stabilize the conjugate base (carboxylate anion) by delocalizing the negative charge, thereby facilitating the dissociation of the proton and making the parent compound a stronger acid. This enhanced acidity is a critical consideration in drug design, as it dictates the ionization state of the molecule at physiological pH (≈7.4), which in turn affects membrane permeability and interaction with biological targets.
Lipophilicity (logP)
Expert Insight: Fluorine is the most electronegative element, yet incorporating it into organic molecules can increase lipophilicity. This counterintuitive effect arises because the C-F bond is highly polarized but fluorine is a poor hydrogen bond acceptor, leading to less favorable interactions with water compared to hydrocarbon analogs. The logP value is crucial for predicting how a drug candidate will partition between the aqueous environment of the bloodstream and the lipid bilayers of cell membranes. An optimal logP value, typically between 1 and 3, is often sought for oral bioavailability.
Solubility Profile
Solubility is a critical gatekeeper for a compound's utility, from ease of handling in the lab to its bioavailability in vivo. This compound is reported to be slightly soluble in chloroform and methanol.[1][4][5]
Expert Insight: The carboxylic acid group provides a hydrophilic center capable of hydrogen bonding, which should confer some degree of aqueous solubility. However, the two bulky, hydrophobic trifluoromethyl groups can significantly diminish this effect. Therefore, its aqueous solubility is expected to be limited and highly pH-dependent. In acidic conditions (pH < pKa), the neutral, protonated form will dominate, which is typically less water-soluble. In neutral or basic conditions (pH > pKa), the deprotonated, anionic form will be more prevalent, leading to increased aqueous solubility due to ion-dipole interactions with water.
Spectroscopic and Spectrometric Characterization
While specific spectra for this compound are not publicly cataloged, its structure allows for the confident prediction of its key spectral features.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid and trifluoromethyl groups.
-
O-H Stretch: A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[6]
-
C=O Stretch: A strong, sharp absorption peak should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.
-
C-F Stretches: Multiple strong, intense absorption bands are expected in the 1100-1350 cm⁻¹ region, indicative of the C-F stretching vibrations of the two -CF₃ groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be relatively simple, showing a multiplet for the single proton on the chiral center (C3) and a diastereotopic multiplet for the two protons of the methylene group (C2). The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum (>10 ppm).
-
¹⁹F NMR: This would be the most informative spectrum. Two distinct signals, likely complex multiplets due to F-F and F-H coupling, would be observed, corresponding to the two magnetically non-equivalent trifluoromethyl groups.
-
¹³C NMR: Signals for the carbonyl carbon (~170-180 ppm), the two trifluoromethyl carbons (quartets due to C-F coupling), the chiral carbon (C3), and the methylene carbon (C2) would be visible.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 210 would be expected. The fragmentation pattern would likely involve:
-
Loss of the carboxyl group (-COOH), resulting in a fragment at m/z 165.
-
Cleavage of C-C bonds within the fluorinated chain.
-
Unusual fragmentation pathways involving fluorine migration, which are common in highly fluorinated compounds.[7]
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust methodologies for determining the key physicochemical properties of this compound.
Protocol for pKa Determination by Potentiometric Titration
This method relies on monitoring pH changes as a solution of the acid is titrated with a strong base. The pKa is the pH at which the acid is half-neutralized.[8]
Methodology:
-
Preparation: Accurately weigh ~20-50 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent like methanol may be used if aqueous solubility is insufficient, but the pKa will then be an apparent pKa (pKaapp).
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).
-
Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stirrer.
-
Data Collection: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point (the point where half the volume of base required to reach the equivalence point has been added). The equivalence point is identified as the inflection point of the sigmoid curve.[9]
Caption: Workflow for pKa determination via potentiometric titration.
Protocol for logP Determination via Shake-Flask Method
The OECD-recommended shake-flask method is the gold standard for logP determination. It involves partitioning the solute between water and n-octanol and measuring its concentration in each phase at equilibrium.[10]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (buffered to a pH at least 2 units below the pKa, e.g., pH 1.4, to ensure the compound is in its neutral form) with n-octanol by mixing them vigorously for 24 hours and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a screw-cap tube, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., 5 mL of each).
-
Equilibration: Agitate the tube at a constant temperature (25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). Avoid vigorous shaking that could cause emulsification. Slow, steady inversion is preferred.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate logP using the formula: logP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ) .
Caption: Workflow for logP determination via the shake-flask method.
Protocol for Thermodynamic Aqueous Solubility Determination
This method determines the equilibrium solubility by creating a saturated solution and measuring the concentration of the dissolved solid.[11]
Methodology:
-
System Setup: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[12] The excess solid ensures that a saturated solution is formed.
-
Equilibration: Tightly seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37 °C for biopharmaceutical relevance) for an extended period (24-48 hours) to ensure equilibrium is reached.[11][12]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the dissolved fraction from the undissolved solid, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed.[10] This step is critical to avoid artificially high results from suspended microparticles.
-
Sample Preparation: Take a precise aliquot of the clear filtrate or supernatant and dilute it as necessary with the appropriate mobile phase for analysis.
-
Quantification: Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve prepared with known concentrations of the compound.[11]
-
Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.
Caption: Workflow for thermodynamic aqueous solubility determination.
Conclusion
This compound is a compound defined by the strong electron-withdrawing nature of its geminal -CF₃ groups. These substituents render it a relatively strong carboxylic acid with a complex solubility and lipophilicity profile that is critical to understand for its application in drug discovery and materials science. While many of its properties are currently predicted, the experimental protocols detailed herein provide a robust framework for researchers to generate high-quality, reliable data, enabling the full exploitation of this unique fluorinated building block.
References
- 1. 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID CAS#: 17327-33-2 [m.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 17327-33-2 CAS MSDS (4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID | 17327-33-2 [m.chemicalbook.com]
- 6. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 11. Aqueous Solubility Assay | Bienta [bienta.net]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-depth Technical Guide to Picosulfuric Acid (CAS 17327-33-2) and its Active Form, Sodium Picosulfate
This guide provides a comprehensive technical overview of Picosulfuric Acid and its widely used salt, Sodium Picosulfate. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, mechanism of action, experimental applications, and safety considerations.
Introduction and Chemical Identity
Picosulfuric acid, and more commonly its sodium salt, sodium picosulfate, is a stimulant laxative utilized in the treatment of constipation and for bowel cleansing prior to medical procedures such as colonoscopies.[1][2] It is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite within the body.[1] The combination of sodium picosulfate with magnesium citrate, an osmotic laxative, is a frequently prescribed formulation for effective bowel preparation.[1][3]
Chemical Structure and Properties
The fundamental chemical data for Picosulfuric Acid are summarized below.
| Property | Value | Source |
| CAS Number | 17327-33-2 (for Picosulfuric Acid) | Multiple Sources |
| Molecular Formula | C18H15NO8S2 | [4] |
| Molecular Weight | 437.4 g/mol | [4] |
| IUPAC Name | [4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenyl] hydrogen sulfate | [4] |
| Synonyms | Picosulfate, Picosulphate | [4] |
Below is a diagram illustrating the chemical structure of Picosulfuric Acid.
Caption: Chemical structure of Picosulfuric Acid.
Mechanism of Action and Pharmacokinetics
Sodium picosulfate is a prodrug that is hydrolyzed by colonic bacteria into its active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM).[1][4] BHPM exerts its laxative effect through a dual mechanism: it stimulates the colonic mucosa, leading to increased peristalsis, and it inhibits the absorption of water and electrolytes, thereby increasing their secretion into the intestinal lumen.[4]
The pharmacokinetic profile of sodium picosulfate is characterized by minimal systemic absorption of the parent drug.[5] The active metabolite, BHPM, is absorbed to some extent and is primarily excreted in the urine as a glucuronide conjugate.[4] The terminal half-life of sodium picosulfate is approximately 7.4 hours.[4]
The signaling pathway for the action of sodium picosulfate is initiated by its conversion to the active form in the colon.
Caption: Mechanism of action of Sodium Picosulfate.
Experimental Protocols: Bowel Preparation for Colonoscopy
A common and critical application of sodium picosulfate is in bowel preparation for colonoscopy. The following is a generalized, step-by-step protocol based on common clinical practice. Specific dosing and timing may vary.[2][6]
Materials
-
Sodium picosulfate, magnesium oxide, and citric acid for oral solution (e.g., Picoprep®, Picolax®)[2]
-
Clear liquids (water, clear broth, apple juice, white grape juice, clear soda, gelatin, popsicles without milk or fruit pieces)
-
Dosing cup
Procedure: Split-Dose Regimen (Preferred Method)[6]
-
Dietary Restrictions: The day before the colonoscopy, consume only clear liquids for breakfast, lunch, and dinner. Avoid solid foods, alcohol, milk, and red or purple colored liquids.
-
First Dose (Evening before Colonoscopy):
-
Reconstitute one packet of the sodium picosulfate formulation in the recommended volume of cold water as per the manufacturer's instructions, typically around 150 mL (5 ounces).
-
Stir for 2-3 minutes until the powder has dissolved. The solution may be warm. Allow it to cool before drinking.
-
Consume the entire solution.
-
Following the first dose, drink at least five 8-ounce cups of clear liquids over the next 5 hours.
-
-
Second Dose (Morning of Colonoscopy, approximately 5 hours before the procedure):
-
Repeat step 2 with the second packet of the sodium picosulfate formulation.
-
Following the second dose, drink at least three 8-ounce cups of clear liquids at least one hour before the colonoscopy.
-
-
Completion: Stop all fluid intake at least 2 hours prior to the colonoscopy.[6]
The workflow for this experimental protocol can be visualized as follows:
Caption: Workflow for bowel preparation using Sodium Picosulfate.
Applications in Drug Development and Research
Sodium picosulfate serves as a valuable tool in drug development, primarily as a standard agent for bowel cleansing in clinical trials involving colonoscopy.[7][8][9] Its efficacy and patient tolerance have been compared to other bowel preparation agents like polyethylene glycol (PEG).[8][9]
Analytical Methodologies
The quantification of sodium picosulfate in pharmaceutical formulations is crucial for quality control. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique. A typical RP-HPLC method might involve:
These methods are validated for linearity, accuracy, precision, and specificity to ensure reliable determination of the drug substance.[10][12]
Safety and Handling
Toxicological Profile
Sodium picosulfate is generally considered safe when used as directed. The oral LD50 in rats is reported to be 11300 mg/kg.[14] Non-clinical safety studies have not shown evidence of impaired fertility or harm to the fetus in rats.[5]
Handling and Personal Protective Equipment (PPE)
When handling sodium picosulfate powder, standard laboratory safety precautions should be observed:
-
Engineering Controls: Use in a well-ventilated area.[14][15]
-
Personal Protective Equipment:
First Aid Measures
-
Inhalation: Move to fresh air.[14]
-
Skin Contact: Wash with plenty of soap and water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes.[14]
-
Ingestion: Rinse mouth and seek medical advice if feeling unwell.[14]
Conclusion
Picosulfuric acid, primarily in the form of its sodium salt, is a well-established and effective stimulant laxative. Its mechanism of action as a prodrug activated by the gut microbiota is a key feature of its pharmacological profile. It plays a significant role in clinical practice for bowel preparation and is a valuable compound for researchers in gastroenterology and related fields. Adherence to proper experimental protocols and safety guidelines is essential when working with this compound.
References
- 1. Sodium picosulfate - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. A multicentre, observational study of sodium picosulfate and magnesium citrate as a precolonoscopy bowel preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picosulfuric acid | C18H15NO8S2 | CID 5243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. Cleansing efficacy and safety of bowel preparation protocol using sodium picosulfate/magnesium citrate considering subjective experiences: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A multicenter randomized phase 4 trial comparing sodium picosulphate plus magnesium citrate vs. polyethylene glycol plus ascorbic acid for bowel preparation before colonoscopy. The PRECOL trial [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC [scirp.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. shijiebiaopin.net [shijiebiaopin.net]
- 14. tcichemicals.com [tcichemicals.com]
- 15. biosynth.com [biosynth.com]
- 16. pharmacopoeia.com [pharmacopoeia.com]
A Spectroscopic Guide to 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid: An In-depth Technical Analysis for Researchers
Introduction: The Structural Significance of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
This compound, a highly fluorinated carboxylic acid, represents a molecule of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The presence of two trifluoromethyl groups on the β-carbon atom imparts unique physicochemical properties, including high acidity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the design of novel pharmaceuticals and advanced materials. This technical guide provides a detailed analysis of the spectral data for this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes established principles of spectroscopy and data from analogous fluorinated compounds to provide a robust predictive and interpretive framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint
NMR spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra of the target compound is outlined below. This protocol is designed to ensure self-validation through consistent and reproducible results.
Sample Preparation and Instrumentation:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ 0.00 ppm) or a secondary standard can be used.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Acquisition Parameters:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.
-
¹³C NMR: Employ proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.[1] A longer relaxation delay (5-10 seconds) or the use of a relaxation agent may be necessary for the quaternary carbon of the carboxylic acid.
-
¹⁹F NMR: Acquire proton-decoupled spectra to simplify the signals from the trifluoromethyl groups. Given the high sensitivity of the ¹⁹F nucleus, a relatively small number of scans is usually sufficient.[2]
-
¹H NMR Spectral Data: Interpretation and Insights
The proton NMR spectrum is predicted to be relatively simple, exhibiting two main signals corresponding to the methylene (-CH₂-) and methine (-CH-) protons, in addition to the carboxylic acid proton.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~11-13 | Singlet (broad) |
| ~4.0-4.5 | Multiplet |
| ~3.0-3.5 | Doublet of Doublets |
-
-COOH Proton (δ ~11-13 ppm): The carboxylic acid proton is expected to appear as a broad singlet in the downfield region of the spectrum. Its chemical shift is highly dependent on concentration and the solvent used due to variations in hydrogen bonding.
-
-CH(CF₃)₂ Proton (δ ~4.0-4.5 ppm): The methine proton is significantly deshielded by the two adjacent electron-withdrawing trifluoromethyl groups. It is expected to appear as a multiplet due to coupling with the adjacent methylene protons and the six fluorine atoms of the two CF₃ groups.
-
-CH₂-COOH Protons (δ ~3.0-3.5 ppm): The methylene protons are diastereotopic and will therefore be chemically non-equivalent. They will couple with each other and with the methine proton, resulting in a complex splitting pattern, likely a doublet of doublets.
¹³C NMR Spectral Data: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide definitive evidence for the four unique carbon environments in the molecule.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | -COOH |
| ~120-125 (quartet) | -CF₃ |
| ~45-55 (multiplet) | -CH(CF₃)₂ |
| ~30-35 | -CH₂-COOH |
-
-COOH Carbon (δ ~170-175 ppm): The carbonyl carbon of the carboxylic acid will resonate at the lowest field, typical for this functional group.[1]
-
-CF₃ Carbons (δ ~120-125 ppm): The carbons of the two trifluoromethyl groups are equivalent and will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms.
-
-CH(CF₃)₂ Carbon (δ ~45-55 ppm): The methine carbon will be shifted downfield due to the attached trifluoromethyl groups and will exhibit complex splitting due to coupling with the six fluorine atoms.
-
-CH₂-COOH Carbon (δ ~30-35 ppm): The methylene carbon will appear at the highest field, being the most shielded of the carbon atoms in the chain.
¹⁹F NMR Spectral Data: The Fluorine Perspective
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[2][3]
| Predicted ¹⁹F NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -70 to -75 | Doublet |
-
-CF₃ Groups (δ ~ -70 to -75 ppm): The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent. In a proton-decoupled spectrum, they would appear as a singlet. However, in a proton-coupled spectrum, they will be split into a doublet by the adjacent methine proton. The chemical shift is in the typical range for CF₃ groups adjacent to an sp³ carbon.[4][5]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the C-F bonds.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a neat liquid sample (if the compound is a liquid at room temperature) as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be used, or the compound can be incorporated into a KBr pellet if it is a solid.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Collection: A background spectrum of the empty sample holder (or solvent) is first collected. The sample is then scanned, and the background is automatically subtracted to yield the spectrum of the compound.
Predicted IR Spectral Data and Interpretation
| Predicted IR Absorption Data | |
| Wavenumber (cm⁻¹) | Intensity |
| 3300-2500 | Strong, Very Broad |
| ~1710 | Strong, Sharp |
| 1300-1100 | Very Strong |
| ~1420 | Medium |
| ~1220 | Strong |
-
O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is the hallmark of a hydrogen-bonded carboxylic acid dimer.[6] This broadness is a key identifying feature.
-
C=O Stretch (~1710 cm⁻¹): A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl group in a saturated, dimeric carboxylic acid.[7]
-
C-F Stretches (1300-1100 cm⁻¹): The spectrum will show one or more very strong absorption bands in this region, which are characteristic of the C-F stretching vibrations of the two trifluoromethyl groups.[6] The high intensity of these bands is due to the large change in dipole moment during the vibration.
-
O-H Bend and C-O Stretch: A medium intensity band around 1420 cm⁻¹ is expected for the in-plane O-H bend, and a strong band around 1220 cm⁻¹ corresponds to the C-O stretching vibration.
Caption: Workflow for spectroscopic analysis.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) in negative ion mode is a suitable technique for carboxylic acids as they readily form [M-H]⁻ ions. Electron ionization (EI) can also be used, but may lead to extensive fragmentation and a weak or absent molecular ion peak.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To probe the fragmentation pathways, collision-induced dissociation (CID) of the [M-H]⁻ precursor ion can be performed.
Predicted Mass Spectral Data and Fragmentation Analysis
The molecular weight of this compound (C₅H₄F₆O₂) is 226.08 g/mol .
ESI-MS (Negative Ion Mode):
-
[M-H]⁻: A prominent peak at m/z 225.01 is expected, corresponding to the deprotonated molecule.
EI-MS Fragmentation: The EI mass spectrum is predicted to be complex due to the high degree of fluorination. The molecular ion peak ([M]⁺˙ at m/z 226) may be of low abundance or absent. Key fragmentation pathways for perfluorinated carboxylic acids generally involve the initial loss of the carboxyl group.[8][9][10][11][12]
-
Loss of -COOH: A significant fragment would likely arise from the loss of the carboxylic acid group (45 Da), resulting in a fragment at m/z 181.
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 182.
-
CF₃ Loss: The loss of a trifluoromethyl group (69 Da) is another probable fragmentation pathway, leading to fragments at m/z 157 (from the molecular ion) or m/z 112 (from the [M-COOH]⁺ fragment).
-
Rearrangements: Fluorine migrations and complex rearrangements are common in the fragmentation of perfluoroalkyl anions, which can lead to a series of smaller fluorinated fragments.[8][10][11]
Caption: Predicted MS fragmentation pathways.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive analysis of this compound using NMR, IR, and MS provides a powerful and synergistic approach to its structural characterization. While direct, publicly available experimental data is limited, the predictive and interpretive framework presented in this guide, based on established spectroscopic principles and data from analogous compounds, offers researchers and drug development professionals a robust foundation for identifying and understanding this important fluorinated molecule. The unique spectral signatures arising from the two trifluoromethyl groups and the carboxylic acid functionality serve as definitive markers for its identification and characterization.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. well-labs.com [well-labs.com]
- 9. benchchem.com [benchchem.com]
- 10. dioxin20xx.org [dioxin20xx.org]
- 11. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability of 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid
Foreword for the Modern Researcher
In the landscape of pharmaceutical and materials science, the introduction of fluorine-containing molecules has been nothing short of revolutionary. The unique stereoelectronic properties of fluorine can dramatically alter a molecule's reactivity, lipophilicity, and metabolic stability. 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid, a compound bearing two trifluoromethyl groups, is a building block of significant interest. However, its utility is intrinsically linked to its stability. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the thermal behavior of this compound. We will explore not just what happens when it is heated, but why it happens, grounded in the principles of physical organic chemistry and supported by data from analogous systems. Our aim is to equip researchers, scientists, and drug development professionals with the predictive insights and practical methodologies necessary for the safe and effective use of this valuable synthetic intermediate.
Compound Identity and Prudent Handling
This compound is a carboxylic acid characterized by a high degree of fluorination. Its pertinent details are summarized below.
| Property | Value |
| CAS Number | 17327-32-2 |
| Molecular Formula | C₅H₄F₆O₂ |
| Molecular Weight | 210.07 g/mol |
| Appearance | Typically a liquid or low-melting solid |
| Primary Hazards | Corrosive; causes severe skin burns and eye damage.[1][2] |
| Recommended Storage | 2-8°C in a tightly sealed container under an inert atmosphere.[1] |
Given its corrosive nature, all handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
Theoretical Assessment of Thermal Decomposition Pathways
The Predominance of Decarboxylation
For many aliphatic carboxylic acids, the primary thermal decomposition route is decarboxylation—the loss of carbon dioxide (CO₂). In the case of our target molecule, the two strongly electron-withdrawing trifluoromethyl groups on the adjacent carbon are expected to facilitate this process. These groups stabilize the resulting carbanion intermediate through inductive effects, thereby lowering the activation energy for the C-C bond cleavage.
A Postulated Stepwise Decomposition Mechanism
Based on computational studies of similar short-chain PFCAs, a likely multi-step decomposition pathway can be proposed.[5][6][7]
-
Initiation via Decarboxylation: Upon heating, the molecule is expected to undergo decarboxylation to release CO₂ and form the highly unstable 1,1,1,3,3,3-hexafluoropropan-2-ide carbanion.
-
Formation of Hexafluoroisobutylene: This carbanion is not expected to be stable and would likely undergo rapid rearrangement. The most probable subsequent step is the elimination of a fluoride ion (F⁻) to form the neutral and volatile alkene, hexafluoroisobutylene (HFIB). HFIB is a known and useful fluorinated building block.
The overall proposed decomposition can be summarized as:
CF₃CH(CF₃)CH₂COOH → CO₂ + [CF₃CH(CF₃)CH₂]⁻ → HF + CF₂=C(CF₃)CH₃ (Note: This is a simplified representation; the exact mechanism of the second step could be more complex).
A visual representation of this proposed pathway is provided below.
Caption: Proposed thermal decomposition pathway.
Alternative Pathways: HF Elimination
Theoretical studies on the pyrolysis of other PFCAs, such as perfluorobutanoic acid, have highlighted an alternative initial step: the elimination of hydrogen fluoride (HF) from the carboxylic acid headgroup to form a transient, highly strained α-lactone intermediate.[4][8] This lactone then rapidly fragments, typically losing CO to yield a perfluoroacyl fluoride. While this pathway is well-supported for straight-chain PFCAs, the branched nature and the presence of two CF₃ groups in our target molecule may favor the direct decarboxylation route. However, the possibility of HF elimination should not be entirely discounted.
Gold-Standard Methodologies for Empirical Thermal Stability Analysis
To move from theoretical postulation to empirical fact, a suite of thermoanalytical techniques must be employed. The following protocols represent the industry standard for a comprehensive assessment of thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
The resulting thermogram will provide a clear indication of the temperature at which the material begins to degrade.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify the enthalpy changes associated with thermal events such as melting, crystallization, and decomposition.[9][10]
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -20°C).
-
Ramp from -20°C to 300°C (or a temperature below the T_onset from TGA) at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks (melting) and exothermic peaks (decomposition).
-
Integrate the peak areas to determine the enthalpy (ΔH) of these transitions.
-
Evolved Gas Analysis (EGA): TGA-MS/FTIR
Objective: To identify the chemical nature of the gaseous products evolved during decomposition.
Protocol:
-
Instrumentation: Utilize a TGA instrument coupled via a heated transfer line to either a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.
-
Experimental Conditions: Run the TGA experiment as described in section 3.1.
-
Data Analysis:
-
TGA-MS: Monitor the ion currents for specific mass-to-charge ratios (m/z) corresponding to expected decomposition products (e.g., m/z 44 for CO₂, m/z 164 for HFIB).
-
TGA-FTIR: Collect infrared spectra of the evolved gases over time and compare them to library spectra to identify functional groups and specific compounds (e.g., the characteristic asymmetric stretch of CO₂ around 2350 cm⁻¹).
-
This combined analysis provides definitive evidence to confirm or refute the proposed decomposition pathways.
Integrated Experimental Workflow and Expected Data
A logical workflow for the complete thermal analysis is essential for obtaining high-quality, interconnected data.
Caption: Integrated workflow for thermal stability assessment.
Expected Quantitative Data
The following table summarizes the key parameters that would be obtained from the described experimental workflow.
| Parameter | Analytical Technique | Expected Observation |
| Melting Point (T_m) | DSC | An endothermic peak corresponding to the solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔH_f) | DSC | The integrated area of the melting peak, quantifying the energy required for melting. |
| Onset of Decomposition (T_onset) | TGA | The temperature at which significant mass loss begins, indicating the start of thermal degradation. |
| Decomposition Profile | TGA | A single or multi-step mass loss curve, indicating the complexity of the decomposition process. |
| Enthalpy of Decomposition (ΔH_d) | DSC | An exothermic peak, quantifying the heat released during the decomposition reactions. |
| Evolved Gas Identity | TGA-MS/FTIR | Detection of CO₂ and fragments corresponding to hexafluoroisobutylene, confirming the proposed decomposition pathway. |
Conclusion: A Framework for Stability-Aware Research
This compound is a molecule of considerable synthetic potential. While it is stable under recommended refrigerated storage conditions, this guide establishes a clear theoretical basis for its thermal decomposition, primarily through decarboxylation to yield carbon dioxide and hexafluoroisobutylene. This predicted pathway is grounded in the established chemistry of perfluorinated carboxylic acids.
For any application involving elevated temperatures, the experimental protocols detailed herein—TGA, DSC, and Evolved Gas Analysis—are not merely recommended; they are essential for ensuring safety, process control, and the ultimate success of the research. By integrating theoretical understanding with empirical validation, researchers can confidently and safely harness the full potential of this and other highly functionalized fluorochemicals.
References
- 1. Catalyst-Free Decarboxylative Fluorination of Tertiary β-Keto Carboxylic Acids [organic-chemistry.org]
- 2. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]
- 10. Predicting pyrolysis decomposition of PFOA using computational nanoreactors: a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a key fluorinated building block in synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, and explores its primary application in the synthesis of complex fluorinated molecules, particularly unnatural amino acids like hexafluoroleucine. A detailed synthesis protocol is provided, along with an analysis of its spectroscopic characteristics. This guide serves as a critical resource for researchers leveraging fluorination to modulate the properties of bioactive compounds and advanced materials.
Introduction: The Significance of Strategic Fluorination
The introduction of fluorine into organic molecules is a powerful strategy in modern drug discovery and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and conformational preferences. This compound, also known as 3,3-bis(trifluoromethyl)propanoic acid, is a valuable reagent that provides a direct route to incorporating a gem-bis(trifluoromethyl) moiety into a target structure. This structural motif is of particular interest for creating highly lipophilic and sterically demanding analogs of bioactive molecules.
Compound Identification and Physicochemical Properties
This compound is a synthetic carboxylic acid characterized by the presence of two trifluoromethyl groups on the β-carbon.
| Property | Value | Source |
| CAS Number | 17327-33-2 | [1] |
| Molecular Formula | C₅H₄F₆O₂ | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| Synonyms | 3,3-bis(trifluoromethyl)propanoic acid | [1] |
| Predicted Boiling Point | 138.8 ± 35.0 °C | [2] |
| Predicted Density | 1.512 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Chloroform, Methanol (Slightly) | [2] |
Historical Context and Discovery
While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in a historical survey of the literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The synthesis and utility of fluorinated building blocks gained significant traction in the mid-20th century. The initial impetus for creating such compounds often stemmed from the need for new materials with enhanced thermal and chemical stability, as well as the exploration of fluorinated analogs of known biologically active molecules. The development of synthetic methodologies for related compounds, such as various fluorinated butanoic acid derivatives, laid the groundwork for the eventual synthesis of this specific gem-bis(trifluoromethyl) analog. Its primary utility as a precursor to hexafluoroleucine suggests that its synthesis was likely driven by the growing interest in creating novel, fluorinated amino acids for incorporation into peptides and proteins to study their structure and function.
Synthesis Methodology
The synthesis of this compound can be approached through various methods, often involving the manipulation of highly fluorinated precursors. A common strategy involves the hydrolysis of a corresponding ester, which can be prepared from commercially available starting materials.
Experimental Protocol: Hydrolysis of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
This protocol describes a representative lab-scale synthesis.
Materials:
-
Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
-
Potassium hydroxide (KOH)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate in methanol.
-
Saponification: To the stirred solution, add a solution of potassium hydroxide in water.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extraction: Extract the acidic aqueous layer with diethyl ether (3 x volumes).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation or recrystallization, if necessary.
Causality of Experimental Choices:
-
The use of a strong base like potassium hydroxide is essential for the saponification (hydrolysis) of the ester.
-
Methanol is a suitable solvent as it is polar and allows for the dissolution of both the ester and the hydroxide salt.
-
Acidification is necessary to protonate the carboxylate salt and generate the free carboxylic acid.
-
Extraction with a non-polar solvent like diethyl ether is an effective method for isolating the product from the aqueous reaction mixture.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected characteristic signals.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing two main signals:
-
A multiplet for the methylene protons (-CH₂-) adjacent to the carboxylic acid group.
-
A multiplet for the methine proton (-CH-) deshielded by the two trifluoromethyl groups.
-
A broad singlet for the acidic proton of the carboxylic acid group, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton:
-
A signal for the carbonyl carbon of the carboxylic acid.
-
A signal for the methylene carbon.
-
A signal for the methine carbon, which will be split due to coupling with the fluorine atoms of the trifluoromethyl groups.
-
A quartet for the carbons of the two equivalent trifluoromethyl groups due to C-F coupling.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a key tool for characterizing fluorinated compounds and is expected to show a single signal for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift will be in the typical region for CF₃ groups.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group, around 1700-1725 cm⁻¹.
-
Strong C-F stretching bands, typically in the region of 1100-1300 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak, although it may be of low intensity due to the lability of the molecule. Characteristic fragmentation patterns would include the loss of the carboxylic acid group and fragmentation of the fluorinated alkyl chain.
Applications in Drug Development and Research
The primary application of this compound is as a precursor for the synthesis of highly fluorinated amino acids, most notably (S)-5,5,5,5',5',5'-hexafluoroleucine[3].
Synthesis of Hexafluoroleucine
Hexafluoroleucine is a non-proteinogenic amino acid where the two methyl groups of the leucine side chain are replaced by trifluoromethyl groups. This substitution dramatically increases the lipophilicity of the amino acid side chain while maintaining a similar steric profile. The synthesis of hexafluoroleucine often involves the use of this compound as a key building block. The carboxylic acid functionality allows for further chemical transformations to introduce the amino group at the α-position.
Significance in Peptide and Protein Chemistry:
The incorporation of hexafluoroleucine into peptides and proteins is a powerful tool for:
-
Probing Protein Structure and Folding: The ¹⁹F NMR signal of the hexafluoroleucine side chain can be used as a sensitive probe to monitor local environment changes during protein folding and binding events.
-
Enhancing Peptide Stability: The presence of the highly stable C-F bonds can increase the metabolic stability of peptides by shielding them from enzymatic degradation.
-
Modulating Bioactivity: The increased lipophilicity of the hexafluoroleucine side chain can enhance the ability of peptides to cross cell membranes and can also influence their binding affinity to biological targets.
Reaction Pathway Diagram:
Caption: General pathway for the synthesis of hexafluoroleucine.
Conclusion
This compound is a specialized yet highly valuable building block in the field of organofluorine chemistry. Its utility in the synthesis of complex fluorinated molecules, particularly unnatural amino acids, underscores its importance for researchers in drug discovery and protein engineering. The synthetic accessibility and the unique properties it imparts to target molecules ensure its continued relevance in the development of novel therapeutics and advanced materials. This guide provides a foundational understanding of this compound, enabling researchers to effectively incorporate it into their synthetic strategies.
References
Unlocking the Potential of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid: A Technical Guide for Researchers
Introduction: The Promise of a Highly Fluorinated Building Block
In the landscape of modern chemical research, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for innovation in both medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as high electronegativity, metabolic stability, and altered lipophilicity, offer a powerful toolkit for molecular design.[1][2] This guide focuses on a particularly intriguing, yet underexplored molecule: 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid . With its two trifluoromethyl groups vicinal to a carboxylic acid moiety, this compound presents a unique platform for the development of novel pharmaceuticals and advanced polymers.
This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research areas for this compound. We will delve into its application as a precursor for synthesizing novel fluorinated amino acids and as a monomer for creating high-performance fluorinated polymers. This document is designed to be a practical resource, offering not just theoretical possibilities but also actionable experimental protocols and the scientific rationale behind them.
Physicochemical Properties and Spectroscopic Data
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₅H₄F₆O₂[3] |
| Molecular Weight | 210.07 g/mol [3] |
| Boiling Point | ~138-140 °C (Predicted)[4] |
| Density | ~1.51 g/cm³ (Predicted)[4] |
| Appearance | Colorless liquid or low-melting solid |
| Solubility | Likely soluble in polar organic solvents (e.g., ethers, acetone, acetonitrile) and moderately soluble in water. |
Predicted Spectroscopic Data:
-
¹H NMR: The spectrum is expected to be relatively simple, showing a multiplet for the single proton at the C3 position and a multiplet for the two protons at the C2 position. The chemical shifts will be influenced by the neighboring electron-withdrawing trifluoromethyl and carboxylic acid groups.
-
¹³C NMR: The spectrum will show distinct signals for the five carbon atoms. The carbons bearing the trifluoromethyl groups and the carbonyl carbon will be significantly deshielded. The C-F coupling will result in complex splitting patterns for the carbons attached to fluorine.[5]
-
¹⁹F NMR: This will be the most informative spectrum, likely showing a doublet of quartets or a more complex multiplet for the six equivalent fluorine atoms of the two trifluoromethyl groups, due to coupling with the C3 proton and potentially long-range C-F coupling. The chemical shift is expected in the typical range for trifluoromethyl groups.[6][7]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and trifluoromethyl radicals.
-
FTIR Spectroscopy: The spectrum will be characterized by strong C-F stretching vibrations, a strong C=O stretching band for the carboxylic acid, and a broad O-H stretching band.[8]
Potential Research Area 1: Medicinal Chemistry - A Gateway to Novel Fluorinated Amino Acids
The structural motif of this compound makes it an ideal precursor for the synthesis of non-proteinogenic amino acids, particularly hexafluorovaline and its derivatives. Fluorinated amino acids are of great interest in drug discovery as they can enhance the metabolic stability and binding affinity of peptides and other bioactive molecules.[9][10]
Scientific Rationale
The two trifluoromethyl groups on the β-carbon of the butanoic acid chain mimic the isopropyl group of valine but with significantly altered electronic and steric properties. This "hexafluoroleucine" analogue can be incorporated into peptides to create more potent and stable therapeutics. The strong electron-withdrawing nature of the trifluoromethyl groups can also influence the pKa of the carboxylic acid and the reactivity of the adjacent C-H bond.
Proposed Research Workflow: Synthesis of Hexafluorovaline Derivatives
This workflow outlines a potential route to synthesize N-protected hexafluorovaline, a key building block for peptide synthesis.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 4,4,4-TRIFLUORO-1-BUTANOL(461-18-7) 1H NMR spectrum [chemicalbook.com]
- 5. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. colorado.edu [colorado.edu]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
An In-Depth Technical Guide to the Health and Safety of 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid
Introduction
4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid is a highly fluorinated organic compound utilized in specialized laboratory applications, including the synthesis of novel pharmaceutical candidates and advanced materials. Its unique chemical structure, while valuable, imparts significant health and safety risks that necessitate rigorous handling protocols. This guide provides a comprehensive overview of the hazards associated with this compound and establishes clear, field-proven procedures for its safe use, storage, and emergency management. The protocols herein are designed to empower researchers to work confidently and safely by understanding the causality behind each safety recommendation.
Section 1: Chemical Identification & Properties
Precise identification is the cornerstone of chemical safety. Understanding the fundamental properties of a substance informs every aspect of its handling, from storage to emergency response.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 17327-33-2[1][2][3] |
| Molecular Formula | C₅H₄F₆O₂[2][3] |
| Molecular Weight | 210.07 g/mol [2][3] |
| Synonyms | 4,4,4-Trifluoro-3-trifluoromethylbutyric Acid[3] |
| Proper Shipping Name | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S.[1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). It is a potent corrosive agent with multiple routes of entry and potential for severe, and in some cases, delayed health effects. The primary danger lies in its ability to cause severe chemical burns to any tissue it contacts.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion / Irritation | Category 1B[1] | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage / Eye Irritation | Category 1[1] | H318: Causes serious eye damage[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3[1][2] | H335: May cause respiratory irritation[1][2] |
| Corrosive to Metals | Category 1[1] | H290: May be corrosive to metals[1] |
| Acute Toxicity (Inhalation) | Category 4[5][6] | H332: Harmful if inhaled[5][6] |
| Hazardous to the Aquatic Environment (Chronic) | Category 3[5][6] | H412: Harmful to aquatic life with long lasting effects[5][6] |
Expert Analysis of Health Hazards:
-
Dermal and Ocular: Contact with skin or eyes results in immediate and severe chemical burns.[5][7] The corrosive nature of the acid can lead to deep tissue damage and, in the case of eyes, permanent vision loss.[1]
-
Inhalation: Inhalation of vapors, mists, or aerosols is harmful and causes chemical burns to the respiratory tract.[5][7] A significant and critical risk is the potential for delayed onset pulmonary edema, where fluid accumulates in the lungs up to 24 hours after exposure.[1] This necessitates medical observation even if initial symptoms are absent.[1]
-
Ingestion: If swallowed, the compound causes severe burns to the gastrointestinal tract, characterized by strong pain and risk of perforation.[5][7]
-
Chronic Exposure: Repeated or prolonged exposure can lead to chronic respiratory conditions, such as industrial bronchitis or Reactive Airways Dysfunction Syndrome (RADS).[1] It may also cause erosion of dental enamel.[1] As of current data, this compound is not classified as a carcinogen by IARC, NTP, or OSHA.[5]
Section 3: Safe Handling and Storage Protocols
The fundamental principle guiding the handling of this compound is ALARA (As Low As Reasonably Achievable). All engineering controls, work practices, and personal protective equipment are selected to minimize the potential for any exposure.
Protocol 3.1: Standard Operating Procedure for Handling
This protocol must be followed for all laboratory work involving this compound.
-
Preparation:
-
Verify that a certified chemical fume hood is operational.
-
Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4][7]
-
Assemble all necessary Personal Protective Equipment (PPE) as detailed in Section 4.
-
Prepare and label all receiving vessels and waste containers in advance.
-
-
Execution:
-
Conduct all manipulations, including weighing and transfers, exclusively within the chemical fume hood to contain vapors.[7]
-
Avoid all personal contact.[1] Use tools (spatulas, forceps) for handling containers.
-
When handling, do not eat, drink, or smoke.[1]
-
Keep containers securely sealed when not in immediate use.[1]
-
-
Post-Handling:
Protocol 3.2: Long-Term Storage Requirements
Improper storage is a common cause of laboratory incidents. This compound's corrosive nature and hygroscopicity demand specific storage conditions.
-
Container Integrity: Always store in the original, manufacturer-supplied container.[1] Ensure the container is clearly labeled and free from leaks or damage.[1]
-
Location: Store in a designated corrosives cabinet. The storage area must be cool, dry, and well-ventilated.[1][7] Several sources recommend refrigerated storage at 2-8°C.[2][8]
-
Segregation: Store locked up and away from incompatible materials.[1][2] Critical incompatibilities include:
-
Inventory Management: Regularly inspect stored containers for signs of degradation or leaks.[1] Use a first-in, first-out inventory system.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense, followed by rigorous PPE protocols. Reliance on PPE alone is insufficient.
-
Engineering Controls: A properly functioning chemical fume hood is mandatory for all work with this substance.[7] The ventilation system should be adequate to maintain airborne concentrations well below any established exposure limits.[7]
-
Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical safety goggles and a full-face shield.[2][4] | Protects against splashes of corrosive liquid and prevents vapor contact with eyes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use and use proper removal techniques to avoid self-contamination.[6] | Provides a direct barrier against skin contact, which causes severe burns.[7] |
| Skin & Body | A lab coat (preferably chemically resistant) and closed-toe shoes are mandatory. For larger quantities or tasks with a high splash risk, a complete chemical suit is required.[2][7] | Prevents accidental skin contact on arms, legs, and body. |
| Respiratory | All work should be in a fume hood. If a hood is not available or fails, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/acid gas) must be used.[2][7][9] | Prevents inhalation of harmful and corrosive vapors that can cause severe respiratory damage.[5][7] |
Section 5: Emergency Procedures and First Aid
Guiding Principle: Time is critical. Immediate and thorough decontamination is paramount, followed by professional medical evaluation for all exposures.
Protocol 5.1: First Aid for Eye Contact
-
Immediately hold eyelids apart and flush the eye continuously with large amounts of running water for at least 15 minutes.[1][7]
-
Ensure complete irrigation by occasionally lifting the upper and lower lids.[1]
-
Removal of contact lenses should only be attempted by skilled personnel after initial flushing has begun.[1]
-
Transport to a hospital or doctor without delay.[1]
Protocol 5.2: First Aid for Skin Contact
-
Immediately flush the affected body area with large amounts of water, using a safety shower if available.[1][7]
-
Quickly remove all contaminated clothing and footwear while continuing to flush.[1][7]
-
Continue flushing until advised to stop by a medical professional.[1]
-
Transport to a hospital or doctor.[1]
Protocol 5.3: First Aid for Inhalation
-
Remove the affected person from the contaminated area to fresh air immediately.[1][7]
-
Lay the patient down; keep them warm and rested.[1]
-
If breathing has stopped, apply artificial respiration, preferably with a demand-valve resuscitator or bag-valve mask device.[1]
-
Transport to a hospital without delay for medical observation, as lung edema may be delayed.[1]
Protocol 5.4: First Aid for Ingestion
-
Urgent hospital treatment is required.[1]
-
Do NOT induce vomiting.[1][7] If vomiting occurs, lean the patient forward to prevent aspiration.[1]
-
Provide water slowly for the person to drink, as much as they can comfortably manage.[1] Never give liquids to an unconscious or drowsy person.[1]
Section 6: Accidental Release and Spill Management
A prompt and correct response to a spill is essential to prevent exposure and environmental contamination.
Protocol 6.1: Spill Response Procedure
-
Evacuate & Ventilate: Immediately evacuate all non-essential personnel from the spill area.[2] Ensure the area is well-ventilated (ensure fume hood is operational).[2]
-
Control & Communicate: Alert others in the laboratory. Do not attempt to clean a large spill alone or without proper training and equipment.
-
Protect: Don full PPE, including respiratory protection if vapors are present.[1][2]
-
Contain: Prevent the spill from spreading or entering drains.[2][5]
-
Absorb: Cover and absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1]
-
Collect: Carefully sweep or wipe up the absorbed material and place it into a suitable, labeled, and sealable container for hazardous waste disposal.[1][2]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste container according to institutional and local hazardous waste regulations.[1][2]
Section 7: Fire-Fighting Measures
While not highly flammable, this compound is combustible and presents specific hazards in a fire.
| Aspect | Details |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][7] |
| Specific Hazards | Combustion is possible.[5] In a fire, it may emit acrid smoke and corrosive, hazardous fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[1][4] |
| Protective Equipment | Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[5][7] |
Section 8: Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Characterization: This material must be disposed of as hazardous waste.
-
Procedure: Do not dispose of down the drain.[2][5] Collect waste material in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: All waste disposal must be conducted through an authorized hazardous waste collection service, in strict accordance with all local, state, and federal regulations.[1][2][9]
Section 9: Toxicological Information Summary
This section provides a brief overview of the toxicological profile based on available data.
-
Acute Effects: The primary acute effects are severe corrosion and irritation to all points of contact (skin, eyes, respiratory, GI tract).[1][7] It is classified as harmful if inhaled.[5][6]
-
Chronic Effects: Long-term exposure to the respiratory tract may lead to airways disease.[1] Repeated exposure to acids can also result in dental erosion.[1]
-
Sensitization: No data is available to classify the material as a skin or respiratory sensitizer.
-
Carcinogenicity: No component of this product at levels greater than 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[5]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. This compound [lgcstandards.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. achmem.com [achmem.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 4,4,4-Trifluoro-3-(Trifluoromethyl)butanoic Acid: An Application Note
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a valuable fluorinated building block in pharmaceutical and materials science research. The synthetic strategy is a robust three-step process commencing with a zinc-mediated Reformatsky reaction to construct the carbon backbone, followed by a Barton-McCombie deoxygenation to remove a sterically hindered tertiary alcohol, and concluding with a standard ester hydrolysis. This guide is intended for researchers in organic synthesis, drug discovery, and materials development, offering field-proven insights into the causality behind experimental choices and ensuring a reliable, reproducible workflow.
Introduction and Synthetic Strategy
Highly fluorinated organic molecules are of paramount importance in modern chemistry. The incorporation of trifluoromethyl (CF₃) groups can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them indispensable motifs in drug design. This compound, with its sterically demanding bis(trifluoromethyl) moiety, represents a challenging yet valuable synthetic target.
This protocol outlines a logical and efficient three-step synthesis designed to overcome the challenges associated with constructing the C(CF₃)₂ core.
The overall synthetic workflow is as follows:
-
Step 1: Reformatsky Reaction. A zinc-mediated nucleophilic addition of an organozinc enolate, derived from ethyl bromoacetate, to hexafluoroacetone. This classic C-C bond-forming reaction is highly effective for additions to sterically hindered and highly electrophilic ketones, yielding the key intermediate, ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate.
-
Step 2: Barton-McCombie Deoxygenation. Removal of the tertiary hydroxyl group from the intermediate. This is a formidable challenge due to steric hindrance. The Barton-McCombie reaction provides a reliable radical-based pathway, proceeding through a thiocarbonyl derivative to replace the C-O bond with a C-H bond.
-
Step 3: Saponification. Basic hydrolysis of the resulting ethyl ester to afford the final target carboxylic acid, this compound.
Application Notes and Protocols for the Purification of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Abstract
This document provides a comprehensive guide to the purification of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (CAS No. 17327-33-2), a critical building block in the synthesis of specialized fluorinated molecules.[1] Given the stringent purity requirements for applications in pharmaceutical development and materials science, effective purification is paramount. This guide details several field-proven methodologies, including fractional distillation, recrystallization, acid-base extraction, and chromatography. Each section explains the underlying scientific principles, offers detailed step-by-step protocols, and discusses the rationale behind experimental choices to empower researchers in achieving optimal purity.
Introduction: The Challenge of Purifying a Highly Fluorinated Carboxylic Acid
This compound is a unique aliphatic carboxylic acid characterized by the presence of two trifluoromethyl groups. This high degree of fluorination imparts distinct physicochemical properties that influence its reactivity and interactions, making it a valuable precursor for compounds like fluorinated leucine analogs.[1] However, these same properties present specific challenges for purification.
The high electronegativity of fluorine atoms can alter molecular polarity, boiling points, and solubility in ways not typical for hydrocarbon analogs.[2] Furthermore, synthetic routes can introduce a variety of impurities, including unreacted starting materials, side-products (e.g., from elimination or rearrangement reactions), and residual solvents.[3][4] The presence of such impurities can compromise the yield, stereoselectivity, and biological activity of downstream products, making their removal a critical step in any synthetic workflow.[5]
This guide is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to purify this compound to a high degree of homogeneity.
Physicochemical Properties
A thorough understanding of the compound's properties is the foundation for selecting an appropriate purification strategy.
| Property | Value | Source |
| CAS Number | 17327-33-2 | [1][6] |
| Molecular Formula | C₅H₄F₆O₂ | [1][6] |
| Molecular Weight | 210.07 g/mol | [1] |
| Predicted Boiling Point | 138.8 ± 35.0 °C | [1] |
| Predicted Density | 1.512 ± 0.06 g/cm³ | [1] |
| Structure | 3,3-bis(trifluoromethyl)propanoic acid | [6] |
Purification Methodologies: Principles and Protocols
The choice of purification method depends on several factors: the nature of the impurities, the scale of the purification, the required final purity, and available laboratory equipment. We present four primary methods, from bulk purification to high-purity polishing.
Method 1: Fractional Vacuum Distillation
Causality and Expertise: Distillation separates components of a liquid mixture based on differences in their boiling points. For a compound with a boiling point above 100-120 °C, performing the distillation under reduced pressure (vacuum) is crucial. This lowers the boiling point, preventing potential thermal decomposition that can occur at higher temperatures. This method is most effective for removing non-volatile impurities or solvents with significantly different boiling points. A key challenge with fluorinated compounds is their tendency to form azeotropes (mixtures with a constant boiling point), which cannot be separated by simple distillation.[7][8] If azeotrope formation is suspected, extractive distillation with a carefully selected solvent may be necessary to alter the relative volatilities.[8]
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a heating mantle with a stirrer, a fractionating column (e.g., Vigreux), a condenser, a receiving flask manifold (pig or cow type), and a connection to a vacuum pump with a pressure gauge and cold trap. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
System Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg). A gradual reduction in pressure prevents bumping.
-
Heating and Equilibration: Begin gentle heating and stirring. As the liquid begins to boil, observe the vapor rising through the column. Adjust the heat input to maintain a slow, steady distillation rate. Allow the column to equilibrate by observing the reflux ring.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents.
-
Main Fraction: Once the temperature at the head of the column stabilizes, switch to a new receiving flask and collect the main fraction corresponding to the pure product.
-
End-run: As the distillation nears completion, the temperature may rise or fluctuate, indicating the presence of higher-boiling impurities. Collect this in a separate flask.
-
-
Purity Analysis: Analyze all collected fractions using an appropriate method (e.g., GC-MS, ¹⁹F NMR) to confirm the purity and determine which fractions to combine.
References
- 1. 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID CAS#: 17327-33-2 [chemicalbook.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4,4,4-trifluoro-3-(trifluoromethyl)butyric acid | CAS 17327-33-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 8. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Introduction and Scientific Context
4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (CAS No. 17327-33-2) is a highly fluorinated carboxylic acid. Its structural motif, featuring two trifluoromethyl groups, imparts unique physicochemical properties that are of increasing interest in medicinal chemistry and materials science. For instance, it serves as a precursor for synthesizing fluorinated analogues of amino acids like leucine, which can be used to probe protein structure and function or to develop novel therapeutics with enhanced metabolic stability[1].
This guide presents a comprehensive, multi-technique approach for the definitive characterization of this molecule. We move beyond simple data reporting to explain the causality behind methodological choices, providing a robust framework that integrates structural elucidation, purity assessment, and quantitative analysis. The protocols described herein are designed to be self-validating, incorporating best practices for calibration and system suitability to ensure data integrity.
Physicochemical Properties: The Foundation for Method Development
Understanding the fundamental properties of this compound is the critical first step in designing effective analytical strategies. These properties dictate choices for solvents, chromatographic conditions, and sample preparation techniques.
| Property | Value / Description | Source |
| CAS Number | 17327-33-2 | [1][2][3] |
| Molecular Formula | C₅H₄F₆O₂ | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| Predicted Boiling Point | 138.8 ± 35.0 °C | [1] |
| Predicted Density | 1.512 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 3.44 ± 0.10 | [1] |
| Solubility | Slightly soluble in Chloroform, Methanol | [1] |
| Storage Conditions | 2-8°C | [1] |
Part I: Definitive Structural Elucidation
The primary goal of this stage is the unambiguous confirmation of the covalent structure of the molecule. We employ a synergistic combination of Nuclear Magnetic Resonance (NMR) for mapping atomic connectivity, Mass Spectrometry (MS) for confirming mass and fragmentation, and Infrared (IR) Spectroscopy for identifying key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural analysis for organic molecules. For a fluorinated compound like this, ¹⁹F NMR is not just supplementary but essential, providing a direct and highly sensitive window into the electronic environment of the fluorine atoms.[4]
Causality of Experimental Choices:
-
Solvent: Deuterated methanol (Methanol-d₄) is chosen based on the compound's slight solubility in methanol[1]. It is a polar, protic solvent that can effectively solvate the carboxylic acid.
-
Nuclei: ¹H NMR identifies the non-exchangeable protons. ¹³C NMR confirms the carbon backbone. ¹⁹F NMR is paramount for confirming the two distinct trifluoromethyl environments and their coupling to the rest of the molecule.
-
Relaxation Agent: For quantitative NMR or in cases of slow relaxation (common for ¹⁹F nuclei), a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added to shorten T1 relaxation times, enabling faster data acquisition without signal saturation.[5]
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of Methanol-d₄. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe capable of tuning to ¹H, ¹³C, and ¹⁹F frequencies.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Expected Signals: Two primary signals are expected: a multiplet for the CH₂ group and a multiplet for the CH group. The carboxylic acid proton (OH) may be visible as a broad singlet, or it may exchange with residual water in the solvent.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Five distinct carbon signals: C=O (carboxylic acid), CH, CH₂, and two CF₃ groups.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Expected Signals: Two distinct signals for the two diastereotopic CF₃ groups are expected. The chemical shifts will be highly informative. Perfluorinated compounds typically exhibit chemical shifts for CF₃ groups at values smaller than -90 ppm.[6] The coupling between the fluorine nuclei and the adjacent proton (H-C-CF₃) will provide crucial connectivity information.
-
References
- 1. 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID CAS#: 17327-33-2 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid for the Synthesis of Advanced Fluorinated Peptides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of peptides is often hindered by challenges in metabolic stability and bioavailability. A proven strategy to overcome these limitations is the site-specific incorporation of fluorinated amino acids, which can profoundly enhance the pharmacological properties of a peptide.[1][2] This document provides a comprehensive guide to the use of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (CAS 17327-33-2), a unique precursor for synthesizing highly fluorinated non-canonical amino acids like hexafluorinated analogs of leucine or valine.[3] We present the strategic rationale for employing such building blocks, detailed protocols for their synthesis and subsequent incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and final cleavage procedures. This guide is intended for researchers in drug discovery and peptide chemistry seeking to create next-generation therapeutics with superior stability and efficacy.
Part 1: The Strategic Advantage of Bis(trifluoromethyl) Moieties in Peptide Design
The introduction of fluorine into a peptide backbone or side chain is a powerful tool in medicinal chemistry.[4][5] The use of a precursor like this compound allows for the creation of an amino acid with two trifluoromethyl (CF₃) groups on a single side chain. This dense fluorination imparts several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation by proteases, which can significantly increase the in-vivo half-life of the peptide therapeutic.[2]
-
Increased Lipophilicity: The CF₃ groups are highly lipophilic, which can improve the peptide's ability to permeate cell membranes and interact with hydrophobic pockets within target proteins, potentially increasing bioavailability and binding affinity.[1]
-
Conformational Control: The steric bulk and unique electronic properties of the bis(trifluoromethyl) group can induce specific secondary structures, such as β-strands or helices, locking the peptide into a bioactive conformation.[6]
-
Modulated pKa: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be critical for optimizing target interactions.[5]
Data Presentation: Comparative Physicochemical Properties
The theoretical impact of such heavy fluorination can be summarized by comparing a natural amino acid like Leucine with its hypothetical hexafluorinated analog derived from our precursor.
| Property | Leucine (Natural) | Hexafluoroleucine Analog (Hypothetical) | Rationale for Change |
| Molecular Weight | ~131 g/mol | ~239 g/mol | Addition of six fluorine atoms. |
| Lipophilicity (LogP) | ~1.8 | Significantly Higher | The CF₃ groups are highly hydrophobic.[1] |
| Metabolic Stability | Susceptible to Proteolysis | Highly Resistant | C-F bonds are enzymatically stable.[2] |
| Conformational Preference | Flexible (α-helix favored) | Restricted (May induce β-sheet) | Steric hindrance from bulky CF₃ groups.[6] |
Part 2: From Precursor to Building Block: Synthesis of an Fmoc-Protected Hexafluorinated Amino Acid
This compound is a starting material and not directly usable in standard Fmoc-based SPPS. It must first be converted into an α-amino acid and then protected with an Fmoc group. The following is a generalized, representative protocol for this conversion.
Experimental Workflow: Precursor to SPPS-Ready Amino Acid
Caption: Overall workflow for converting the starting acid to an Fmoc-protected amino acid.
Protocol 1: Representative Synthesis of Fmoc-(L)-4,4,4,4',4',4'-Hexafluorovaline
Disclaimer: This protocol is a generalized representation based on standard organic synthesis techniques. Specific conditions may require optimization.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Appropriate organic solvents (e.g., Dioxane, Acetone, DCM)
Methodology:
-
α-Bromination: In a suitable flask, dissolve the starting acid in a minimal amount of an appropriate solvent. Add a catalytic amount of SOCl₂ followed by 1.1 equivalents of NBS. Heat the reaction under reflux until analysis (e.g., by TLC or NMR) shows complete consumption of the starting material. This step introduces a bromine atom at the α-position, which is necessary for the subsequent amination.
-
Amination: After cooling, carefully quench the reaction and extract the α-bromo acid. Dissolve the crude product in a solvent and add it dropwise to a concentrated solution of ammonium hydroxide at 0°C. Allow the reaction to stir overnight at room temperature. The ammonia displaces the bromide to form the racemic amino acid.
-
Purification: Purify the resulting racemic amino acid using standard techniques such as crystallization or column chromatography.
-
Fmoc Protection: Dissolve the purified amino acid in a 10% solution of sodium bicarbonate in water. In a separate flask, dissolve 1.1 equivalents of Fmoc-OSu in acetone. Add the Fmoc-OSu solution dropwise to the amino acid solution at 0°C. Stir for 4-6 hours at room temperature, monitoring for completion.
-
Final Workup and Isolation: Acidify the reaction mixture with dilute HCl to precipitate the Fmoc-protected amino acid. Filter the solid, wash thoroughly with water, and dry under vacuum. The resulting product is now ready for use in SPPS.
Part 3: Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids
The primary challenge when incorporating highly fluorinated amino acids into a peptide sequence is the reduced reactivity of the N-terminal amine.[7] The strong electron-withdrawing effect of the CF₃ groups diminishes the nucleophilicity of the amine, which can lead to incomplete or failed coupling reactions. Therefore, protocol modifications are essential.
Experimental Workflow: Modified SPPS Cycle
Caption: Modified SPPS cycle highlighting the critical coupling step for fluorinated amino acids.
Protocol 2: SPPS Incorporation of the Fmoc-Hexafluorinated Amino Acid
This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.[8][9]
Materials:
-
Fmoc-Rink Amide or Wang resin (pre-loaded or for first amino acid coupling)
-
Fmoc-Hexafluorinated amino acid (from Protocol 1)
-
Standard Fmoc-protected amino acids
-
Coupling Reagents: HATU, HOAt
-
Base: Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP, optional)
-
Deprotection Solution: 20% Piperidine in DMF
Methodology:
-
Resin Preparation: Swell the resin in DMF for at least 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution, and agitate for 5-10 minutes. Drain and repeat once. This removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation and Coupling (Critical Step):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-Hexafluorinated amino acid, 3.9 equivalents of HATU, and 4 equivalents of HOAt in DMF (or a 1:1 mixture of DMF:NMP for difficult sequences).
-
Add 8 equivalents of DIEA to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Rationale: A powerful coupling reagent like HATU is required to overcome the poor nucleophilicity of the fluorinated amine.[7][8] Using a slight excess of the amino acid and coupling reagents ensures the reaction is driven to completion.
-
-
Reaction and Monitoring: Agitate the reaction mixture for a minimum of 2 hours at room temperature. Perform a Kaiser test to check for completion.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the vessel, wash with DMF, and repeat the coupling step (a "double couple").
-
-
Washing: Once coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
Part 4: Cleavage and Deprotection of Fluorinated Peptides
The final step is to cleave the completed peptide from the solid support and remove all side-chain protecting groups. This is achieved with a strong acid cocktail containing scavengers to prevent side reactions.[10]
Protocol 3: Cleavage from the Resin and Peptide Isolation
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (Reagent K is a robust, general-purpose choice).[11]
-
82.5% Trifluoroacetic acid (TFA)
-
5% Phenol
-
5% Water
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)
-
-
Cold diethyl ether
Methodology:
-
Preparation: Place the dried peptide-resin in a reaction vessel. Prepare the cleavage cocktail fresh and add it to the resin (approx. 10 mL per gram of resin).
-
CAUTION: TFA is highly corrosive. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[12]
-
-
Cleavage Reaction: Agitate the mixture at room temperature for 2-4 hours. The strong acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups like tBu, Trt, and Pbf.[13][14] The scavengers (phenol, water, thioanisole, EDT) "trap" the reactive cationic species generated during this process, preventing them from re-attaching to sensitive residues like Tryptophan or Methionine.[11][15]
-
Peptide Collection: Filter the resin and collect the filtrate, which now contains the dissolved peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: In a larger centrifuge tube, add the TFA filtrate dropwise to a large volume (at least 10x the filtrate volume) of cold diethyl ether. The peptide will precipitate as a white solid.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times by resuspending in cold ether and centrifuging.
-
Drying: After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Conclusion
This compound is a highly valuable, specialized precursor for the synthesis of peptides with enhanced pharmacological profiles. While the incorporation of its derived amino acid presents challenges due to reduced reactivity, these can be overcome with optimized coupling protocols using potent activating agents and extended reaction times. The resulting peptides, bearing the unique bis(trifluoromethyl) moiety, offer significant advantages in terms of metabolic stability and lipophilicity, making them compelling candidates for next-generation drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID CAS#: 17327-33-2 [chemicalbook.com]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands [beilstein-journals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. youtube.com [youtube.com]
- 13. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digital.csic.es [digital.csic.es]
- 15. peptide.com [peptide.com]
Application Notes and Protocols for 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid in Medicinal Chemistry
Introduction: The Strategic Advantage of Bis-Trifluoromethylation in a Butanoic Acid Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is a privileged moiety, renowned for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] This document provides a detailed exploration of the potential applications of a unique fluorinated building block: 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid .
The presence of two trifluoromethyl groups on the butanoic acid backbone imparts a unique combination of steric and electronic properties. The strong electron-withdrawing nature of the two -CF3 groups significantly influences the acidity of the carboxylic acid and the charge distribution across the molecule, which can lead to enhanced binding interactions with biological targets.[3][4] Furthermore, the lipophilicity conferred by these groups can improve membrane permeability and metabolic stability, critical parameters for oral bioavailability and in vivo efficacy.[5][6]
This guide is intended for researchers, scientists, and drug development professionals, offering insights into the prospective applications of this building block and providing generalized protocols for its incorporation into small molecules and peptides.
Core Applications in Medicinal Chemistry
Based on the established roles of similar fluorinated compounds, this compound is anticipated to be a valuable tool in several areas of medicinal chemistry:
-
As a Novel Building Block for Small Molecule Synthesis: The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol. This allows for the integration of the bis-trifluoromethylated butyl scaffold into a diverse range of molecular architectures. The resulting compounds are expected to exhibit enhanced metabolic stability due to the blockage of potential sites of oxidation by the robust C-F bonds.[2]
-
As a Bioisosteric Replacement: The trifluoromethyl group is a well-established bioisostere for various functional groups, including the methyl group and, in some contexts, the nitro group.[5][7][8] The unique electronic and steric profile of the 3,4-bis(trifluoromethyl)butyl moiety could serve as a novel bioisosteric replacement for larger or more metabolically labile groups in known pharmacophores, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.
-
In Peptide and Peptidomimetic Design: The incorporation of fluorinated amino acids into peptides is a proven strategy to enhance their proteolytic stability and bioavailability.[1][2][9] While not an amino acid itself, this compound can be used to cap the N-terminus of a peptide chain or be incorporated as a linker or spacer, imparting the beneficial properties of the bis-trifluoromethyl motif to the resulting peptidomimetic.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the incorporation of this compound into target molecules. Researchers should optimize reaction conditions based on the specific substrate and desired outcome.
Protocol 1: Amide Bond Formation for Small Molecule Synthesis
This protocol describes a standard procedure for coupling this compound with a primary or secondary amine to form an amide bond.
Materials:
-
This compound
-
Target amine
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the target amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add PyBOP (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired amide.
Causality Behind Experimental Choices:
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid by PyBOP and to scavenge the proton released during amide bond formation.
-
PyBOP: A common and efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions and racemization if chiral centers are present.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents and facilitates the reaction.
Protocol 2: Incorporation as an N-terminal Cap in Peptide Synthesis
This protocol outlines the procedure for capping the N-terminus of a resin-bound peptide with this compound during solid-phase peptide synthesis (SPPS).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)
-
Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
If the N-terminal protecting group is Fmoc, treat the resin-bound peptide with 20% piperidine in DMF to expose the free amine. Wash the resin thoroughly with DMF and DCM.
-
In a separate vessel, pre-activate the this compound (5.0 eq relative to resin loading) with DIC (5.0 eq) and HOBt (5.0 eq) in DMF for 15-20 minutes at room temperature.
-
Add the pre-activated acid solution to the resin-bound peptide.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin extensively with DMF and DCM.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a TFA-based cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the capped peptide by reverse-phase HPLC.
Causality Behind Experimental Choices:
-
DIC/HOBt: A classic carbodiimide-based coupling system that forms a highly reactive HOBt ester of the carboxylic acid, which then efficiently acylates the N-terminal amine of the peptide, minimizing side reactions.
-
Excess Reagents: Using an excess of the acid and coupling reagents drives the reaction to completion on the solid support.
-
Kaiser Test: A colorimetric test to detect free primary amines, providing a qualitative assessment of the coupling efficiency.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for incorporating this compound as a building block in small molecule synthesis.
Caption: Workflow for amide synthesis.
Quantitative Data and Structure-Activity Relationships: A Prospective View
While specific quantitative data for drug candidates incorporating this compound are not yet prevalent in the public domain, we can anticipate the following impacts based on the known effects of trifluoromethyl groups:
| Property | Expected Impact of Incorporating the Bis-Trifluoromethyl Butanoic Acid Moiety | Rationale |
| Binding Affinity (e.g., IC50, Ki) | Potential for significant increase | The strong electron-withdrawing nature of the two -CF3 groups can alter the electronic properties of the molecule, potentially leading to stronger interactions (e.g., dipole-dipole, hydrogen bonding) with the target protein.[3] |
| Lipophilicity (LogP) | Increase | The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance membrane permeability and access to hydrophobic binding pockets.[5] |
| Metabolic Stability | Increased half-life | The C-F bond is exceptionally strong and resistant to enzymatic cleavage, thus blocking potential sites of metabolic oxidation.[2] |
| Aqueous Solubility | Likely decrease | The increased lipophilicity may lead to reduced aqueous solubility, a factor to be considered and potentially mitigated through formulation strategies. |
| pKa of Proximal Groups | Can be significantly altered | The inductive effect of the two -CF3 groups can lower the pKa of nearby basic functional groups, which can influence ionization at physiological pH and receptor interactions. |
Conclusion and Future Outlook
This compound represents a promising, albeit underexplored, building block for medicinal chemistry. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, offer a compelling strategy for modulating the ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic profiles of drug candidates. The protocols and conceptual framework provided herein are intended to serve as a foundational guide for researchers seeking to leverage the potential of this intriguing molecule in their drug discovery programs. As the demand for novel, metabolically robust, and potent therapeutic agents continues to grow, the exploration of such uniquely fluorinated scaffolds will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. hurawalhi.com [hurawalhi.com]
Application Notes & Protocols: 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid as a Versatile Building Block for Advanced Agrochemicals
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides an in-depth technical guide on the application of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (also known as 3,3-bis(trifluoromethyl)propanoic acid), a highly functionalized building block poised for the synthesis of next-generation fungicides, herbicides, and insecticides. We will explore its unique chemical properties, outline detailed protocols for its derivatization, and discuss its potential for creating novel agrochemical active ingredients.
Introduction: The Power of Fluorine in Agrochemicals
The prevalence of organofluorine compounds in the agrochemical industry is a testament to their profound impact on molecular properties. Over half of the pesticides introduced in the last two decades contain fluorine, with the trifluoromethyl group being a dominant motif[1]. The C-F bond's strength enhances metabolic stability, leading to prolonged efficacy in the field[2][3]. Furthermore, the high electronegativity of fluorine and the steric bulk of the CF₃ group can dramatically alter a molecule's electronic profile and conformation, leading to improved transport across biological membranes and more potent interactions with target enzymes or receptors[2][3].
This compound features a geminal bis(trifluoromethyl) motif, a structural feature that imparts extreme steric and electronic effects. This building block offers a unique scaffold that can be elaborated into a variety of functional derivatives, making it a valuable tool for researchers aiming to overcome challenges such as pesticide resistance and the need for more environmentally benign crop protection solutions.
Physicochemical Properties and Handling
Understanding the properties of this compound is critical for its effective use in synthesis.
| Property | Value / Information | Source |
| CAS Number | 17327-33-2 | [4][5] |
| Molecular Formula | C₅H₄F₆O₂ | [4][5] |
| Molecular Weight | 210.07 g/mol | [5] |
| Appearance | Not specified, likely a solid or liquid | - |
| Boiling Point | 138.8 ± 35.0 °C (Predicted) | Chemical Supplier Data |
| Density | 1.512 ± 0.06 g/cm³ (Predicted) | Chemical Supplier Data |
| Acidity (pKa) | Expected to be a strong acid due to the inductive effect of two CF₃ groups. | [6] |
Handling & Safety: Due to the presence of two highly electronegative trifluoromethyl groups adjacent to the carboxylic acid, this compound is expected to be a strong acid and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Synthetic Utility & Core Reactions
The primary utility of this compound lies in the reactivity of its carboxylic acid functional group. This allows for its incorporation into larger molecules through the formation of stable amide, ester, and other linkages.
Logical Workflow for Derivatization
The following diagram illustrates the central role of this building block in accessing key agrochemical precursors.
Caption: Synthetic pathways from the core building block.
Experimental Protocols
The following protocols are designed as robust starting points for the derivatization of this compound. Researchers should optimize conditions based on their specific substrates.
Protocol 1: Synthesis of N-Aryl Amide Derivatives
Amide linkages are prevalent in a vast number of commercial agrochemicals, including fungicides and herbicides. The strong electron-withdrawing nature of the bis(trifluoromethyl) motif can make amide coupling challenging, often requiring robust activation methods. This protocol utilizes an in-situ acyl fluoride formation, which has proven effective for coupling electron-deficient amines and sterically hindered substrates[7].
Reaction Scheme: R-NH₂ + HOOC-CH₂-CH(CF₃)₂ → R-NH-CO-CH₂-CH(CF₃)₂
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 2,6-dichloro-4-aminophenol) (1.1 eq)
-
Pentafluoropyridine (PFP) (1.2 eq)[8]
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the acid (approx. 0.2 M concentration).
-
Activation: Add DIPEA (1.5 eq) to the solution, followed by the dropwise addition of pentafluoropyridine (1.2 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the acyl fluoride intermediate[8]. The causality here is that the base deprotonates the carboxylic acid, and the resulting carboxylate attacks the electron-deficient PFP to generate a highly reactive acyl fluoride.
-
Amine Addition: Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The elevated temperature is necessary to overcome the low nucleophilicity of many agrochemically relevant anilines.
-
Work-up:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1 M HCl (2x), followed by saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the desired N-aryl amide.
Protocol 2: Synthesis of Ester Derivatives
Ester derivatives are also common in agrochemicals, often serving as pro-pesticides that are hydrolyzed to the active carboxylic acid in the target organism.
Reaction Scheme: R-OH + HOOC-CH₂-CH(CF₃)₂ → R-O-CO-CH₂-CH(CF₃)₂
Materials:
-
This compound (1.0 eq)
-
Substituted Alcohol (e.g., a phenol or benzyl alcohol) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, add the substituted alcohol (1.2 eq), this compound (1.0 eq), and catalytic DMAP (0.1 eq).
-
Solvent Addition: Dissolve the components in anhydrous DCM (approx. 0.2 M).
-
Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 15 minutes. The DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. DMAP serves as a catalyst for this acylation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 3: Conversion to a Trifluoromethyl Ketone
The carboxylic acid can be converted into a trifluoromethyl ketone, a valuable pharmacophore known to act as a potent enzyme inhibitor by forming stable hemiacetal or hemiketal adducts with active site residues.
Reaction Scheme (Conceptual): HOOC-CH₂-CH(CF₃)₂ → R-CO-CH₂-CH(CF₃)₂
This transformation is more complex and can be approached via several modern synthetic methods. One conceptual pathway involves the formation of an activated ester followed by reaction with an organometallic reagent. A more direct, albeit advanced, method is decarboxylative cross-coupling.
Conceptual Step-by-Step Procedure (via Weinreb Amide):
-
Amide Formation: Convert this compound to its corresponding N,O-dimethylhydroxylamide (Weinreb amide) using a standard amide coupling protocol (e.g., HATU or EDC/HOBt).
-
Grignard Reaction: Treat the purified Weinreb amide with an appropriate Grignard reagent (R-MgBr) or organolithium reagent (R-Li) at low temperature (-78 °C to 0 °C).
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: After standard aqueous work-up and drying, purify the resulting ketone by column chromatography.
The stability of the Weinreb amide intermediate prevents over-addition of the organometallic reagent, making this a reliable method for ketone synthesis.
Potential Applications in Agrochemical Design
The unique structural motif of this compound makes it an attractive starting material for targeting several classes of agrochemicals.
-
Herbicides: Many herbicides are carboxylic acid derivatives or amides[9]. The high acidity of the parent molecule and the lipophilicity of its derivatives could lead to novel herbicides with improved systemic movement in plants.
-
Fungicides: Carboxylic acid amides (CAAs) are a known class of fungicides. Incorporating the bis(trifluoromethyl) fragment could lead to analogues with high activity against resistant pathogens.
-
Insecticides: The bis(trifluoromethyl)phenyl motif is present in several advanced insecticides. While not directly synthesized from this butanoic acid, it highlights the value of this structural element. Derivatives could be designed to target insect metabolic or neurological pathways.
Conclusion
This compound is a specialized building block that offers significant potential for the discovery of novel agrochemicals. Its defining feature—the geminal bis(trifluoromethyl) group—provides a powerful tool for modulating the physicochemical and biological properties of lead compounds. The protocols outlined in this document provide a practical framework for researchers to begin exploring the synthetic utility of this reagent, enabling the creation of diverse libraries of amides, esters, and ketones for biological screening. As the demand for more effective and sustainable crop protection solutions grows, the strategic use of highly functionalized fluorinated building blocks like this will be indispensable.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 4,4,4-trifluoro-3-(trifluoromethyl)butyric acid | CAS 17327-33-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols for 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid in Advanced Polymer Synthesis
Introduction: Harnessing the Power of Strategic Fluorination in Polymer Chemistry
The strategic incorporation of fluorine atoms into polymer architectures offers a powerful tool for tailoring material properties, leading to advancements in fields ranging from high-performance plastics to biomedical devices. The unique physicochemical characteristics of the carbon-fluorine bond, such as its high bond energy, low polarizability, and steric bulk, impart remarkable attributes to fluorinated polymers, including exceptional thermal stability, chemical inertness, hydrophobicity, and low dielectric constants.
This guide focuses on the versatile applications of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid , a molecule possessing a sterically demanding hexafluoroisopropylidene-like moiety, in the synthesis of novel polymers. While direct polymerization of this carboxylic acid presents challenges due to steric hindrance, its strategic conversion into various reactive monomers or its use as a functionalizing agent opens a gateway to a new class of high-performance fluorinated polymers. These materials are of significant interest to researchers, scientists, and drug development professionals seeking to design next-generation materials with precisely controlled properties.
PART 1: CORE APPLICATIONS IN POLYMER SYNTHESIS
The unique structural motif of this compound, featuring two trifluoromethyl groups on the same carbon, makes it a valuable building block for introducing bulky, hydrophobic, and chemically stable moieties into polymer backbones. This section explores its potential applications as a precursor to specialized monomers for condensation and ring-opening polymerizations, as well as its role in the post-polymerization modification of existing polymers.
Synthesis of High-Performance Polyesters and Polyamides via Condensation Polymerization
The carboxylic acid functionality of this compound allows for its participation in condensation polymerization reactions to form polyesters and polyamides. However, direct polycondensation can be sluggish due to the steric hindrance imposed by the bulky fluoroalkyl groups. A more efficient approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester for transesterification or amidation reactions.
The incorporation of the hexafluoroisopropylidene-like group is known to enhance the solubility, thermal stability, and optical transparency of polymers while decreasing their crystallinity and water absorption.[1]
Protocol 1: Synthesis of a Fluorinated Polyester via Solution Polycondensation
This protocol describes the synthesis of a polyester by reacting the diacid chloride derivative of this compound with a fluorinated diol, 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF).
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF)
-
Pyridine
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Dropping funnel
-
Schlenk line for inert atmosphere operations
-
Apparatus for vacuum filtration
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butanoyl Chloride
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Add this compound to the flask.
-
Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the carboxylic acid at room temperature.
-
Gently heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The product, 4,4,4-trifluoro-3-(trifluoromethyl)butanoyl chloride, is typically used in the next step without further purification.
Step 2: Solution Polycondensation
-
Set up a three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Dissolve Bisphenol AF and pyridine (as an acid scavenger, 2.2 equivalents) in anhydrous DMAc in the flask.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the freshly prepared 4,4,4-trifluoro-3-(trifluoromethyl)butanoyl chloride in a minimal amount of anhydrous DMAc and add it dropwise to the cooled Bisphenol AF solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 12-24 hours.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution.
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of methanol with constant stirring.
-
Collect the fibrous polymer precipitate by vacuum filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any residual salts and solvent.
-
Dry the fluorinated polyester in a vacuum oven at 60-80°C to a constant weight.
Characterization:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the polymer structure and composition.
-
FT-IR Spectroscopy: To identify the characteristic ester carbonyl stretching vibration.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index).
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature of the polymer.
Expected Outcome:
A high-molecular-weight, amorphous fluorinated polyester with enhanced solubility in organic solvents and excellent thermal stability. The incorporation of two hexafluoroisopropylidene-type units per repeat unit is expected to result in a material with a high glass transition temperature and low water absorption.
Diagram 1: Synthesis of Fluorinated Polyester
References
"derivatization of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid for GC-MS analysis"
An Application Guide for the Derivatization of 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction: The Analytical Challenge of Highly Fluorinated Carboxylic Acids
This compound is a highly fluorinated carboxylic acid (HFCA). Such compounds are of increasing interest in various fields, including materials science, pharmaceuticals, and as degradation products of larger poly- and perfluoroalkyl substances (PFAS). The robust carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl groups impart unique chemical properties. However, these same properties present significant challenges for analysis by gas chromatography-mass spectrometry (GC-MS).
Direct injection of this polar, low-volatility compound is often unfeasible. The presence of the carboxylic acid's active hydrogen leads to strong intermolecular hydrogen bonding, significantly reducing its volatility.[1] Furthermore, the polar nature of the analyte can cause it to interact with active sites within the GC inlet and column, resulting in poor chromatographic performance, such as severe peak tailing and analyte loss.[1][2] To overcome these limitations, a chemical derivatization step is essential. This process modifies the carboxyl functional group, converting it into a less polar, more volatile, and more thermally stable derivative that is amenable to GC-MS analysis.[3][4]
This application note provides a detailed guide to the common and effective derivatization strategies for this compound, complete with step-by-step protocols and an explanation of the underlying chemical principles.
Core Principles of Derivatization for GC Analysis
The primary goal of derivatization for this application is to replace the active proton of the carboxylic acid group. This eliminates the potential for hydrogen bonding and reduces the polarity of the molecule. The ideal derivative should exhibit:
-
High Volatility: To ensure efficient transfer from the injector to the column.
-
Thermal Stability: To prevent degradation in the hot GC inlet and during the column temperature program.
-
Good Chromatographic Behavior: To produce sharp, symmetrical peaks for accurate quantification.
-
Characteristic Mass Spectrum: To allow for confident identification and structural elucidation.
The two most prevalent and effective strategies for derivatizing carboxylic acids are esterification (alkylation) and silylation .
Strategic Overview: Derivatization Workflow
The analytical process follows a logical sequence, beginning with the sample and culminating in data analysis. The derivatization step is a critical juncture that enables the use of GC-MS for this otherwise intractable analyte.
Caption: Figure 1: General experimental workflow for GC-MS analysis.
Strategy 1: Esterification
Esterification is a classic and robust method for derivatizing carboxylic acids. The reaction converts the carboxyl group (-COOH) into an ester (-COOR), which is significantly more volatile.
Caption: Figure 2: General reaction for acid-catalyzed esterification.
Common esterification reagents include simple alcohols like methanol or ethanol in the presence of an acid catalyst such as boron trifluoride (BF₃) or sulfuric acid (H₂SO₄).[3] BF₃ in methanol is a particularly effective and widely used reagent for preparing methyl esters.[5] Other approaches, such as using chloroformates like isobutyl chloroformate (IBCF), can offer very rapid derivatization.[6][7]
Strategy 2: Silylation
Silylation is a versatile and highly effective derivatization technique that replaces the active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[8] The reaction is typically fast, proceeds under mild conditions, and the byproducts are often volatile and do not interfere with the analysis.[8]
Caption: Figure 3: General reaction for silylation using MSTFA.
Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents.[9] MSTFA is often preferred as its byproducts are highly volatile.[10] For enhanced stability, especially if samples may be exposed to trace moisture, N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form TBDMS esters, which are about 10,000 times more stable to hydrolysis than their TMS counterparts.[8]
Comparative Analysis of Derivatization Agents
The choice of derivatization agent depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
| Reagent Class | Example Reagent | Derivative | Key Advantages | Key Considerations |
| Esterification | BF₃-Methanol | Methyl Ester | Cost-effective, produces stable derivatives, well-established method.[3][5] | Requires heating, acidic conditions, and removal of excess reagent/catalyst may be needed. |
| Isobutyl Chloroformate (IBCF) | Isobutyl Ester | Very fast reaction times, often less than a minute.[7][11] | Reagent can be moisture-sensitive; byproducts may need to be removed. | |
| Silylation | MSTFA | Trimethylsilyl (TMS) Ester | Fast, clean reactions under mild conditions; volatile byproducts.[9][10] | Derivatives are moisture-sensitive; requires an anhydrous sample environment.[4] |
| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) Ester | Forms highly stable derivatives; characteristic M-57 ion in MS is useful for identification.[8] | Larger derivative increases retention time; reagent is more expensive. |
Experimental Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Methyl Esterification using Boron Trifluoride-Methanol (BF₃-MeOH)
This protocol is a robust method for converting the analyte to its methyl ester.
Reagents and Materials:
-
Dried sample extract containing the analyte, dissolved in a compatible solvent (e.g., Toluene).
-
Boron Trifluoride-Methanol (BF₃-MeOH) solution, 12-14% w/v.
-
Saturated Sodium Chloride (NaCl) solution.
-
Hexane (GC grade).
-
Anhydrous Sodium Sulfate (Na₂SO₄).
-
2 mL GC vials with screw caps and septa.
-
Heating block or water bath.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the analyte is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent (e.g., ethyl acetate) and evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of toluene.
-
Derivatization Reaction: To the 100 µL sample in toluene, add 200 µL of BF₃-MeOH solution.[5] Cap the vial tightly.
-
Incubation: Heat the vial at 70°C for 30 minutes in a heating block or water bath.[5]
-
Reaction Quench and Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution to the vial to quench the reaction. Add 500 µL of hexane, cap the vial, and vortex vigorously for 1 minute to extract the methyl ester derivative into the hexane layer.
-
Phase Separation: Centrifuge briefly (2 min at 2000 rpm) to separate the layers.
-
Final Preparation: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water. The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol describes a rapid and clean method for forming the TMS ester derivative. It is critical that all solvents and glassware are anhydrous.[4]
Reagents and Materials:
-
Anhydrous sample extract containing the analyte.
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Pyridine (anhydrous, optional catalyst/solvent).
-
Ethyl Acetate (anhydrous, GC grade).
-
2 mL GC vials with screw caps and septa.
-
Heating block or water bath.
Procedure:
-
Sample Preparation: The sample must be completely free of water. Lyophilize or evaporate the sample to complete dryness under a gentle stream of nitrogen in the GC vial.
-
Derivatization Reaction: Add 50 µL of anhydrous ethyl acetate (or pyridine) to dissolve the residue. Add 50 µL of MSTFA to the vial.[10] Cap immediately and tightly.
-
Incubation: Heat the vial at 60°C for 30 minutes.[10] Many silylation reactions proceed quickly, but heating ensures the reaction goes to completion, especially for sterically hindered compounds.
-
Final Preparation: After cooling to room temperature, the sample can typically be injected directly into the GC-MS without any workup, as the byproducts of MSTFA are highly volatile.[10]
Suggested GC-MS Conditions
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is generally suitable. Column dimensions of 30 m x 0.25 mm x 0.25 µm are standard.
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C. (This program should be optimized based on the specific derivative and chromatographic system.)
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Conclusion
The analysis of this compound by GC-MS is not possible without an effective derivatization strategy. Both esterification and silylation are powerful techniques capable of converting this polar, non-volatile acid into a derivative suitable for GC analysis. Esterification with BF₃-Methanol provides a cost-effective and robust method, while silylation with MSTFA offers a fast, clean, and mild alternative. The choice between these methods will depend on laboratory resources, sample throughput requirements, and matrix complexity. By following the detailed protocols provided, researchers can successfully derivatize this challenging analyte, enabling its reliable and sensitive quantification by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phoenix-sci.com [phoenix-sci.com]
- 9. GC Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Esterification of 4,4,4-Trifluoro-3-(Trifluoromethyl)butanoic Acid
Introduction
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating metabolic stability, binding affinity, and bioavailability. Esters derived from highly fluorinated carboxylic acids, such as 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, are valuable synthetic intermediates. The parent acid is characterized by its significantly enhanced acidity due to the potent electron-withdrawing effects of its two trifluoromethyl groups. This property presents unique considerations for its conversion into various ester derivatives.
This guide provides an in-depth analysis of three distinct, field-proven protocols for the esterification of this challenging substrate. We will move beyond simple procedural lists to explore the mechanistic rationale behind each method, enabling researchers to make informed decisions based on their specific synthetic goals, available equipment, and safety infrastructure. The protocols detailed herein—Fischer-Speier Esterification, Steglich Esterification, and methylation via Trimethylsilyldiazomethane—offer a range of options from classic, cost-effective approaches to mild, high-yield transformations suitable for sensitive molecular architectures.
Safety First: Handling Fluorinated Reagents
Prior to commencing any experimental work, a thorough risk assessment is mandatory.
-
This compound : This compound is corrosive and can cause severe skin burns and eye damage.[1][2][3] Always handle it within a chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash goggles or a face shield.[2] An emergency eyewash station and safety shower must be immediately accessible.
-
Reagents : Strong acids (e.g., H₂SO₄), carbodiimides (e.g., DCC, EDC), and diazomethane analogues are hazardous.[4][5] DCC is a potent allergen, while diazomethane itself is exceptionally toxic and explosive.[6][7] This guide will focus on the use of Trimethylsilyldiazomethane (TMS-diazomethane), a safer, commercially available alternative, though it still requires careful handling as a potential irritant and neurological hazard. Always consult the Safety Data Sheet (SDS) for every chemical used.[2][3][8][9]
Protocol 1: The Classic Approach - Fischer-Speier Esterification
This method represents the most traditional and cost-effective route for ester synthesis, relying on an acid catalyst to mediate the reaction between a carboxylic acid and an alcohol.[10]
Principle & Rationale
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[11][12] The mechanism involves several equilibrium steps:
-
Protonation of the Carbonyl : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[13]
-
Nucleophilic Attack : A molecule of alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4][11]
-
Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.[13]
-
Elimination of Water : This proton transfer creates a good leaving group (H₂O), which is eliminated to re-form a carbonyl group, yielding a protonated ester.[13]
-
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[11]
Crucially, because the reaction is in equilibrium, its success hinges on shifting the equilibrium towards the product side. This is typically achieved by using a large excess of the alcohol (which can often serve as the solvent) or by actively removing the water byproduct as it forms, for instance, through a Dean-Stark apparatus.[4][14]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Step-by-Step Protocol
Objective: To synthesize Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate.
-
Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 23.8 mmol).
-
Reagent Addition : Add 50 mL of absolute ethanol (this serves as both reactant and solvent).
-
Catalyst Addition : While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the mixture. An exotherm may be observed.
-
Reaction : Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling & Quenching : Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution : Vigorous gas evolution (CO₂) will occur.
-
Extraction : Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing : Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.
-
Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude oil by fractional distillation under reduced pressure or by silica gel column chromatography to yield the pure ester.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient reaction time; Ineffective water removal; Catalyst degradation. | Extend reflux time; Use a Dean-Stark trap with a suitable solvent (e.g., toluene) to remove water azeotropically; Add a fresh portion of catalyst. |
| Product Decomposition | Reaction temperature too high; Prolonged exposure to strong acid. | Reduce reflux temperature if possible; Neutralize the reaction mixture promptly after completion. |
| Difficult Purification | Incomplete removal of starting acid. | Ensure the aqueous wash during work-up is basic (pH > 8) by using NaHCO₃ or Na₂CO₃ solution to remove unreacted carboxylic acid. |
Protocol 2: Mild Conditions - Steglich Esterification
For substrates that are sensitive to the harsh, acidic conditions of the Fischer method, the Steglich esterification offers a powerful and mild alternative.[15]
Principle & Rationale
This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][16][17]
The mechanism proceeds as follows:
-
Activation of Carboxylic Acid : The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[15]
-
Catalysis by DMAP : The nucleophilic DMAP attacks the O-acylisourea, forming a yet more reactive N-acylpyridinium intermediate and releasing dicyclohexylurea (DCU).[18] This step is crucial for efficient esterification of alcohols.[15]
-
Nucleophilic Attack by Alcohol : The alcohol attacks the activated N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.[18]
The primary driving force for the reaction is the formation of the highly stable and typically insoluble dicyclohexylurea (DCU), which can be easily removed by filtration.[5] This method is conducted under neutral, often room-temperature conditions, making it compatible with a wide range of sensitive functional groups.[18]
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Detailed Step-by-Step Protocol
Objective: To synthesize Benzyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate.
-
Setup : To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (2.10 g, 10.0 mmol), benzyl alcohol (1.19 g, 11.0 mmol, 1.1 equiv), and DMAP (122 mg, 1.0 mmol, 0.1 equiv).
-
Solvent Addition : Add 40 mL of anhydrous dichloromethane (DCM).
-
Cooling : Cool the stirred solution to 0°C in an ice-water bath.
-
DCC Addition : Dissolve DCC (2.27 g, 11.0 mmol, 1.1 equiv) in 10 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.
-
Filtration : Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Concentration : Combine the filtrates and concentrate under reduced pressure.
-
Purification : Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzyl ester.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Insufficient coupling agent; Impure/wet reagents or solvent. | Use a slight excess (1.1-1.2 equiv) of alcohol and DCC; Ensure all reagents and solvents are anhydrous. |
| Side Product Formation | Rearrangement of the O-acylisourea to a stable N-acylurea. | Ensure DMAP is present and active; The reaction of the O-acylisourea with DMAP is typically faster than the rearrangement.[15] |
| DCU in Final Product | Incomplete filtration; DCU solubility in some solvent systems. | Cool the reaction mixture before filtration to decrease DCU solubility; Wash the crude product with a solvent in which DCU is poorly soluble (e.g., hexane). |
Protocol 3: High-Yield Methylation with TMS-Diazomethane
For the specific and efficient synthesis of methyl esters, diazomethane offers nearly quantitative yields under very mild conditions.[6] However, due to its extreme hazards, the commercially available and more stable substitute, trimethylsilyldiazomethane (TMS-diazomethane), is the recommended reagent.
Principle & Rationale
The reaction mechanism is a straightforward, two-step process:
-
Acid-Base Reaction : The highly acidic proton of the carboxylic acid is transferred to the diazomethane carbon, forming a carboxylate anion and a methyldiazonium cation.[19]
-
SN2 Alkylation : The carboxylate acts as a nucleophile and attacks the methyl group of the methyldiazonium cation in an SN2 fashion.[19] This step is highly efficient and irreversible due to the expulsion of an exceptionally stable leaving group: nitrogen gas (N₂).[6][20]
This reaction is fast, clean, and typically proceeds to completion at room temperature with minimal side products.
Experimental Workflow: Methylation with TMS-Diazomethane
Caption: Workflow for Methylation with TMS-Diazomethane.
Detailed Step-by-Step Protocol
Objective: To synthesize Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate.
-
Setup : In a well-ventilated fume hood, dissolve this compound (1.05 g, 5.0 mmol) in a mixture of toluene (20 mL) and methanol (5 mL) in a 50 mL flask with a stir bar.
-
Reagent Addition : While stirring at room temperature, add TMS-diazomethane (2.0 M solution in hexanes, 3.0 mL, 6.0 mmol, 1.2 equiv) dropwise via syringe. The addition is accompanied by the evolution of nitrogen gas and the persistence of a yellow color indicates an excess of the reagent.
-
Reaction : Stir the mixture at room temperature for 30-60 minutes after the addition is complete.
-
Quenching : (Perform in fume hood) Quench the excess TMS-diazomethane by adding a few drops of dilute acetic acid until the yellow color disappears and gas evolution ceases.
-
Concentration : Remove the solvent under reduced pressure. The crude product is often of high purity and may not require further purification. If necessary, it can be passed through a short plug of silica gel.
Comparative Summary of Protocols
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Methylation (TMS-Diazomethane) |
| Conditions | Harsh (Strong Acid, Heat) | Mild (Neutral, RT) | Very Mild (RT) |
| Substrate Scope | Good for simple, robust molecules. Poor for acid-sensitive substrates.[21] | Excellent for complex, acid-labile, and sterically hindered substrates.[15][18] | Specific for methyl esters. Excellent yields.[6] |
| Byproducts | Water | Dicyclohexylurea (DCU) | Nitrogen Gas |
| Work-up | Aqueous extraction, neutralization. | Filtration of DCU. | Simple evaporation, optional quenching. |
| Safety | Requires handling of strong, corrosive acids. | DCC is a sensitizer; EDC is a better choice. | TMS-diazomethane is toxic and must be handled with care in a fume hood. |
| Cost | Low (bulk reagents). | High (coupling agents are expensive). | Moderate to High. |
Conclusion
The successful esterification of this compound is readily achievable through several distinct methodologies. The choice of protocol should be a deliberate decision based on the specific requirements of the synthetic target and the practical constraints of the laboratory.
-
For large-scale, cost-sensitive syntheses where the alcohol is simple and the substrate is robust, Fischer-Speier Esterification remains a viable and economical option.
-
For the synthesis of esters from more complex or acid-sensitive alcohols, or when preserving delicate functional groups is paramount, the Steglich Esterification provides a mild and highly effective solution.
-
For the specific and clean preparation of the methyl ester with near-quantitative yield, methylation with TMS-diazomethane is unparalleled in its efficiency, provided the appropriate safety measures are strictly followed.
By understanding the mechanistic underpinnings and practical considerations of each protocol, researchers can confidently select and execute the optimal procedure for their work in pharmaceutical and materials science.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. cerritos.edu [cerritos.edu]
- 11. scienceinfo.com [scienceinfo.com]
- 12. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 15. Steglich Esterification [organic-chemistry.org]
- 16. fiveable.me [fiveable.me]
- 17. Carbodiimide - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
Application Notes and Protocols for Amide Coupling Reactions with 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid
Introduction: The Growing Importance of Fluorinated Moieties in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorinated functional groups has become a cornerstone strategy for modulating molecular properties. The unique electronic characteristics of fluorine can significantly enhance metabolic stability, binding affinity, lipophilicity, and pKa of parent molecules. Among the diverse array of fluorinated building blocks, 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid stands out as a particularly intriguing substrate. Its vicinal trifluoromethyl groups create a sterically hindered and highly electron-deficient carboxylic acid, presenting both unique opportunities for novel molecular design and significant challenges for chemical synthesis, particularly in the formation of amide bonds.
This technical guide provides an in-depth exploration of amide coupling reactions involving this compound. We will delve into the mechanistic considerations dictated by its electronic and steric profile, followed by detailed, field-proven protocols for successful amide bond formation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique fluorinated building block in their synthetic endeavors.
Mechanistic Considerations: Navigating the Challenges of a Highly Electron-Deficient Carboxylic Acid
The primary challenge in the amide coupling of this compound stems from the strong electron-withdrawing nature of the two trifluoromethyl groups. This inductive effect significantly lowers the pKa of the carboxylic acid (predicted pKa ≈ 3.44), making it a relatively strong acid. While this facilitates deprotonation, it also deactivates the carboxyl group towards nucleophilic attack, a critical step in amide bond formation. The bulky trifluoromethyl groups also introduce considerable steric hindrance around the reaction center.
Therefore, the choice of coupling reagent and reaction conditions is paramount to overcoming these hurdles. Standard amide coupling procedures may prove sluggish or ineffective, necessitating the use of more potent activating agents and optimized conditions to achieve high yields.
Recommended Coupling Protocols
Two of the most robust and widely adopted methods for challenging amide couplings are the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and the use of uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a cost-effective and common approach for amide bond formation. The addition of HOBt is crucial as it forms an active ester intermediate that is more reactive than the O-acylisourea intermediate formed with EDC alone and helps to suppress racemization in chiral substrates.
Diagram of the EDC/HOBt Coupling Workflow:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Materials:
| Reagent | M.W. | Equivalents |
| This compound | 210.07 g/mol | 1.0 |
| Amine | Varies | 1.0 - 1.2 |
| EDC.HCl | 191.70 g/mol | 1.2 - 1.5 |
| HOBt | 135.12 g/mol | 1.2 - 1.5 |
| Diisopropylethylamine (DIPEA) | 129.24 g/mol | 2.0 - 3.0 |
| Anhydrous Solvent (DMF or DCM) | - | - |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M), add HOBt (1.2-1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC.HCl (1.2-1.5 eq) to the reaction mixture, followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, particularly effective for sterically hindered substrates and electron-deficient acids. It generally leads to faster reaction times and higher yields compared to carbodiimide-based methods for challenging couplings.
Diagram of the HATU Coupling Mechanism:
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid
Welcome to the technical support center for the synthesis and optimization of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can significantly improve your reaction yield and product purity.
I. Overview of Synthetic Strategy
The most prevalent and efficient method for synthesizing this compound involves the hydrolysis of a lactone precursor, hexafluoro-γ-butyrolactone. This approach is favored due to the commercial availability of the starting material and the relatively straightforward reaction conditions.
The core reaction involves the ring-opening of the lactone via hydrolysis, which can be catalyzed by either acid or base. However, the reaction conditions must be carefully controlled to prevent the formation of side products and to drive the equilibrium towards the desired carboxylic acid.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation and actionable steps to resolve the problem.
FAQ 1: Low Reaction Conversion or Incomplete Hydrolysis
Question: I am observing a low conversion of the starting lactone to the desired carboxylic acid, even after extended reaction times. What factors could be contributing to this?
Answer: Incomplete hydrolysis is a common issue and can stem from several factors related to reaction equilibrium and kinetics.
Causality: The hydrolysis of a lactone to a carboxylic acid is a reversible process.[1][2][3] In acidic or neutral conditions, an equilibrium will be established between the lactone and the open-chain hydroxy acid.[1][3] To drive the reaction to completion, you need to shift this equilibrium towards the product.
Troubleshooting Steps:
-
Choice of Catalyst:
-
Base-Catalyzed Hydrolysis: This is generally the more effective method for driving the reaction to completion. The use of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the resulting carboxylic acid to form a carboxylate salt. This salt is no longer in equilibrium with the lactone, thus driving the reaction forward.
-
Acid-Catalyzed Hydrolysis: While viable, acid catalysis will lead to an equilibrium mixture. To favor the product, you may need to use a large excess of water or remove the product as it is formed, which can be challenging.
-
-
Reaction Temperature:
-
Increasing the reaction temperature will generally increase the rate of hydrolysis. However, excessively high temperatures can lead to side reactions and decomposition. A moderate temperature, typically in the range of 50-80 °C, is recommended for base-catalyzed hydrolysis.
-
-
Solvent:
-
The reaction is typically carried out in an aqueous medium. The use of co-solvents like tetrahydrofuran (THF) or dioxane may be necessary if the starting lactone has poor solubility in water. However, ensure the co-solvent is stable under the reaction conditions.
-
Recommended Protocol for Base-Catalyzed Hydrolysis:
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydroxide (NaOH) | Strong base, readily available, and cost-effective. |
| Stoichiometry | 1.1 - 1.2 equivalents | A slight excess ensures complete reaction. |
| Solvent | Water or Water/THF mixture | Provides the medium for hydrolysis. |
| Temperature | 60 °C | Balances reaction rate and prevents side reactions. |
| Reaction Time | 2-4 hours (monitor by TLC/GC) | Allows for complete conversion. |
FAQ 2: Formation of Undesired Side Products
Question: My final product is contaminated with impurities. What are the likely side reactions, and how can I minimize them?
Answer: The formation of side products is often related to the reaction conditions, particularly temperature and the nature of the catalyst.
Causality: The high electrophilicity of the carbonyl carbon in the lactone and the presence of acidic alpha-protons in the product can lead to side reactions.
Potential Side Reactions:
-
Decarboxylation: At elevated temperatures, the product, a β-hydroxy acid derivative, can undergo decarboxylation.
-
Elimination: Dehydration of the β-hydroxy acid can lead to the formation of an unsaturated carboxylic acid.
-
Polymerization: Under certain conditions, the hydroxy acid can undergo intermolecular esterification to form polyesters.[1]
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature within the recommended range. Use a temperature-controlled reaction vessel to avoid hotspots.
-
pH Control during Workup: After base-catalyzed hydrolysis, the reaction mixture will be basic. Acidification to isolate the carboxylic acid should be done carefully and at a low temperature (e.g., in an ice bath) to prevent acid-catalyzed side reactions. Slowly add a strong acid like hydrochloric acid (HCl) until the pH is approximately 1-2.
-
Purification Method:
-
Extraction: After acidification, the product can be extracted into an organic solvent like diethyl ether or ethyl acetate. Washing the organic layer with brine can help remove water-soluble impurities.
-
Distillation: Fractional distillation under reduced pressure is an effective method for purifying the final product, as this compound has a relatively high boiling point.[4]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
III. Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound via base-catalyzed hydrolysis of hexafluoro-γ-butyrolactone.
Materials and Reagents:
-
Hexafluoro-γ-butyrolactone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether (or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in deionized water.
-
To this solution, add hexafluoro-γ-butyrolactone (1.0 equivalent) dropwise at room temperature. An exotherm may be observed.
-
-
Hydrolysis:
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is no longer detectable.
-
-
Workup and Extraction:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 1-2.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
IV. References
-
DeMarinis, R. M., & Bryan, W. M. (n.d.). A novel synthesis of trifluoromethylthioacetic acid. The Journal of Organic Chemistry.
-
gamma-Butyrolactone. (n.d.). SWGDRUG.org.
-
Hydrolysis of GBL (open circles) and esterification of GHB (filled circles) in pH 2.0 buffer. (n.d.). ResearchGate.
-
LookChem. (n.d.). gamma-Butyrolactone.
-
Wikipedia. (n.d.). γ-Butyrolactone.
References
"troubleshooting low yield in the synthesis of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid"
Welcome to the technical support center for the synthesis of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-tested experience.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, presents unique challenges due to the presence of two trifluoromethyl groups. These electron-withdrawing groups significantly influence the reactivity of the molecule. A common and effective synthetic route involves the oxidation of a suitable precursor derived from hexafluoroisobutylene (HFIB). This guide will focus on troubleshooting a likely two-step synthesis: the formation of a precursor from HFIB and its subsequent oxidation to the desired carboxylic acid.
Troubleshooting Guide: Low Yield Diagnosis and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Part 1: Precursor Synthesis from Hexafluoroisobutylene (HFIB)
A plausible synthetic route involves the reaction of hexafluoroisobutylene with a suitable reagent to introduce a two-carbon unit that can be subsequently oxidized. For instance, a reaction with an acetate equivalent followed by elimination could yield a butenoic acid precursor.
Question 1: The initial reaction of hexafluoroisobutylene (HFIB) with my nucleophile is sluggish or results in a complex mixture of products. What are the likely causes and solutions?
Answer:
Low reactivity or the formation of multiple products in the initial step often stems from the inherent electrophilicity of HFIB and the potential for side reactions.
-
Causality: The two trifluoromethyl groups make the double bond of HFIB highly electron-deficient and susceptible to nucleophilic attack. However, this can also lead to undesired side reactions if the conditions are not carefully controlled. The choice of nucleophile and reaction conditions is critical.
-
Troubleshooting Steps:
-
Nucleophile Choice: A soft, carbon-based nucleophile is often preferred to minimize side reactions. Harder nucleophiles, such as hydroxide or alkoxides, can lead to a mixture of products. Consider using a stabilized carbanion, such as that derived from diethyl malonate, in the presence of a non-nucleophilic base.
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally good choices as they can help to solvate the intermediates and facilitate the reaction.
-
Temperature Control: These reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can help to control the reaction rate and minimize the formation of byproducts.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.
-
Question 2: I am observing the formation of a significant amount of polymeric material during the precursor synthesis. How can I prevent this?
Answer:
Polymerization of HFIB is a known issue, especially in the presence of certain initiators or under harsh reaction conditions.
-
Causality: The electron-deficient nature of the HFIB double bond makes it susceptible to anionic polymerization. This can be initiated by strong bases or even trace impurities.
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure all reagents, especially the solvent and any bases used, are pure and dry. Trace amounts of water or other protic impurities can initiate polymerization.
-
Controlled Addition: Add the reagents slowly and in a controlled manner to maintain a low concentration of reactive species at any given time. This is particularly important for the addition of any basic reagents.
-
Use of Inhibitors: In some cases, the addition of a radical inhibitor (e.g., hydroquinone) can help to suppress unwanted polymerization, although this is more relevant for radical-initiated processes.
-
Part 2: Oxidation of the Precursor to this compound
A likely route to the final product is the oxidative cleavage of a double bond in a precursor molecule, for example, using a strong oxidizing agent like potassium permanganate (KMnO₄).
Question 3: The oxidation of my precursor with potassium permanganate (KMnO₄) is incomplete, resulting in a low yield of the desired carboxylic acid.
Answer:
Incomplete oxidation is a common problem and can be attributed to several factors related to the reaction conditions and the nature of the oxidizing agent.
-
Causality: Potassium permanganate is a powerful oxidizing agent, but its effectiveness can be highly dependent on the pH of the reaction medium and the temperature. Under neutral or mildly alkaline conditions, the oxidation may be less efficient.[1]
-
Troubleshooting Steps:
-
Reaction Conditions: For the oxidation of alkenes to carboxylic acids, hot, acidic, or basic conditions are typically required.[1] Consider performing the reaction in the presence of a dilute acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) and with heating.
-
Phase Transfer Catalyst: If your precursor has low solubility in the aqueous permanganate solution, the reaction can be very slow. The use of a phase transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the permanganate ion into the organic phase and significantly increase the reaction rate.
-
Stoichiometry of Oxidant: Ensure that a sufficient excess of potassium permanganate is used. It is a strong oxidant and can be consumed by side reactions. Monitor the reaction for the persistence of the purple permanganate color; its disappearance indicates that it has been consumed.
-
Reaction Time and Temperature: These reactions can sometimes be slow. Ensure the reaction is allowed to proceed for a sufficient amount of time at an appropriate temperature. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time.
-
Question 4: I am observing over-oxidation and the formation of smaller, undesired byproducts during the KMnO₄ oxidation step.
Answer:
Over-oxidation can occur with strong oxidizing agents like KMnO₄, leading to the cleavage of C-C bonds beyond the desired transformation.
-
Causality: The vigorous conditions required for the oxidation can sometimes lead to the degradation of the desired product. The intermediate aldehydes or ketones formed during the oxidation can be susceptible to further oxidation.
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. While heating is often necessary, excessive temperatures can promote over-oxidation.
-
Controlled Addition of Oxidant: Add the potassium permanganate solution slowly to the reaction mixture to maintain a controlled concentration of the oxidant. This can help to minimize side reactions.
-
Alternative Oxidizing Agents: If over-oxidation remains a significant issue, consider using a milder oxidizing agent. Ozonolysis followed by an oxidative workup is a classic alternative for cleaving double bonds to form carboxylic acids and can sometimes offer better control.
-
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Malonate Ester with a Fluorinated Electrophile
-
To a solution of diethyl malonate in anhydrous THF under an inert atmosphere at 0 °C, add sodium hydride (NaH) portion-wise.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to 0 °C and add a solution of the fluorinated electrophile (e.g., a derivative of HFIB) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: General Procedure for Oxidative Cleavage of an Alkene with Potassium Permanganate
-
Dissolve the alkene precursor in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Add a solution of potassium permanganate in water dropwise to the stirred solution of the alkene. The addition should be done at a rate that maintains a gentle reflux if the reaction is exothermic, or with external heating.
-
If the reaction is run under acidic conditions, add dilute sulfuric acid to the reaction mixture. If under basic conditions, add a solution of sodium hydroxide.
-
Continue stirring until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., HCl) to protonate the carboxylic acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude carboxylic acid.
-
Purify the product by recrystallization or distillation.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in the Synthesis of this compound
| Problem | Potential Cause | Recommended Solution |
| Precursor Synthesis | ||
| Sluggish reaction/byproducts | Incorrect nucleophile/conditions | Use a soft, stabilized carbanion; optimize solvent and temperature. |
| Polymerization of HFIB | Impurities, harsh conditions | Use pure, dry reagents; control addition of base. |
| Oxidation Step | ||
| Incomplete oxidation | Non-optimal pH, poor mixing | Use acidic/basic conditions with heating; consider a phase transfer catalyst. |
| Over-oxidation/degradation | Harsh conditions | Carefully control temperature; add oxidant slowly; consider ozonolysis. |
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: Hexafluoroisobutylene (HFIB) is a common and logical starting material due to its C(CF₃)₂ core structure. The challenge lies in the subsequent functionalization to introduce the carboxymethyl group.
Q2: Are there any specific safety precautions I should take when working with hexafluoroisobutylene (HFIB)?
A2: Yes, HFIB is a gas at room temperature and should be handled with appropriate safety measures. It is typically supplied in cylinders and should be used in a well-ventilated fume hood. Care should be taken to avoid inhalation and skin contact. Always consult the Safety Data Sheet (SDS) for detailed handling procedures.
Q3: How can I effectively purify the final product, this compound?
A3: Purification of fluorinated carboxylic acids can often be achieved by distillation or recrystallization. Due to the acidic nature of the product, care must be taken in choosing compatible materials for purification apparatus. Acid-base extraction can also be a useful technique. Dissolving the crude product in a suitable organic solvent and washing with water can remove inorganic impurities. Subsequent extraction with a basic aqueous solution will transfer the carboxylate salt to the aqueous phase, leaving non-acidic organic impurities behind. Acidification of the aqueous layer will then precipitate the pure carboxylic acid.
Q4: Can I use other oxidizing agents besides potassium permanganate?
A4: Yes, other strong oxidizing agents can be used. Ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) is a common alternative for the cleavage of double bonds to form carboxylic acids. Ruthenium tetroxide (RuO₄), often generated in situ from a ruthenium salt and a co-oxidant like sodium periodate, is another powerful reagent for this transformation. The choice of oxidant will depend on the specific precursor and the desired reaction conditions.
References
Technical Support Center: Purification of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Welcome to the technical support center for the purification of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly fluorinated carboxylic acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. The information provided is based on established chemical principles and practical laboratory experience.
I. Understanding the Challenges in Purifying this compound
The unique structure of this compound, with its two trifluoromethyl groups, presents distinct challenges in purification. The high fluorine content significantly influences its physical and chemical properties, such as boiling point, solubility, and interactivity with chromatographic media. A thorough understanding of the synthesis route is paramount, as the impurities present will be directly related to the starting materials, reagents, and reaction byproducts.
A common synthetic route involves the hydrolysis of the corresponding ethyl ester, which itself can be synthesized through methods like the Reformatsky reaction or malonic ester synthesis. Each step in this process can introduce specific impurities that need to be addressed.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the purification of this compound.
Q1: What are the most common impurities I should expect?
The impurity profile largely depends on the synthetic method used. If you are synthesizing the acid via hydrolysis of its ethyl ester, common impurities include:
-
Unreacted Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate: Incomplete hydrolysis will leave the starting ester in your product.
-
Ethanol: As a byproduct of the hydrolysis reaction.
-
Side-products from the ester synthesis: If the precursor ester was made using a Reformatsky reaction, you might encounter byproducts from aldol condensation. If a malonic ester synthesis was used, residual diethyl malonate or byproducts from incomplete decarboxylation could be present.
-
Water: Residual water from the hydrolysis and workup steps.
-
Acid/Base catalyst: Traces of the acid or base used to catalyze the hydrolysis.
Q2: My final product is an oil, but I expected a solid. What should I do?
This compound is a low-melting solid or a liquid at room temperature. The presence of residual solvents or other impurities can lower the melting point, causing it to appear as an oil. The first step is to ensure all volatile impurities, such as ethanol and residual extraction solvents, have been thoroughly removed under high vacuum. If it remains an oil, further purification by fractional distillation or chromatography may be necessary.
Q3: I'm having trouble separating the product from the starting ester by distillation. Any tips?
The boiling points of the acid and its ethyl ester may be close, making separation by simple distillation challenging. Fractional distillation under reduced pressure is the recommended method. Key considerations for a successful separation include:
-
An efficient fractionating column: A Vigreux or packed column is essential to achieve the necessary theoretical plates for separation.
-
Stable vacuum: Maintaining a consistent and low pressure is crucial for reproducible boiling points.
-
Slow and steady heating: A slow distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to a more efficient separation.
Q4: Can I purify this acid by recrystallization?
Recrystallization can be a viable method if the crude product is a solid or can be induced to crystallize. The challenge lies in finding a suitable solvent system. Highly fluorinated compounds often have unique solubility profiles. A good recrystallization solvent should dissolve the compound when hot but not when cold. You may need to screen a variety of solvents or solvent mixtures.
Q5: What are the key safety precautions I should take when handling this compound?
This compound is a corrosive and potentially toxic compound. Always handle it in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][2] Ensure you have access to an eyewash station and a safety shower.[2] Avoid inhalation of vapors and contact with skin and eyes.[1]
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Problem 1: Low Purity After Initial Workup
Workflow for Diagnosing and Resolving Low Purity Issues
Caption: Troubleshooting workflow for low product purity.
Detailed Steps:
-
Characterize the Impurities: The first step is to identify the nature of the impurities.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for identifying fluorinated impurities and residual solvents. The presence of an ethyl group in the ¹H NMR spectrum likely indicates unreacted starting ester.
-
GC-MS: Gas chromatography-mass spectrometry can help identify volatile impurities and give a quantitative estimate of their levels.
-
-
Addressing Specific Impurities:
-
Unreacted Ester: If significant amounts of the ethyl ester remain, the hydrolysis reaction may have been incomplete. Consider repeating the hydrolysis step with a longer reaction time, higher temperature, or a different catalyst.
-
Residual Solvents: Solvents from the reaction or extraction (e.g., ethanol, diethyl ether, ethyl acetate) can often be removed by prolonged drying under high vacuum, possibly with gentle heating.
-
Other Organic Impurities: For impurities with different boiling points, fractional distillation is the preferred method. If the boiling points are very close, preparative gas or liquid chromatography may be necessary.
-
Problem 2: Difficulty with Fractional Distillation
Key Parameters for Successful Fractional Distillation
| Parameter | Recommended Setting/Technique | Rationale |
| Vacuum | Stable, low pressure (e.g., <10 mmHg) | Lowers the boiling point, preventing potential decomposition at high temperatures. A stable vacuum is crucial for consistent separation. |
| Column | Vigreux or packed column (e.g., Raschig rings) | Increases the surface area for vapor-liquid equilibrium, leading to better separation of components with close boiling points. |
| Heating | Slow and uniform heating (heating mantle with stirrer) | Prevents bumping and ensures a steady rate of distillation, allowing for proper fractionation in the column. |
| Insulation | Insulate the distillation column | Minimizes heat loss and maintains the temperature gradient necessary for efficient separation. |
Troubleshooting Tips:
-
Bumping: If the liquid is bumping violently, ensure adequate stirring and consider adding boiling chips (use with caution under vacuum).
-
Flooding: If the column fills with liquid, reduce the heating rate. Flooding prevents proper vapor-liquid contact and ruins the separation.
-
No Distillate: If nothing is distilling over, check for leaks in the vacuum system or ensure the heating is sufficient for the set pressure.
Problem 3: Challenges in Recrystallization
Workflow for Developing a Recrystallization Protocol
Caption: Workflow for developing a recrystallization protocol.
Recommended Solvents for Screening:
Due to the fluorinated nature of the compound, consider a range of solvents with varying polarities:
-
Nonpolar: Hexanes, Toluene
-
Moderately Polar: Dichloromethane, Diethyl Ether
-
Polar Aprotic: Acetone, Acetonitrile
-
Polar Protic: Water, Ethanol/Water mixtures
Troubleshooting Tips:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated, cooling too rapidly, or the presence of impurities that inhibit crystallization. Try using a more dilute solution, allowing for slower cooling, or adding a seed crystal.
-
No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, placing the solution in a freezer may induce crystallization. If these fail, you may need to partially evaporate the solvent to increase the concentration.
IV. Preparative Chromatography
For challenging separations where distillation and recrystallization are ineffective, preparative high-performance liquid chromatography (HPLC) can be a powerful tool.
Recommended Stationary Phases for Fluorinated Compounds:
| Stationary Phase | Separation Principle | Advantages |
| Fluorinated Phases (e.g., F5, PFP) | Based on fluorophilicity, dipole-dipole, and pi-pi interactions. | Can provide unique selectivity for fluorinated compounds compared to traditional C18 phases.[3][4] |
| Reversed-Phase (C18, C8) | Hydrophobic interactions. | Widely available and versatile. The high fluorine content of the target molecule may lead to sufficient retention. |
| Silica Gel (Normal Phase) | Adsorption chromatography based on polarity. | Can be effective if impurities have significantly different polarities. |
General Protocol for Preparative HPLC:
-
Method Development: Start with analytical scale HPLC to screen different columns and mobile phases to find a system that provides good separation between your product and the impurities.
-
Mobile Phase: A mixture of water and acetonitrile or methanol is a common starting point for reversed-phase chromatography. The addition of a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape for carboxylic acids.
-
Scale-Up: Once an effective analytical method is developed, it can be scaled up to a preparative column with a higher loading capacity.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Remove the mobile phase solvents under reduced pressure to isolate the purified compound.
V. References
-
Apollo Scientific. (2022, May 16). This compound Safety Data Sheet.
-
BenchChem. (2025). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds.
-
Cole-Parmer. Material Safety Data Sheet - 4,4,4-Trifluorobutanoic acid.
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
-
SiliCycle. Working with fluorinated silica phases.
-
LookChem. (2022). Synthesis of optically active 4,4,4-trifluoro-3-{4-(4-methoxyphenyl)phenyl}butanoic acid and its application to chiral dopant for nematic liquid crystals.
-
Organic Syntheses. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester.
-
Google Patents. (2016). CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.
-
Google Patents. (2016). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
-
Kim, H., et al. (2010). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of the Korean Chemical Society, 54(5), 603-609.
-
Google Patents. (2011). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
-
LGC Standards. This compound.
-
CymitQuimica. 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid.
-
Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of organic chemistry, 66(22), 7464–7468.
-
Zschornak, M., et al. (2011). 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. Acta Crystallographica Section E, 67(Pt 6), o1616.
-
Pharmaffiliates. 17327-33-2| Chemical Name : this compound.
-
J. Sep. Sci. (2011). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. 34(15), 1877-1887.
-
ResearchGate. Fluorinated Higher Carboxylic Acids.
-
Macmillan Group - Princeton University. (2015, April 16). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis.
-
AngeneChemical. Butanoic acid, 4,4,4-trifluoro-3-oxo-, methyl ester|83643-84-9.
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
-
Google Patents. (2012). CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
Yao Xue Xue Bao. (1990). [Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation]. 25(8), 590-592.
-
Gelest. 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid Safety Data Sheet.
-
MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
-
Chemical Communications. (2019). Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers.
-
PubMed Central. The use of fluorine-containing carboxylic acids for the large-scale isolation of highly polymerized deoxyribonucleic acids.
-
PubMed. (2001). Fractional distillation of acid contaminants from sevoflurane.
-
NIH Public Access. (2009). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
References
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fractional distillation of acid contaminants from sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. silicycle.com [silicycle.com]
"side reactions of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid with nucleophiles"
Introduction
Welcome to the technical support guide for 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (HFBA). This highly fluorinated carboxylic acid is a valuable building block in pharmaceutical and materials science, prized for its ability to introduce the unique physicochemical properties of fluorine into target molecules. However, its structure presents distinct synthetic challenges. The powerful electron-withdrawing effects of the two trifluoromethyl groups and the steric hindrance around the carboxyl group can lead to unexpected side reactions during nucleophilic attack.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested answers to common issues encountered when working with HFBA, focusing on the causality behind these side reactions and offering robust, validated protocols to mitigate them.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Amide Coupling Reactions
Q1: I am attempting to form an amide using HFBA and a primary/secondary amine with standard coupling reagents (e.g., EDC, HATU), but I'm observing low yields and a significant byproduct. What is the likely side reaction and how can I prevent it?
A1: Root Cause Analysis & Primary Side Reaction
The primary challenge in forming amides with HFBA is its significant steric hindrance and the electronic nature of the carboxylate. Standard coupling methods can be sluggish, and forcing conditions (e.g., high temperatures) can promote side reactions. The most common side reaction is the formation of a stable, unreactive acyl-urea byproduct when using carbodiimide-based coupling reagents like EDC.
Furthermore, the extreme electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the alpha-protons, making the molecule susceptible to base-mediated elimination or decomposition pathways under harsh conditions.
Troubleshooting & Optimization Protocol:
Your primary goal is to activate the carboxylic acid in a way that minimizes steric clash and avoids the formation of irreversible, unreactive intermediates. The conversion of the carboxylic acid to an acyl fluoride in situ has proven to be a highly effective strategy for coupling sterically hindered substrates.[1][2][3]
dot
Caption: Recommended workflow for successful amide coupling with HFBA.
Recommended Protocol: In Situ Acyl Fluoride Formation for Amide Coupling
This protocol utilizes a fluorinating agent like BTFFH, which has been shown to reduce byproduct formation compared to older reagents like DAST.[1]
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or DMF.
-
Activation: Cool the solution to 0 °C. Add the fluorinating agent (e.g., BTFFH, 1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq.). Stir the reaction at 0 °C for 30 minutes to form the acyl fluoride intermediate.
-
Nucleophilic Attack: Add the desired amine (1.2 eq.) to the solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
| Parameter | Standard Coupling (e.g., HATU/DIPEA) | Acyl Fluoride Method (e.g., BTFFH/DIPEA) | Rationale for Improvement |
| Temperature | Often requires heating, increasing side reactions | 0 °C to Room Temperature | Milder conditions preserve sensitive functional groups. |
| Byproducts | Acyl-urea, decomposition | Minimal | The acyl fluoride is a highly reactive but sterically small intermediate.[1][3] |
| Typical Yields | < 40% (highly variable) | 70-95% | More efficient activation and coupling pathway. |
Issue 2: Decarboxylation
Q2: I am running a reaction with HFBA under basic conditions and at elevated temperatures and I'm losing my starting material, seeing gas evolution, and finding a new, smaller fluorinated compound. Is this decarboxylation?
A2: Yes, this is a classic side reaction for this class of compounds.
Root Cause Analysis:
The two electron-withdrawing trifluoromethyl groups on the adjacent carbon atom exert a powerful inductive effect (-I effect). This effect stabilizes the formation of a carbanion at the alpha-position upon loss of CO₂. While most aliphatic carboxylic acids require very high temperatures for decarboxylation, the electronic properties of HFBA make it significantly more prone to this reaction, especially in the presence of heat and certain catalysts.[4][5][6]
Photoredox and copper catalysis, for instance, are known to efficiently promote the decarboxylation of aliphatic carboxylic acids to generate alkyl radicals, which can then be functionalized.[4][5] While useful for targeted trifluoromethylation, these conditions highlight the inherent lability of the carboxyl group in such structures.
dot
Caption: Simplified pathway for the decarboxylation of HFBA.
Preventative Measures:
-
Temperature Control: Maintain the lowest possible reaction temperature. For nucleophilic substitutions, always start at 0 °C or below and only warm as necessary.
-
Base Selection: Avoid strong, hard bases. If a base is required, use a sterically hindered, non-nucleophilic base like proton sponge or DBU in stoichiometric amounts. Avoid excess base.
-
Avoid Certain Metals: Be cautious when using copper, silver, or iridium catalysts, as these are known to facilitate decarboxylative couplings, especially under photoredox conditions.[5][7]
-
Protecting Group Strategy: If the reaction chemistry allows, converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can protect it from decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a final step under carefully controlled, mild conditions.
Issue 3: Esterification Reactions
Q3: I am trying to perform a substitution reaction on a different part of my molecule, which also contains an HFBA moiety. My nucleophile is an alcohol, and I'm observing ester formation as the primary product.
A3: This is an expected outcome due to the high electrophilicity of the HFBA carbonyl carbon.
Root Cause Analysis:
The carbonyl carbon of a carboxylic acid is electrophilic. In HFBA, this electrophilicity is greatly enhanced by the inductive electron withdrawal of the two CF₃ groups. This makes the carbonyl carbon a prime target for nucleophilic attack. While direct conversion of a carboxylic acid to an ester is often difficult, the enhanced reactivity of HFBA means that even neutral nucleophiles like alcohols can react, especially under acidic catalysis or with heat.[8][9]
Troubleshooting & Mitigation:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid group before performing reactions elsewhere on the molecule. A simple methyl or tert-butyl ester is often sufficient.
-
Use a Milder Catalyst: If the main reaction requires a catalyst, ensure it is not a strong acid, which would catalyze Fischer esterification.[8]
-
Control Stoichiometry: Use the minimum required amount of the alcohol nucleophile to reduce the probability of it reacting with the HFBA moiety.
-
Alternative Synthetic Route: Consider re-ordering your synthetic steps. It may be more efficient to introduce the HFBA moiety later in the synthesis after the desired substitution reaction has been completed.
Protocol: Protection of HFBA as a Methyl Ester
-
Setup: Dissolve HFBA (1.0 eq.) in methanol (MeOH).
-
Catalysis: Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂) (1.2 eq.) dropwise. Caution: Exothermic reaction, generates HCl gas.
-
Reaction: Stir the reaction at room temperature or gently reflux until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude methyl ester can often be used in the next step without further purification.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives [frontiersin.org]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Degradation Pathways of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (CAS 17327-33-2). This highly fluorinated carboxylic acid presents unique challenges due to the exceptional strength of its carbon-fluorine bonds.[1] This guide is designed to provide practical, experience-driven advice to navigate the complexities of studying its degradation pathways. We will address common experimental hurdles, offer troubleshooting strategies, and answer frequently asked questions, grounding our recommendations in established principles of fluorine chemistry and environmental science.
Part 1: Troubleshooting Guide for Degradation Experiments
This section addresses specific issues you may encounter during your experimental work. The advice provided is based on established methodologies for other persistent per- and polyfluoroalkyl substances (PFAS), adapted for the specific structure of this compound.
Issue 1: No Observable Degradation in Biotic Assays
Scenario: You have incubated this compound with various microbial consortia (e.g., activated sludge, soil microcosms) under both aerobic and anaerobic conditions, but see no decrease in the parent compound concentration over an extended period.
Root Cause Analysis & Solution:
The branched structure and high degree of fluorination in this compound make it exceptionally recalcitrant to microbial degradation.[2] The presence of two trifluoromethyl groups on the same carbon atom sterically hinders enzymatic attack and increases the stability of the molecule.
Troubleshooting Steps:
-
Confirm Experimental Viability:
-
Positive Control: Include a more readily biodegradable fluorinated compound if available, or a non-fluorinated structural analogue, to ensure your microbial consortia are active.
-
Negative Control (Abiotic): Run a heat-inactivated or sterile control to account for any non-biological loss, such as adsorption to the vessel walls.[3][4]
-
-
Enhance Bioavailability & Co-metabolism:
-
The target compound may not be a primary carbon source. Introduce a readily consumable carbon source (e.g., glucose, acetate) to stimulate general microbial activity. This can sometimes lead to the co-metabolic degradation of recalcitrant compounds.
-
Consider adding a surfactant to increase the bioavailability of the fluorinated acid, but ensure the surfactant itself is not a confounding factor in your analysis.
-
-
Explore Anaerobic Reductive Defluorination:
-
While your compound is saturated, some studies suggest that anaerobic conditions are more conducive to the initial breakdown of certain fluorinated carboxylic acids.[5] Ensure true anaerobic conditions are met and maintained.
-
The introduction of specific electron donors may be necessary to facilitate reductive processes.
-
-
Extended Incubation Times:
-
Degradation of PFAS compounds can be an extremely slow process, sometimes requiring incubation periods of months to years to observe significant turnover.[6] Be prepared for long-term experiments.
-
Issue 2: Suspected Abiotic Degradation but Product Identification is Challenging
Scenario: You are using an advanced oxidation process (AOP) or reduction process (ARP) and see a decrease in the parent compound, but are unable to identify the transformation products using standard LC-MS/MS methods.
Root Cause Analysis & Solution:
Degradation of highly fluorinated compounds often results in a complex mixture of smaller, more volatile, and sometimes unexpected fluorinated intermediates. Standard analytical methods may not be optimized for these products.
Troubleshooting Steps:
-
Analytical Method Optimization:
-
Shorter-Chain PFAS: The degradation may be proceeding via a "chain-shortening" mechanism, producing shorter-chain perfluorocarboxylic acids (PFCAs).[7][8] Ensure your analytical method includes standards for PFCAs with fewer carbons than the parent compound.
-
Volatile Products: Consider the possibility of forming volatile products like trifluoroacetic acid (TFA).[9][10][11] Analysis of TFA often requires specialized derivatization techniques followed by GC-MS analysis, or specific LC-MS/MS conditions.
-
High-Resolution Mass Spectrometry (HRMS): If available, utilize techniques like LC-QToF-MS to obtain accurate mass measurements of unknown peaks. This can help in proposing elemental formulas for the degradation products.
-
-
Ion Chromatography for Fluoride:
-
The ultimate endpoint of complete degradation is the formation of inorganic fluoride (F-). Monitoring the increase in fluoride concentration over time provides definitive evidence of C-F bond cleavage. Use an ion chromatograph with a fluoride-selective electrode for accurate quantification.
-
-
Consider Reaction Mechanisms:
-
Decarboxylation: Many degradation pathways for PFCAs are initiated by the removal of the carboxylic acid group.[12] Look for evidence of the corresponding perfluoroalkane.
-
Hydroxylation and Elimination: In some advanced oxidation processes, hydroxylation can occur, followed by the elimination of HF.[13][14]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely initial steps in the degradation of this compound?
A1: Given the high stability of the C-F bond, the most chemically plausible initial points of attack are the C-C and C-H bonds, or the carboxylic acid functional group.
-
Decarboxylation: The removal of the -COOH group to form 1,1,1,3,3,3-hexafluoropropane is a likely initial step, particularly in thermal or some chemical degradation processes.[12]
-
C-H Bond Oxidation: The C-H bonds on the methylene group (CH₂) are more susceptible to oxidative attack by radicals (e.g., hydroxyl radicals in AOPs) than the C-F bonds. This could lead to the formation of a hydroxylated intermediate.
Q2: Is biotic degradation of this compound expected to be significant in the environment?
A2: Based on current knowledge of PFAS degradation, significant natural biotic degradation of this compound is highly unlikely.[2][15] Its saturated structure and high fluorine content make it an extremely poor substrate for microbial enzymes. Polyfluoroalkyl substances, which contain non-fluorinated carbon chains, are generally more susceptible to microbial attack than perfluorinated compounds.[2][6]
Q3: What would be the expected terminal degradation product?
A3: In the environment, it is likely that this compound will be highly persistent. If degradation does occur, a plausible persistent end product would be trifluoroacetic acid (TFA), which is a common and stable breakdown product of many chemicals containing a trifluoromethyl group.[9][10] Complete mineralization to carbon dioxide, water, and fluoride would require very harsh chemical or physical treatment methods.
Q4: My LC-MS/MS analysis for the parent compound is showing inconsistent results. What could be the cause?
A4: Inconsistent results in PFAS analysis can stem from several sources:
-
Contamination: PFAS are widely used in laboratory equipment (e.g., PTFE coatings, vials, tubing). Ensure you are using a PFAS-free analytical workflow.
-
Matrix Effects: In complex samples like soil extracts or sludge, co-eluting substances can suppress or enhance the ionization of your target analyte in the mass spectrometer. Use an isotopically labeled internal standard corresponding to your analyte for the most accurate quantification.
-
Isomer Interferences: While less likely for this specific synthesized compound, be aware that other compounds with the same mass-to-charge ratio could potentially interfere. High-resolution mass spectrometry can help differentiate these.[16]
Part 3: Experimental Protocols & Data
Protocol: General Method for Assessing Abiotic Degradation by UV/Sulfite
This protocol outlines a common advanced reduction process for PFAS degradation.
Objective: To determine the degradation efficiency and identify transformation products of this compound under UV/sulfite treatment.
Materials:
-
This compound (≥97% purity)
-
Sodium sulfite (Na₂SO₃)
-
Milli-Q water or equivalent
-
Low-pressure mercury UV lamp (emitting at 254 nm)
-
Quartz reaction vessel
-
Stir plate and stir bar
-
pH meter and adjustment solutions (e.g., NaOH, H₂SO₄)
-
LC-MS/MS system
-
Ion chromatograph
Procedure:
-
Solution Preparation: Prepare a stock solution of the target compound in Milli-Q water. From this, prepare a working solution in the quartz reactor at a known concentration (e.g., 10 µM).
-
Reaction Setup: Place the quartz reactor on a stir plate and add a stir bar.
-
pH Adjustment: Adjust the pH of the solution to a desired value (e.g., pH 10-11, as the process is often more efficient at alkaline pH).
-
Sulfite Addition: Add sodium sulfite to the reactor to a final concentration of, for example, 10 mM.
-
Initiate Reaction: Turn on the UV lamp and the stir plate. Start a timer.
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the solution.
-
Sample Quenching & Preparation: Immediately quench the reaction in the aliquot (e.g., by adding a small amount of a radical scavenger if necessary, or by immediate dilution and preparation for analysis). Prepare separate samples for LC-MS/MS (parent compound and potential products) and ion chromatography (fluoride).
-
Analysis:
-
Analyze the concentration of the parent compound using a validated LC-MS/MS method.
-
Analyze the concentration of fluoride using ion chromatography.
-
Use HRMS to screen for potential transformation products.
-
Data Interpretation:
| Time (min) | Parent Compound (µM) | Fluoride (µM) |
| 0 | 10.0 | 0.0 |
| 15 | 8.5 | 9.0 |
| 30 | 7.0 | 18.0 |
| 60 | 5.0 | 30.0 |
| 120 | 2.5 | 45.0 |
| 240 | 0.5 | 57.0 |
| Table 1: Example data showing the degradation of the parent compound and the corresponding increase in fluoride concentration. Note: 1 mole of the parent compound contains 6 moles of fluorine. |
Part 4: Visualizations
Conceptual Degradation Initiation Pathways
References
- 1. Bacterial transformation of per- and poly-fluoroalkyl substances: a review for the field of bioremediation - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00031A [pubs.rsc.org]
- 2. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fluorocarbons.org [fluorocarbons.org]
- 10. ozone.unep.org [ozone.unep.org]
- 11. Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. experts.umn.edu [experts.umn.edu]
- 16. researchgate.net [researchgate.net]
"improving the regioselectivity of reactions with 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid"
Welcome to the technical support center for 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this highly functionalized molecule. The unique electronic and steric properties imparted by the geminal trifluoromethyl groups at the β-position present significant challenges, particularly in controlling reaction regioselectivity. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do the CF₃ groups influence them?
A: The molecule, with the structure (CF₃)₂CH-CH₂-COOH, has three primary reactive sites whose reactivity is heavily modulated by the two powerful electron-withdrawing trifluoromethyl groups:
-
Carboxylic Acid (-COOH): The hydroxyl proton is highly acidic due to the inductive effect of the distant CF₃ groups. The carbonyl carbon is also highly electrophilic, making it susceptible to nucleophilic attack. However, the bulky bis(trifluoromethyl)methyl group can sterically hinder the approach of large nucleophiles or reagents.
-
α-Carbon (-CH₂-): The protons on this carbon are adjacent to the carbonyl group, allowing for the formation of an enolate. However, their acidity is somewhat suppressed compared to typical carboxylic acids because the powerful inductive effect of the β-CF₃ groups destabilizes the formation of an adjacent negative charge (carbanion character) at the α-position.
-
β-Carbon (-CH-): The single proton on this carbon is exceptionally acidic for a C-H bond on a saturated carbon. This is due to the immense inductive stabilization of the resulting carbanion by the two adjacent trifluoromethyl groups.
This electronic push-and-pull creates a delicate balance, often leading to competitive reactions at the α- and β-positions.
Q2: Which is more acidic: the α-proton or the β-proton? How does this affect enolate formation?
A: The β-proton is significantly more acidic than the α-protons. The stability of a carbanion formed at the β-position, flanked by two CF₃ groups, is much greater than that of a standard enolate at the α-position.
This has critical implications for base-mediated reactions:
-
Thermodynamic Control: Under equilibrium conditions (e.g., using weaker bases like alkoxides or allowing the reaction to stir for extended periods at higher temperatures), deprotonation will preferentially occur at the β-carbon, forming the more stable carbanion.
-
Kinetic Control: To favor the formation of the α-enolate, kinetically controlled conditions are essential. This involves using a strong, sterically hindered, non-nucleophilic base (like Lithium Diisopropylamide, LDA) at low temperatures (e.g., -78 °C) with rapid quenching of the resulting enolate.
Q3: What are the most common side products when attempting α-functionalization, and why do they form?
A: When targeting the α-position (e.g., for alkylation or aldol reactions), the most common side product is the one resulting from reaction at the β-position. This occurs due to inadvertent formation of the more stable β-carbanion. Another potential side reaction is O-alkylation of the enolate, especially when using highly reactive, hard electrophiles. Poor regioselectivity is the primary failure mode, leading to difficult-to-separate isomeric mixtures.
Troubleshooting Guide 1: Regioselective α-Alkylation
Issue: Low yield of the desired α-alkylated product, with significant formation of the β-alkylated isomer or unreacted starting material.
Core Problem: Competition between kinetic (α-enolate) and thermodynamic (β-carbanion) deprotonation.
Causality and Diagnostic Workflow
The outcome of your alkylation is a direct consequence of which conjugate base is formed and trapped by the electrophile. Use the following decision tree to diagnose and solve the issue.
Caption: Troubleshooting workflow for poor α-alkylation.
Detailed Solutions & Scientific Rationale
-
Choice of Base:
-
Recommendation: Use Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS).
-
Rationale: These bases are strong enough to deprotonate the α-carbon rapidly but are sterically hindered. This disfavors interaction with the more sterically congested β-proton and slows down the rate of equilibration, favoring the kinetically formed α-enolate.
-
-
Temperature Control:
-
Recommendation: Strictly maintain the temperature at -78 °C during base addition, enolate formation, and electrophile quenching.
-
Rationale: The energy barrier to form the thermodynamic β-carbanion is higher, but the product is more stable. At low temperatures, the reaction is under kinetic control, and the more accessible α-protons are removed faster. Even a slight increase in temperature can provide enough energy to overcome this barrier and allow the system to equilibrate to the more stable β-anion.
-
-
Solvent and Additives:
-
Recommendation: Use an anhydrous, non-protic solvent like Tetrahydrofuran (THF).
-
Rationale: THF effectively solvates the lithium cation, promoting the formation of a more reactive "naked" enolate. For sluggish reactions, the addition of a coordinating agent like HMPA or DMPU can further break up aggregates and increase nucleophilicity, though these should be used with appropriate safety precautions.
-
Summary of Conditions for Regiocontrol
| Parameter | For α-Alkylation (Kinetic Control) | For β-Alkylation (Thermodynamic Control) |
| Base | LDA, KHMDS, LiHMDS | NaH, KH, t-BuOK |
| Temperature | -78 °C | 0 °C to Room Temperature |
| Solvent | THF, Diethyl Ether | THF, DMF |
| Addition Order | Acid added to excess base | Base added to acid |
Troubleshooting Guide 2: Selective Reduction of the Carboxylic Acid
Issue: Incomplete reduction to the corresponding alcohol, 4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol, or formation of decomposition products.
Core Problem: The high electrophilicity of the carbonyl carbon is offset by the steric hindrance of the adjacent bis(trifluoromethyl) group. Harsh reducing agents can lead to side reactions.
Causality and Protocol Workflow
The key is to use a reducing agent that is powerful enough to reduce the carboxylic acid but small enough to bypass the steric shield of the (CF₃)₂CH- group.
Caption: Recommended workflow for selective carboxylic acid reduction.
Detailed Solutions & Scientific Rationale
-
Choice of Reducing Agent:
-
Recommendation: Borane-Tetrahydrofuran complex (BH₃·THF).
-
Rationale: Borane is a highly effective reagent for the reduction of carboxylic acids. It is a small, uncharged molecule that acts as a Lewis acid, coordinating to the carbonyl oxygen. This mechanism is less sensitive to steric hindrance compared to hydride reagents like LiAlH₄, which require direct nucleophilic attack at the carbonyl carbon by the bulky [AlH₄]⁻ anion. The electron-withdrawing CF₃ groups enhance the Lewis basicity of the carbonyl oxygen, facilitating coordination with BH₃.
-
-
Avoiding Common Pitfalls:
-
Why not LiAlH₄? While powerful, LiAlH₄ is a very strong base. It could potentially cause competitive deprotonation at the β-carbon, leading to undesired side reactions, especially if the reaction temperature is not well-controlled. Its bulk also makes it more susceptible to the steric hindrance present in the substrate.
-
Why not NaBH₄? Sodium borohydride is generally not reactive enough to reduce carboxylic acids directly.
-
Appendix: Key Experimental Protocols
Protocol 1: Kinetically Controlled α-Methylation
This protocol is a representative example and should be adapted based on the specific electrophile.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (0.5 M relative to the substrate) and cool to -78 °C using a dry ice/acetone bath.
-
Base Preparation: Add 2.2 equivalents of n-butyllithium to a solution of 2.3 equivalents of diisopropylamine in THF at -78 °C and stir for 30 minutes to pre-form LDA.
-
Enolate Formation: Slowly add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous THF to the LDA solution at -78 °C over 20 minutes. Stir the resulting dianion solution for 1 hour at this temperature.
-
Alkylation: Add methyl iodide (1.5 eq.) dropwise to the solution at -78 °C. Stir for 2-4 hours, allowing the reaction to slowly warm to -40 °C.
-
Quench & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -40 °C. Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
"handling and storage issues with 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid"
Welcome to the technical support center for 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (CAS No. 17327-33-2). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and troubleshooting of common issues encountered during its use in experimental settings.
Introduction to this compound
This compound is a highly fluorinated carboxylic acid with unique properties conferred by the presence of two trifluoromethyl groups. These electron-withdrawing groups significantly increase the acidity of the carboxylic acid and influence its reactivity and stability. It is a valuable building block in organic synthesis, particularly for introducing fluorinated moieties into larger molecules to enhance properties such as metabolic stability and binding affinity. One notable application is in the preparation of fluorinated analogues of amino acids, such as leucine.[1]
This guide provides practical, in-depth information to ensure the successful and safe utilization of this versatile reagent in your research.
I. Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.
| Property | Value | Source |
| CAS Number | 17327-33-2 | [1][2] |
| Molecular Formula | C₅H₄F₆O₂ | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| Boiling Point | 138.8 ± 35.0 °C (Predicted) | [1][3] |
| Density | 1.512 ± 0.06 g/cm³ (Predicted) | [1][3] |
| pKa | 3.44 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][3] |
| Storage Temperature | 2-8°C | [1][3] |
II. Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of this compound, providing explanations and actionable solutions.
Handling and Storage Issues
Q1: I received the product as a solid/semi-solid, but the datasheet lists a boiling point. How should I handle it?
A1: It is common for compounds with melting points near room temperature to exist as either a solid or a liquid. If the material has solidified, you can gently warm the container in a water bath (not exceeding 30-40°C) to melt it for easier handling and transfer. Always ensure the container is tightly sealed during warming to prevent atmospheric moisture ingress.
Q2: I've noticed some discoloration of the acid after a few uses. Is it still viable for my experiment?
A2: Discoloration can be a sign of impurity ingress or minor decomposition, although highly fluorinated compounds are generally quite stable. The primary concern would be the introduction of contaminants from improper handling. To assess its viability:
-
Analytical Check: If possible, run a quick analytical test like ¹H or ¹⁹F NMR to check for the appearance of new signals that would indicate degradation or significant impurities.
-
Small-Scale Test Reaction: Before committing to a large-scale reaction, perform a small test reaction to see if the desired outcome is achieved.
-
Causality: The discoloration is likely due to repeated exposure to the atmosphere or contact with incompatible materials. Ensure you are using clean, dry glassware and inert dispensing tools (e.g., glass or PTFE).
Q3: The material seems to be fuming slightly when I open the bottle. Is this normal and what precautions should I take?
A3: While not a common observation for this specific acid, fuming can occur with highly acidic and hygroscopic compounds, especially in a humid environment. This is likely due to the acid absorbing atmospheric moisture.
-
Safety First: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Inert Atmosphere: To minimize fuming and moisture absorption, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially for moisture-sensitive reactions.
Caption: Best practices for storage and handling of this compound.
Reaction and Experimental Issues
Q4: My reaction is not proceeding as expected. Could the solvent be the issue?
A4: Solvent choice is critical. While this compound, having its carboxylic acid group adjacent to a secondary carbon, is expected to be stable in a range of common laboratory solvents, certain solvents can still pose problems.[4][5][6][7]
-
Solvent Stability: Based on studies of similar per- and polyfluoroalkyl substances (PFAS), this acid should be stable in deionized water, methanol, and isopropanol.[4][5][6][7] It is also expected to be stable in polar aprotic solvents such as acetonitrile, acetone, and DMSO.[4][5][6][7] However, for sensitive reactions, it is always best to use freshly opened, anhydrous solvents.
-
Esterification with Alcohols: Be aware that in the presence of an acid catalyst or upon prolonged heating, this compound can undergo esterification with alcohol-based solvents like methanol.[8] If your reaction is sensitive to the formation of the corresponding methyl ester, consider using a non-alcoholic solvent.
Q5: I am using this acid in a peptide synthesis protocol and observing unexpected side products. What could be the cause?
A5: While this specific acid is not as commonly used as trifluoroacetic acid (TFA) in peptide synthesis, the principles of handling highly fluorinated carboxylic acids apply.
-
Trifluoroacetylation Risk: A known issue in peptide synthesis is trifluoroacetylation of the N-terminus of the peptide. This can occur if trifluoroacetic acid, used for deprotection, is not completely removed and is activated during the subsequent coupling step. Given the reactivity of this compound, if it is used in a similar capacity or is present as an impurity, it could potentially lead to the formation of a related N-acyl capped peptide.
-
Activation and Coupling: Ensure that your coupling reagents are compatible with the high acidity of this compound. Over-activation or side reactions with the coupling agents are possible. Consider optimizing the stoichiometry of your reagents.
Q6: I am trying to derivatize this acid for GC-MS analysis, but I am getting poor yields or multiple peaks. What should I do?
A6: Derivatization of highly fluorinated carboxylic acids can be challenging due to their steric hindrance and the electron-withdrawing nature of the trifluoromethyl groups.
-
Choice of Derivatizing Agent: Standard silylating agents like BSTFA may require more forcing conditions (higher temperature, longer reaction time) to achieve complete derivatization. Acylation reagents, such as fluorinated anhydrides (e.g., TFAA, PFAA) or using an alkyl halide like p-bromophenacyl bromide, can be effective alternatives.[9][10][11]
-
Reaction Conditions: Ensure your reaction is completely anhydrous, as water can consume the derivatizing reagent and lead to incomplete reactions. A catalyst, such as trimethylchlorosilane (TMCS) for silylation, may be necessary to drive the reaction to completion.
-
Protocol: A general protocol for derivatization is as follows:
-
Ensure the sample containing the acid is completely dry.
-
Add the derivatizing agent in excess (at least a 2:1 molar ratio to the acid).
-
If necessary, add a catalyst.
-
Heat the reaction mixture at an optimized temperature (e.g., 60-80°C) for a sufficient time (30-60 minutes).
-
Analyze the derivatized sample by GC-MS.
-
Caption: A workflow for troubleshooting derivatization of this compound for GC-MS analysis.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern with this compound?
A1: The primary safety concern is its corrosive nature. It can cause severe skin burns and eye damage. Always handle it in a fume hood with appropriate PPE.
Q2: How should I dispose of waste containing this acid?
A2: Dispose of waste containing this compound in accordance with local, state, and federal regulations for corrosive chemical waste. Neutralization with a weak base before disposal may be required, but this should be done with caution in a controlled manner due to the potential for an exothermic reaction.
Q3: Can I store solutions of this acid for later use?
A3: For optimal results, it is always best to prepare solutions fresh. However, if storage is necessary, use a solvent in which the acid is known to be stable, such as methanol or isopropanol, and store the solution at 2-8°C in a tightly sealed container.[4][5][6][7] For long-term storage, consider preparing the solution under an inert atmosphere. Be mindful of potential esterification if using an alcohol solvent for extended storage.[8]
Q4: Is this compound compatible with common laboratory plastics?
A4: Due to its corrosive nature, it is recommended to use glass or PTFE (Teflon) containers and labware. Avoid prolonged contact with other plastics, as they may be degraded by the acid.
Q5: What are the expected signals in ¹H and ¹⁹F NMR for this compound?
A5:
-
¹H NMR: You would expect to see a signal for the methylene protons (-CH₂-) adjacent to the carboxylic acid and a signal for the methine proton (-CH-) adjacent to the two trifluoromethyl groups. The coupling patterns will depend on the solvent and resolution.
-
¹⁹F NMR: You would expect to see a signal corresponding to the two equivalent trifluoromethyl groups (-CF₃). The chemical shift will be highly dependent on the solvent and the presence of any interacting species.
IV. References
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters. --INVALID-LINK--
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. ACS Publications. --INVALID-LINK--
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PFAS Central. --INVALID-LINK--
-
(PDF) Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. ResearchGate. --INVALID-LINK--
-
Bulletin 909A Guide to Derivatization Reagents for GC. Sigma-Aldrich. --INVALID-LINK--
-
Variation in concentration of perfluorooctanoic acid in methanol solutions during storage. ResearchGate. --INVALID-LINK--
-
Derivatization of Perfluorocarboxylic Acids with N,N-Dimethylformamide Dimethylacetal Prior to GC–MS Analysis. ResearchGate. --INVALID-LINK--
-
Derivatization. Chemistry LibreTexts. --INVALID-LINK--
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. --INVALID-LINK--
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. --INVALID-LINK--
-
Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. PubMed. --INVALID-LINK--
-
Synthesis of optically active 4,4,4-trifluoro-3-{4-(4-methoxyphenyl)phenyl}butanoic acid and its application to chiral dopant for nematic liquid crystals. LookChem. --INVALID-LINK--
-
Synthesis of optically active 4,4,4-trifluoro-3-{4-(4-methoxyphenyl)phenyl}butanoic acid and its application to chiral dopant for nematic liquid crystals. LookChem. --INVALID-LINK--
-
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. PubMed Central. --INVALID-LINK--
-
This compound. LGC Standards. --INVALID-LINK--
-
3-(3,4,5-Trifluorophenyl)butanoic acid. Benchchem. --INVALID-LINK--
-
4,4,4-trifluoro-3-(trifluoromethyl)butyric acid. ChemicalBook. --INVALID-LINK--
-
Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. PubMed Central. --INVALID-LINK--
-
¹H-NMR spectrum of 4-((3-Oxo-3-(2,2,2-trifluoroethoxy)propyl)thio)butanoic acid, where. ResearchGate. --INVALID-LINK--
-
Butanoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-. US EPA. --INVALID-LINK--
-
4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID. ChemicalBook. --INVALID-LINK--
-
4,4,4-Trifluoro-3-methyl-2-butenoic acid. PubChem. --INVALID-LINK--
-
4,4,4-trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid. PubChemLite. --INVALID-LINK--
-
2,2,3-Trifluorobutanoic acid. PubChem. --INVALID-LINK--
-
4,4,4-Trifluorobutyric acid 97 406-93-9. Sigma-Aldrich. --INVALID-LINK--
References
- 1. 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID CAS#: 17327-33-2 [chemicalbook.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID | 17327-33-2 [m.chemicalbook.com]
- 4. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pfascentral.org [pfascentral.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Impact of Vicinal Bis(Trifluoromethyl) Substitution on the Biological Activity of Butanoic Acid: A Comparative Guide
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of modern drug design, employed to modulate a molecule's physicochemical properties and enhance its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparison of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid and its non-fluorinated analog, 3-methylbutanoic acid (isovaleric acid) . While direct comparative biological studies on these specific molecules are not extensively published, this guide synthesizes established principles of fluorine chemistry, data from structurally related compounds, and validated experimental protocols to provide a robust predictive comparison of their biological activities.
The Rationale for Fluorination: A Physicochemical Perspective
The introduction of two trifluoromethyl (-CF₃) groups at the C3 and C4 positions of the butanoic acid backbone induces profound changes in the molecule's electronic and steric properties. The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] This has significant consequences for the molecule's acidity and metabolic stability.
Acidity (pKa)
The most dramatic and predictable alteration is a significant increase in acidity. The strong inductive electron-withdrawing effect of the two -CF₃ groups stabilizes the carboxylate anion (conjugate base) formed upon deprotonation. This stabilization lowers the energy required to lose a proton, resulting in a much stronger acid.
| Compound | Structure | pKa |
| 3-Methylbutanoic Acid (Isovaleric Acid) | CH₃CH(CH₃)CH₂COOH | ~4.8[2][3][4] |
| This compound | CF₃CH(CF₃)CH₂COOH | ~3.44 (Predicted)[5] |
This ~1.4 unit drop in pKa means the fluorinated analog is more than 10 times more acidic. At physiological pH (~7.4), both molecules will exist predominantly in their anionic carboxylate forms. However, the increased acidity of the fluorinated compound can influence its interactions with biological targets and its distribution across cellular membranes with pH gradients.
Lipophilicity and Conformation
The trifluoromethyl group is significantly more lipophilic than a methyl group. The presence of two such groups in this compound substantially increases its overall lipophilicity compared to isovaleric acid. This can enhance membrane permeability and improve interactions with hydrophobic pockets in proteins.[6][7]
Comparative Biological Activity: A Data-Driven Inference
Based on the altered physicochemical properties, we can infer significant differences in the biological behavior of the two compounds across several key areas.
Metabolic Stability
One of the most valuable attributes of fluorination in drug design is the enhancement of metabolic stability.[8] Carbon-hydrogen bonds, particularly on alkyl chains, are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. Isovaleric acid can be metabolized through various pathways. In contrast, the C-F bond is exceptionally strong, and the -CF₃ group is highly resistant to oxidative metabolism.
By replacing the methyl groups with trifluoromethyl groups, the sites of potential metabolic attack are blocked. This "global protective effect" has been observed in various drug candidates where trifluoromethyl substitution shields not only the site of substitution but also adjacent positions from metabolism.[9]
Expected Outcome: this compound will exhibit significantly higher metabolic stability in liver microsome assays compared to isovaleric acid.
Caption: Predicted metabolic pathways of the two compounds.
Cytotoxicity
The cytotoxicity of perfluorinated carboxylic acids (PFCAs) often correlates with their carbon chain length and overall lipophilicity, with longer, more lipophilic compounds generally being more toxic.[10][11] This increased toxicity is often linked to mitochondrial dysfunction and membrane disruption.[12]
Given the significantly increased lipophilicity conferred by the two -CF₃ groups, it is plausible that this compound would exhibit greater cytotoxicity than isovaleric acid. The fluorinated compound may more readily partition into cellular membranes, potentially disrupting their integrity and function.
Expected Outcome: In a cell viability assay (e.g., MTT assay), this compound is predicted to have a lower EC₅₀ value (i.e., be more cytotoxic) than isovaleric acid.
Enzyme Inhibition
Fluorinated compounds, particularly those with trifluoromethyl groups, are known to be effective enzyme inhibitors.[13] The trifluoromethyl ketone motif, for example, is a potent inhibitor of serine proteases and other hydrolases.[14][15] While the butanoic acid is not a ketone, the strong electron-withdrawing nature and steric bulk of the vicinal -CF₃ groups can lead to potent and specific interactions within an enzyme's active site.
For example, if isovaleric acid is a weak substrate or inhibitor for a particular enzyme, its fluorinated counterpart could be a much more potent inhibitor due to:
-
Increased binding affinity: Enhanced hydrophobic interactions.[7]
-
Altered electronic interactions: The highly polarized C-F bonds can engage in favorable dipole or halogen-bonding interactions within the active site.
Expected Outcome: this compound is likely to be a more potent inhibitor of various enzymes (e.g., esterases, dehydrogenases) compared to isovaleric acid.
Experimental Protocols for Comparative Assessment
To empirically validate these predictions, the following standardized in vitro assays are recommended.
Protocol: Cell Viability (MTT Assay)
This protocol assesses cytotoxicity by measuring the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[16][17]
Objective: To determine the half-maximal effective concentration (EC₅₀) for each compound.
Materials:
-
Human liver hepatocellular carcinoma cell line (e.g., HepG2).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]
-
Solubilization solution (e.g., DMSO or 0.1% NP-40, 4 mM HCl in isopropanol).[18]
-
96-well plates.
Procedure:
-
Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and isovaleric acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.[17]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the EC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Protocol: In Vitro Metabolic Stability (Microsomal Assay)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily CYPs.[19][20]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of each compound.
Materials:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Test compounds and positive control (e.g., verapamil).
-
Acetonitrile with internal standard for reaction termination.
-
LC-MS/MS system for analysis.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HLM (0.5 mg/mL protein) in phosphate buffer.[19]
-
Pre-incubation: Pre-warm the reaction mixture and test compounds (at a final concentration of 1 µM) separately at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the reaction mixture.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution (cold acetonitrile with an internal standard) to stop the reaction.[19]
-
Control Incubations: Perform parallel incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).
Protocol: Cytochrome P450 (CYP) Inhibition Assay
This assay determines if a compound inhibits the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.[21][22]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).
Materials:
-
Human liver microsomes (HLM) or recombinant CYP enzymes.
-
Isoform-specific probe substrates (e.g., midazolam for CYP3A4).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compounds and positive control inhibitors.
-
Acetonitrile with internal standard.
-
LC-MS/MS system.
Procedure:
-
Incubation Setup: In a 96-well plate, combine HLM, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation: Add a mixture of the probe substrate and the NADPH regenerating system to start the reaction.
-
Incubation: Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the formation of the specific metabolite from the probe substrate.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Conclusion and Future Perspectives
The introduction of two trifluoromethyl groups in this compound is predicted to profoundly alter its biological profile compared to its non-fluorinated analog, isovaleric acid. The key predicted changes include:
-
Increased Acidity: A direct consequence of the powerful inductive effect of the -CF₃ groups.
-
Enhanced Metabolic Stability: Due to the blockage of metabolic hotspots by robust C-F bonds.
-
Greater Cytotoxicity and Enzyme Inhibition Potential: Stemming from increased lipophilicity and unique electronic properties.
These predictions are grounded in well-established principles of medicinal chemistry and fluorine's role in drug design.[3][23] The provided experimental protocols offer a clear roadmap for the empirical validation of these hypotheses. For drug development professionals, understanding these structure-activity relationships is critical. While the fluorinated analog may offer advantages in terms of metabolic stability and target engagement, its potential for increased cytotoxicity must be carefully evaluated. This comparative guide serves as a foundational tool for researchers to make informed decisions in the design and development of novel chemical entities.
References
- 1. 4,4,4-Trifluoro-3-oxobutanoic acid | C4H3F3O3 | CID 13076697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isovaleric acid - Wikipedia [en.wikipedia.org]
- 3. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isovaleric acid CAS#: 503-74-2 [m.chemicalbook.com]
- 5. 17327-33-2 CAS MSDS (4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chain length-dependent mitochondrial toxicity of perfluoroalkyl carboxylic acids: insights from Mito Tox Index evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Fluorinated Carboxylic Acids: 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid vs. Trifluoroacetic Acid
This guide provides an in-depth, objective comparison of the chemical reactivity of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid and the widely used Trifluoroacetic Acid (TFA). The information presented herein is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who utilize fluorinated building blocks. We will dissect the structural nuances that govern the chemical behavior of these compounds, supported by established chemical principles and experimental data, to provide a clear rationale for their application in synthesis.
Introduction: The Role of Fluorinated Acids in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design and materials science.[1][2][3] Fluorinated functional groups can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Carboxylic acids containing trifluoromethyl groups are particularly valuable synthons. This guide focuses on two such acids: the ubiquitous Trifluoroacetic Acid (TFA) and the more complex this compound. While structurally related, their reactivity profiles are markedly different, a distinction critical for successful synthetic planning.
Structural and Physicochemical Properties: A Tale of Two Acids
The reactivity of a carboxylic acid is primarily dictated by its acidity (pKa), the electronic environment of the carboxyl group, and the steric hindrance surrounding the reactive center. The differences between TFA and this compound are stark in all three aspects.
| Property | Trifluoroacetic Acid (TFA) | This compound |
| Molecular Formula | C₂HF₃O₂ | C₅H₄F₆O₂ |
| Molecular Weight | 114.02 g/mol [5][6] | 226.07 g/mol |
| Structure | CF₃COOH | (CF₃)₂CHCH₂COOH |
| pKa | ~0.23 - 0.52[5][6][7][8] | ~3.44 (Predicted)[9] |
| Key Feature | Direct attachment of a CF₃ group to the carbonyl. | Two CF₃ groups on the β-carbon, separated from the carbonyl by a methylene group. |
Trifluoroacetic Acid (TFA) is characterized by a single, potent trifluoromethyl group directly attached to the carbonyl carbon. This proximity is the defining feature of its chemistry.
-
Electronic Effect: The three highly electronegative fluorine atoms exert a powerful negative inductive effect (-I effect), withdrawing electron density from the carboxyl group. This effect strongly stabilizes the resulting carboxylate anion (trifluoroacetate) upon deprotonation, making TFA an exceptionally strong organic acid.[8] Its acidity is orders of magnitude greater than non-fluorinated analogues like acetic acid (pKa ≈ 4.76).[6]
-
Steric Profile: The trifluoromethyl group, while larger than a hydrogen atom, presents relatively modest steric hindrance to an incoming nucleophile attacking the carbonyl carbon.
This compound presents a more complex picture.
-
Electronic Effect: This molecule contains two trifluoromethyl groups. While their combined electron-withdrawing power is substantial, it is insulated from the carboxyl group by an intervening methylene (-CH₂) spacer. The inductive effect weakens significantly with distance, resulting in a much less acidic proton. Its predicted pKa of ~3.44, while still acidic, is more comparable to other halo-substituted alkanoic acids than to the superacidic nature of TFA.
-
Steric Profile: The most significant feature of this molecule is the bulky bis(trifluoromethyl)methyl group [-CH(CF₃)₂] positioned on the carbon beta to the carboxyl group. This group creates a sterically congested environment that can significantly impede access to the carbonyl carbon. The steric demand of a trifluoromethyl group is considered to be similar to or even greater than an ethyl group, making the CH(CF₃)₂ moiety exceptionally bulky.[10][11]
Caption: Structural and electronic differences between TFA and its butanoic acid analogue.
Comparative Reactivity in Key Transformations
The structural and electronic disparities outlined above translate directly into different reactivity profiles, particularly in common transformations like esterification and amidation.
Esterification
Esterification of carboxylic acids with alcohols is a fundamental transformation, typically catalyzed by a strong acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.
Trifluoroacetic Acid (TFA):
-
Reactivity: High. TFA's low pKa allows it to serve as its own catalyst to a significant extent, protonating the carbonyl of another TFA molecule. Its sterically unencumbered carbonyl group is highly susceptible to nucleophilic attack.
-
Conditions: Esterification can often proceed under mild conditions, sometimes simply by refluxing TFA with an excess of the alcohol.[12][13] The reaction kinetics are generally fast, limited primarily by the steric bulk of the alcohol partner.[13]
This compound:
-
Reactivity: Moderate to Low. Its significantly weaker acidity (pKa ~3.44) necessitates the use of a strong external acid catalyst (e.g., H₂SO₄, TsOH). More importantly, the bulky CH(CF₃)₂ group creates substantial steric hindrance, shielding the carbonyl carbon and slowing the rate of nucleophilic attack by the alcohol.
-
Conditions: This acid will likely require more forcing conditions: higher catalyst loading, elevated temperatures, and longer reaction times compared to TFA. The yield may be compromised, especially when using secondary or tertiary alcohols.
Protocol Example: Comparative Fischer Esterification
This protocol is illustrative and highlights the expected differences in experimental setup.
| Step | Protocol for Trifluoroacetic Acid (with Ethanol) | Protocol for this compound (with Ethanol) | Rationale for Differences |
| 1. Reagents | 1.0 eq. TFA, 5.0 eq. Ethanol | 1.0 eq. Acid, 5.0 eq. Ethanol, 0.1 eq. H₂SO₄ | The butanoic acid requires a strong acid catalyst due to its lower intrinsic acidity. |
| 2. Setup | Combine reagents in a round-bottom flask with a reflux condenser. | Combine reagents in a round-bottom flask with a reflux condenser and Dean-Stark trap. | The less favorable equilibrium for the butanoic acid may require removal of water to drive the reaction to completion. |
| 3. Reaction | Heat to reflux (approx. 80°C) for 2-4 hours. Monitor by TLC or GC. | Heat to reflux (approx. 80°C) for 12-24 hours. Monitor by TLC or GC. | The reaction is expected to be significantly slower due to steric hindrance and lower electrophilicity of the carbonyl carbon. |
| 4. Workup | Cool, dilute with ether, wash with saturated NaHCO₃ solution, then brine. Dry over MgSO₄ and concentrate. | Cool, dilute with ether, wash with saturated NaHCO₃ solution, then brine. Dry over MgSO₄ and concentrate. | Workup procedure is standard for both. |
Amidation
The formation of an amide bond is central to pharmaceutical and peptide chemistry. Direct reaction of a carboxylic acid and an amine is difficult due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is typically required.
Caption: General workflow for amide bond formation and key reactivity differences.
Trifluoroacetic Acid (TFA):
-
Reactivity: TFA can be readily converted to highly reactive intermediates like trifluoroacetyl chloride or activated esters using standard coupling reagents. The subsequent reaction with amines is typically efficient due to the low steric hindrance.[14] However, the stability of the final amide bond can be an issue; some amide bonds are known to be cleaved under strong acidic conditions involving TFA.[15][16]
This compound:
-
Reactivity: While activation of the acid (e.g., to the acyl chloride) should proceed normally, the subsequent nucleophilic substitution by an amine will be severely hampered by the steric bulk of the CH(CF₃)₂ group. This steric clash will be particularly pronounced with secondary or sterically demanding primary amines.
-
Conditions: Achieving high yields may require highly reactive coupling agents (e.g., HATU, COMU), elevated temperatures, or the use of less-hindered amines. The choice of solvent and base will also be critical to facilitate the sterically demanding coupling.[17]
Conclusion and Practical Recommendations
The choice between Trifluoroacetic Acid and this compound is not one of simple substitution but of fundamentally different synthetic utility.
-
Trifluoroacetic Acid (TFA) should be selected when a highly acidic, sterically accessible, and reactive C₂ building block is required. Its primary utility lies in its role as a strong acid catalyst, a deprotection agent in peptide synthesis, and a precursor for trifluoroacetyl groups.[14] Its reactivity is a direct consequence of the powerful and proximal electron-withdrawing trifluoromethyl group.
-
This compound is a specialized building block chosen when the specific (CF₃)₂CHCH₂- moiety is desired in the final target molecule. Scientists using this reagent must anticipate and plan for its significantly lower reactivity. Its acidity is attenuated by distance, and its carbonyl center is sterically shielded. Synthetic routes involving this acid will require more robust catalytic systems for esterification and more potent coupling agents for amidation, along with potentially longer reaction times and higher temperatures.
Understanding these core differences, rooted in the principles of electronic effects and steric hindrance, is paramount for the efficient and successful application of these valuable fluorinated reagents in research and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel synthesis of fluorinated molecules with potential in drug research developed - The new synthetic method relies on two fundamentally challenging chemical processes [chemeurope.com]
- 3. A convenient chemical-microbial method for developing fluorinated pharmaceuticals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 7. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 8. An Overview of Trifluoroacetic Acid (CAS 76-05-1) | Aure Chemical [aurechem.com]
- 9. 17327-33-2 CAS MSDS (4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The esterification of trifluoroacetic acid - ProQuest [proquest.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
"spectroscopic comparison of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid and its precursors"
This guide provides a detailed spectroscopic comparison of the highly fluorinated organic acid, 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, and two of its key precursors: hexafluoroisobutylene and ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate. Understanding the distinct spectral fingerprints of these molecules is paramount for researchers in materials science and drug development for monitoring reaction progress, verifying purity, and confirming the final product's identity. The analysis herein is grounded in fundamental spectroscopic principles, providing a framework for unambiguous molecular characterization.
Introduction: The Synthetic Pathway
The synthesis of this compound often involves a multi-step process. A common conceptual pathway begins with a highly reactive fluorinated alkene, such as hexafluoroisobutylene. This starting material can undergo reactions to introduce a carboxyester group, forming an intermediate like ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate. The final step is the hydrolysis of the ester to yield the target carboxylic acid. Each transformation imparts significant changes to the molecule's structure, which are directly observable through various spectroscopic techniques. This guide will focus on the key signatures that differentiate each stage of this synthetic progression.
Caption: Conceptual synthetic workflow from alkene to final acid.
Molecular Structures for Comparison
The distinct spectroscopic features of the target acid and its precursors arise directly from their differing functional groups and atomic arrangements. The structures below are annotated for clarity in the subsequent spectral analysis.
Caption: Annotated structures of the compared molecules.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the local electronic environment of hydrogen atoms. The transition from the alkene precursor to the ester and finally to the acid results in dramatic and easily identifiable changes in the ¹H NMR spectrum.
-
Hexafluoroisobutylene: The spectrum is simple, showing a singlet for the two equivalent vinyl protons (H₂C=). The powerful electron-withdrawing effects of the two CF₃ groups shift this signal significantly downfield compared to non-fluorinated alkenes.
-
Ethyl Ester Precursor: The spectrum becomes more complex. The vinyl singlet disappears and is replaced by signals corresponding to the ethyl group and the new aliphatic backbone. We observe a quartet for the -OCH₂- protons and a triplet for the terminal -CH₃ protons, a classic signature of an ethyl ester. The -CH- and -CH₂- protons of the butanoate backbone appear as complex multiplets due to coupling with each other and with the fluorine atoms.
-
Target Acid: The defining change from the ester is the disappearance of the ethyl group's quartet and triplet. These are replaced by a new, broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH). The signals for the -CH- and -CH₂- protons on the backbone remain, though their chemical shifts may be slightly altered by the change from an ester to a carboxylic acid.
| Compound Name | Key ¹H NMR Signals (Predicted, δ ppm) | Rationale |
| Hexafluoroisobutylene | ~5.5-6.0 (s, 2H) | Vinyl protons deshielded by two CF₃ groups. |
| Ethyl Ester Precursor | ~4.2 (q, 2H), ~1.3 (t, 3H), ~3.0-3.8 (m, 3H) | Classic ethyl group signals (quartet, triplet) plus complex backbone multiplets. |
| Target Acid | >10 (br s, 1H), ~3.1-3.9 (m, 3H) | Disappearance of ethyl signals and appearance of a very deshielded, broad -COOH proton. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The transformations in this synthesis are perfectly suited for IR analysis, with each step adding or removing a functional group with a highly characteristic vibrational frequency.
-
Hexafluoroisobutylene: The spectrum is dominated by a sharp, strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=C double bond stretch. Strong C-F stretching bands are also prominent in the 1100-1300 cm⁻¹ region.[1]
-
Ethyl Ester Precursor: The C=C stretch vanishes. The most prominent new feature is an intense, sharp C=O (carbonyl) stretching band characteristic of esters, typically found around 1735-1750 cm⁻¹. The strong C-F stretching bands persist.
-
Target Acid: The sharp ester C=O band is replaced by a slightly lower frequency and often broader C=O band for the carboxylic acid (1700-1725 cm⁻¹). The most unambiguous new signal is a very broad O-H stretching band appearing from ~2500 to 3300 cm⁻¹, which often partially overlaps the C-H stretching region.[1] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.
| Compound Name | Key IR Absorptions (cm⁻¹) | Functional Group |
| Hexafluoroisobutylene | ~1660 (sharp, strong) | C=C Stretch |
| Ethyl Ester Precursor | ~1740 (sharp, intense) | C=O Stretch (Ester) |
| Target Acid | ~1710 (strong), 2500-3300 (very broad) | C=O Stretch (Acid), O-H Stretch (Acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound. This allows for direct confirmation of the molecular formula at each stage of the synthesis.
-
Hexafluoroisobutylene: The molecular ion peak [M]⁺ will be observed at m/z = 164.05. Common fragments would involve the loss of a fluorine atom or a CF₃ group.
-
Ethyl Ester Precursor: The molecular ion peak [M]⁺ is found at m/z = 238.13.[2] Characteristic fragmentation includes the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ester group (-COOCH₂CH₃, 73 Da), leading to significant peaks at m/z = 193 and m/z = 165, respectively.
-
Target Acid: The molecular ion peak [M]⁺ appears at m/z = 210.07.[3][4] Key fragmentation pathways include the loss of the hydroxyl group (-OH, 17 Da) or the carboxylic acid group (-COOH, 45 Da), resulting in prominent fragments at m/z = 193 and m/z = 165. The fragment at m/z 165 is often particularly stable.
| Compound Name | Molecular Weight | Molecular Ion [M]⁺ (m/z) | Key Fragments (m/z) |
| Hexafluoroisobutylene | 164.05 g/mol [5] | 164 | 145 ([M-F]⁺), 95 ([M-CF₃]⁺) |
| Ethyl Ester Precursor | 238.13 g/mol [2] | 238 | 193 ([M-OEt]⁺), 165 ([M-COOEt]⁺) |
| Target Acid | 210.07 g/mol [3][4] | 210 | 193 ([M-OH]⁺), 165 ([M-COOH]⁺) |
Standard Experimental Protocols
The data discussed above are typically acquired using standard instrumentation and methodologies. The following provides a generalized overview of the protocols.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C or ¹⁹F NMR, use appropriate pulse programs and acquisition times, which are typically longer than for ¹H.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (FTIR-ATR) Protocol
-
Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond, germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Apply a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (EI) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids/liquids or a gas chromatography (GC) inlet for volatile compounds.
-
Ionization: In the source, bombard the sample with high-energy electrons (typically 70 eV for Electron Ionization - EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: Accelerate the ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which plots relative ion abundance versus m/z.
Conclusion
The spectroscopic journey from hexafluoroisobutylene to this compound is marked by a series of clear and definitive transformations. ¹H NMR confirms the addition and subsequent removal of the ethyl group while tracking changes to the core structure. IR spectroscopy provides unambiguous evidence of the functional group interconversions, from C=C to an ester C=O and finally to the characteristic O-H and C=O stretches of a carboxylic acid. Mass spectrometry validates the molecular formula at each stage, confirming the success of each chemical transformation. By leveraging this multi-technique approach, researchers can confidently synthesize, purify, and validate this valuable fluorinated compound with a high degree of certainty.
References
A Comparative Guide to the Bioassay Performance of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid: An Analysis of Available Data
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide addresses the growing interest in fluorinated organic compounds for biomedical applications by focusing on the bioassay performance of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid. The strategic incorporation of fluorine atoms into small molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, making them attractive candidates for drug discovery.[1][2] This document aims to provide a comprehensive comparison of this compound's performance with other alternatives, supported by available experimental data.
However, after a thorough review of scientific literature and patent databases, it is clear that detailed public information on the specific bioassay performance of this compound is limited. The available data primarily points to its use as a synthetic intermediate rather than a standalone bioactive agent. This guide will therefore summarize the existing, albeit sparse, information and draw relevant comparisons from closely related compounds to provide a contextual understanding for researchers.
Overview of this compound
Comparative Analysis Based on Derivative and Analog Studies
While direct bioassay data for the target compound is scarce, we can infer its potential applications and performance characteristics by examining its derivatives and structural analogs.
Role as a Synthetic Intermediate in Drug Discovery
A significant finding is the use of this compound in the synthesis of imidazopyridazine modulators of interleukin-17 (IL-17).[3] IL-17 is a cytokine implicated in various inflammatory diseases. The patent literature describes the use of our topic compound as a building block to create more complex final products with therapeutic potential.[3] This suggests that the trifluorinated butanoic acid moiety may contribute desirable properties, such as metabolic stability or specific binding interactions, to the final drug candidate. However, the patent does not provide bioassay data for the intermediate compound itself.
Comparison with a Plant Growth Regulator Derivative
In a different biological context, a well-studied derivative, 4,4,4-trifluoro-3-(indole-3-)butyric acid (TFIBA), has been identified as a novel fluorinated plant growth regulator.[4] TFIBA has shown marked root growth-promoting activity in various plants.[4] This highlights that the trifluorinated butanoic acid scaffold can be adapted for diverse biological applications, although the mechanisms of action in plant and animal systems are likely to be vastly different.
Inferred Bioactivity from Structural Analogs
The broader family of fluorinated carboxylic acids and butanoic acid derivatives has been investigated for a range of biological activities, offering clues to the potential performance of this compound.
Potential Antimicrobial and Anticancer Activity
Butanoic acid and its non-fluorinated derivatives have been explored for their potential as antiviral and anticancer agents. Furthermore, the introduction of trifluoromethyl groups has been shown in some molecular contexts to enhance anticancer activity. This suggests that this compound could be a candidate for screening in antimicrobial and oncology bioassays.
Physicochemical Properties and Drug-Likeness
Fluorination is a common strategy in medicinal chemistry to enhance a molecule's drug-like properties.[1][2] The presence of two trifluoromethyl groups in this compound is expected to increase its lipophilicity, which can improve membrane permeability and bioavailability.[1] Studies on other fluorinated carboxylic acids as bioisosteres provide a framework for understanding how these modifications can influence a compound's pharmacokinetic profile.[5]
Experimental Protocols: A General Framework
Given the lack of specific published bioassays for this compound, this section provides a general workflow for evaluating a novel compound with its potential characteristics.
General Workflow for Bioactivity Screening
The diagram below illustrates a typical workflow for the initial screening of a compound like this compound for potential therapeutic applications.
Caption: A generalized workflow for the initial in vitro screening of a novel compound.
Conclusion and Future Directions
The available evidence suggests that this compound is a compound of interest primarily as a synthetic building block in the development of more complex therapeutic agents, particularly in the area of inflammatory diseases. While direct evidence of its bioactivity is currently lacking in the public domain, its highly fluorinated structure warrants further investigation.
Researchers interested in this molecule are encouraged to perform initial broad-based bioactivity screening, including cytotoxicity, antimicrobial, and enzyme inhibition assays, to elucidate its potential therapeutic applications. Comparative studies against non-fluorinated butanoic acid and other fluorinated analogs would be crucial in determining the specific contribution of the bis(trifluoromethyl) substitution to its biological profile. The lack of current data presents a clear opportunity for novel research in this area.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2021222404A1 - Imidazopyridazines as modulators of il-17 - Google Patents [patents.google.com]
- 4. Synthesis and Biological Activities of Substituted 4,4,4-Trifluoro-3-(indoIe-3-)butyric Acids, Novel Fluorinated Plant Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]
The Emerging Profile of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid in Materials Science: A Comparative Guide to Perfluorinated Carboxylic Acids
Introduction: A New Player in the Fluorochemical Landscape
The field of materials science has long relied on the unique properties of per- and polyfluoroalkyl substances (PFAS), particularly perfluorinated carboxylic acids (PFCAs), for a range of applications, from the synthesis of high-performance fluoropolymers to the creation of specialized surface coatings.[1] For decades, long-chain PFCAs like perfluorooctanoic acid (PFOA) were the industry standard. However, growing concerns over their environmental persistence and bioaccumulation have necessitated a shift towards shorter-chain alternatives.[2] This guide provides a detailed comparison of an emerging short-chain, branched PFCA, 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (TF-TFMBA) , with other notable PFCAs used in materials science.
While specific experimental data on TF-TFMBA in materials science applications remains limited in publicly accessible literature, its structural characteristics allow for a robust comparative analysis based on established principles of fluorochemistry and the known performance of analogous compounds. This guide will delve into its anticipated physicochemical properties, potential performance in key applications, and its standing within the evolving regulatory and environmental landscape of fluorochemicals. The primary focus will be on providing researchers, scientists, and drug development professionals with a scientifically grounded perspective on this and other next-generation fluorinated materials.
Physicochemical Properties: A Comparative Analysis
The performance of a PFCA in any application is fundamentally dictated by its physicochemical properties. Here, we compare TF-TFMBA with legacy long-chain PFCAs (e.g., PFOA) and other short-chain PFCAs, both linear (e.g., perfluorobutanoic acid, PFBA) and branched.
| Property | This compound (TF-TFMBA) (Predicted) | Perfluorooctanoic Acid (PFOA) (Long-Chain, Linear) | Perfluorobutanoic Acid (PFBA) (Short-Chain, Linear) |
| Molecular Formula | C5H4F6O2 | C8HF15O2 | C4HF7O2 |
| Molecular Weight | 210.07 g/mol | 414.07 g/mol | 214.04 g/mol |
| Structure | Short-chain, Branched | Long-chain, Linear | Short-chain, Linear |
| Acidity (pKa) | Expected to be low (<1) | ~0-4 | <1[2] |
| Water Solubility | High | Lower than short-chains | High (>20 g/L)[2] |
| Surface Activity | Moderate | High | Lower than long-chains |
| Thermal Stability | Moderate to High | High | Moderate |
| Bioaccumulation Potential | Low | High | Low |
| Environmental Mobility | High | Lower | High[2] |
Key Insights:
-
Acidity: Like other PFCAs, TF-TFMBA is expected to be a strong acid with a low pKa due to the strong electron-withdrawing effect of its multiple fluorine atoms.[2] This high acidity is crucial for its function as a catalyst or in processes where a low pH is required.
-
Solubility and Mobility: As a short-chain PFCA, TF-TFMBA is anticipated to have high water solubility. This property, common to short-chain PFCAs, contributes to their high mobility in the environment.[3]
-
Surface Activity: The ability of PFCAs to reduce surface tension is a key attribute for applications like emulsion polymerization. While long-chain PFCAs like PFOA are highly effective surfactants, shorter-chain and branched structures generally exhibit lower, though still significant, surface activity.[4][5] The branched structure of TF-TFMBA may influence its packing at interfaces, potentially offering unique surfactant properties compared to its linear counterparts.
-
Thermal Stability: The carbon-fluorine bond is exceptionally strong, lending high thermal stability to all PFCAs.[6] While long-chain PFCAs are generally more thermally stable, short-chain variants still offer excellent performance at elevated temperatures relevant to many material processing applications.[7]
-
Environmental Profile: The shorter carbon chain of TF-TFMBA suggests a lower potential for bioaccumulation compared to long-chain PFCAs like PFOA.[2] However, its predicted high water solubility and persistence mean that, like other short-chain PFCAs, it is likely to be highly mobile in aquatic environments.[3]
Applications in Materials Science: A Performance-Based Comparison
Emulsion Polymerization of Fluoropolymers
Emulsion polymerization is a critical industrial process for producing fluoropolymers such as polytetrafluoroethylene (PTFE).[1][8] PFCAs have historically been used as essential surfactants (emulsifiers) in this process.[9][10]
Workflow: Emulsion Polymerization of a Fluoromonomer
References
- 1. PFAS - Wikipedia [en.wikipedia.org]
- 2. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eurofins.se [eurofins.se]
- 7. Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
- 9. US7262246B2 - Emulsion polymerization of fluorinated monomers - Google Patents [patents.google.com]
- 10. turi.org [turi.org]
A-Senior Application Scientist's Guide to Cross-Reactivity Studies of 4,4,4-Trifluoro-3-(Trifluoromethyl)butanoic Acid Derivatives
Introduction: The Critical Role of Fluorination and Cross-Reactivity Assessment
In modern medicinal chemistry, the strategic incorporation of fluorine atoms or trifluoromethyl (CF3) groups is a cornerstone of rational drug design.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the immense strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] The subject of this guide, 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, and its derivatives, represent a class of compounds where these benefits are amplified by the presence of two trifluoromethyl groups. These structures are valuable building blocks in the synthesis of novel therapeutics and agrochemicals.[4]
However, the very properties that make these fluorinated compounds desirable also necessitate a rigorous evaluation of their biological specificity. Cross-reactivity, the unintended binding of a compound to targets other than the intended one, is a significant concern in drug development.[5] It can lead to off-target effects, toxicity, or reduced efficacy. For highly stable and potentially persistent molecules like polyfluorinated butanoic acid derivatives, understanding their interaction profile is not just a regulatory hurdle, but a fundamental aspect of safe and effective chemical design.
This guide provides a comparative framework for designing and interpreting cross-reactivity studies for derivatives of this compound. We will explore the causal logic behind experimental choices, present detailed protocols for key assays, and compare the expected cross-reactivity profiles of representative derivatives against logical alternatives.
The Subject Compound and Its Derivatives: A Structural Rationale
The parent compound, this compound, possesses a highly electron-deficient backbone due to the inductive effects of two CF3 groups. This acidity and unique stereoelectronic profile are key to its function but also to its potential for off-target interactions. For this guide, we will consider two primary classes of derivatives and a non-fluorinated alternative for comparison.
-
Parent Acid: this compound
-
Derivative 1 (Ester): Methyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
-
Derivative 2 (Amide): N-Benzyl-4,4,4-trifluoro-3-(trifluoromethyl)butanamide
-
Alternative 1 (Non-fluorinated Analog): 3-Methylbutanoic Acid (Isovaleric Acid)
The rationale for selecting these derivatives is to probe the effect of modifying the carboxylic acid moiety, a common site for metabolic activity and a key hydrogen-bonding group. The ester masks the acidic proton, while the amide introduces a larger, more complex functional group, altering both steric and electronic properties. The non-fluorinated analog serves as a crucial baseline to understand the specific contribution of the trifluoromethyl groups to the interaction profile.
Comparative Analysis: Predicted Physicochemical Properties and Cross-Reactivity Potential
The introduction of fluorine dramatically alters molecular properties. The following table summarizes the predicted impact of these structural changes on key parameters relevant to cross-reactivity.
| Compound | Structure | Key Features & Predicted Impact on Cross-Reactivity |
| Parent Acid | CC(C(F)(F)F)C(=O)O | High Acidity, Strong H-Bond Donor/Acceptor: Prone to interactions with enzymes containing basic residues (e.g., serine hydrolases, metalloenzymes). The two CF3 groups create a highly lipophilic yet electronically distinct region.[2] |
| Derivative 1 (Ester) | COC(=O)C(C(F)(F)F)C(F)(F)F | Masked Acidity, Increased Lipophilicity: Reduced ionic interactions. May exhibit higher membrane permeability.[6] Cross-reactivity profile may shift towards interactions within hydrophobic pockets. Potential substrate for esterase enzymes. |
| Derivative 2 (Amide) | O=C(NCC1=CC=CC=C1)C(C(F)(F)F)C(F)(F)F | Neutral, Sterically Hindered: The bulky N-benzyl group can sterically block non-specific binding but may also introduce new interactions via the phenyl ring (π-stacking). Amide bond is generally more stable to hydrolysis than the ester. |
| Alternative 1 (Analog) | CC(C)CC(=O)O | Lower Acidity, Metabolically Liable: Serves as a control. Expected to have a completely different cross-reactivity profile, likely governed by its role in endogenous metabolic pathways. More susceptible to oxidative metabolism. |
Experimental Design: Methodologies for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough cross-reactivity assessment. We will focus on two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) for direct binding kinetics and Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for screening against specific protein targets, such as metabolic enzymes or off-target receptors.
Methodology 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful biophysical technique that measures real-time binding interactions between an analyte in solution and a ligand immobilized on a sensor surface.[7][8] It provides kinetic data (association rate, k_on; dissociation rate, k_off) and affinity (dissociation constant, K_D).[9] This is invaluable for quantifying the strength and stability of unintended interactions.
Caption: High-level workflow for SPR-based cross-reactivity screening.
-
Target Immobilization: Covalently immobilize the potential off-target protein (e.g., a common metabolic enzyme like Cytochrome P450 or a receptor known for promiscuous binding) onto a carboxymethyl dextran sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series for each test compound (Parent Acid, Derivatives 1 & 2, and Alternative 1) in an appropriate running buffer (e.g., PBS with 1% DMSO). Concentrations should typically span from 0.1 to 100 µM.[7]
-
Binding Measurement:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the lowest concentration of the first analyte and monitor the binding response (association phase).[8]
-
Switch back to the running buffer and monitor the signal decrease (dissociation phase).
-
After the signal returns to baseline, regenerate the sensor surface with a short pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove any remaining bound analyte.
-
Repeat the binding measurement for each concentration in the dilution series.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the kinetic rate constants (k_on, k_off) and calculate the equilibrium dissociation constant (K_D).[10]
Methodology 2: Competitive ELISA
A competitive ELISA is ideal for determining the specificity of an interaction, especially when developing antibodies or assays for a specific fluorinated molecule.[11] In this format, the test compound (the "competitor") in a sample competes with a labeled, known antigen for a limited number of antibody binding sites. A strong signal indicates the test compound did not bind, while a weak signal indicates it successfully competed for binding sites, implying cross-reactivity.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 8. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. biosensingusa.com [biosensingusa.com]
- 11. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 12. protocolsandsolutions.com [protocolsandsolutions.com]
A Guide to the Comparative Stability of Fluorinated Butanoic Acid Isomers for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules offers a powerful tool to modulate physicochemical properties, metabolic stability, and biological activity. Among the myriad of fluorinated building blocks, fluorinated butanoic acids represent a class of compounds with significant potential. However, the precise positioning of fluorine atoms within the butanoic acid scaffold dramatically influences the molecule's inherent stability—a critical parameter dictating its suitability for various applications.
This guide provides a comprehensive comparative analysis of the stability of fluorinated butanoic acid isomers. We will delve into the fundamental principles governing their thermodynamic and chemical stability, supported by experimental data and computational insights. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and application of these versatile compounds.
The Foundational Principles of Stability in Fluorinated Butanoic Acids
The stability of a molecule is a multifaceted concept, encompassing both thermodynamic and kinetic aspects. For fluorinated butanoic acids, stability is primarily dictated by the interplay of several key factors:
-
The Inductive Effect: Fluorine is the most electronegative element, and its presence on an alkyl chain exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is distance-dependent, diminishing as the fluorine atom moves further from the carboxylic acid group.[1] A stronger inductive effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid.[2][1][3] This stabilization of the conjugate base is a direct measure of the compound's chemical stability in relevant biological and chemical environments.
-
Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong, contributing significantly to the overall thermal and metabolic stability of fluorinated compounds.[4] This high bond dissociation energy makes fluorinated molecules resistant to many common metabolic pathways, a desirable trait in drug design.[5]
-
Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the carboxylic acid proton and a fluorine atom, particularly in specific conformations of certain isomers, can influence conformational preferences and, consequently, reactivity and stability.
-
Stereoelectronic Effects: The orientation of the C-F bond relative to other bonds in the molecule can give rise to stereoelectronic effects, such as hyperconjugation, which can subtly influence stability.
A Comparative Analysis of Fluorinated Butanoic Acid Isomers
The stability of fluorinated butanoic acid isomers is best understood by comparing their key properties, which are directly influenced by the position of the fluorine substituent(s). The following table summarizes the expected trends in stability-related parameters for monofluoro-substituted butanoic acid isomers.
| Isomer | Structure | Expected pKa | Relative Thermodynamic Stability | Key Stability-Influencing Factors |
| Butanoic Acid | CH₃CH₂CH₂COOH | ~4.82 | Baseline | Reference compound with no electron-withdrawing groups. |
| 2-Fluorobutanoic Acid | CH₃CH₂CHFCOOH | Lower (~2.8) | Higher | Strong inductive effect from the α-fluorine significantly stabilizes the carboxylate anion. |
| 3-Fluorobutanoic Acid | CH₃CHFCH₂COOH | Intermediate (~4.0) | Moderate | The inductive effect of the β-fluorine is attenuated by distance but still enhances stability compared to the parent acid.[1] |
| 4-Fluorobutanoic Acid | FCH₂CH₂CH₂COOH | Higher (~4.5) | Lower | The inductive effect of the γ-fluorine is weakest due to its distance from the carboxyl group, resulting in only a modest increase in stability.[1] |
Note: The pKa values are approximate and serve to illustrate the trend. Actual experimental values may vary slightly.
As the number of fluorine substituents increases, particularly at the α-position, the acidity and stability are further enhanced. For example, 2,2-difluorobutanoic acid would be expected to be a stronger acid and possess greater stability than 2-fluorobutanoic acid due to the cumulative inductive effect of two fluorine atoms.
Thermal Decomposition Pathways: A Mechanistic Perspective
The thermal stability of perfluorinated and polyfluorinated carboxylic acids (PFCAs) has been a subject of significant research, particularly in the context of their environmental persistence and remediation. Theoretical studies have elucidated a common thermal decomposition mechanism for straight-chain PFCAs.[6][7][8] The process is initiated by the elimination of hydrogen fluoride (HF) from the carboxylic acid headgroup, leading to the formation of a transient, three-membered ring intermediate known as a perfluorinated α-lactone.[6][7][8] These α-lactones are highly unstable and rapidly decompose to yield a perfluorinated acyl fluoride and carbon monoxide (CO), effectively shortening the carbon chain by one unit.[6][7][8]
The following diagram illustrates this generalized decomposition pathway:
Caption: Generalized thermal decomposition pathway of a perfluorinated carboxylic acid.
This mechanism underscores the importance of the α-carbon and its substituents in the thermal stability of these compounds. While this pathway is primarily described for perfluorinated species, similar principles of HF elimination and subsequent rearrangement can be expected to play a role in the decomposition of other highly fluorinated butanoic acid isomers.
Experimental and Computational Workflows for Stability Assessment
A robust assessment of the stability of fluorinated butanoic acid isomers requires a combination of experimental and computational techniques.
Experimental Workflow
The experimental determination of thermodynamic stability primarily revolves around calorimetry, which measures the heat changes associated with chemical reactions.[9][10]
Caption: Experimental workflow for determining the thermodynamic stability of fluorinated butanoic acid isomers.
Detailed Protocol: Bomb Calorimetry for Enthalpy of Formation
-
Sample Preparation: A precisely weighed sample of the purified fluorinated butanoic acid isomer is placed in a sample holder within the bomb calorimeter.
-
Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the insulated calorimeter vessel. The initial temperature is recorded.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and begins to cool. The temperature change is recorded.
-
Calibration: The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.
-
Calculation: The heat of combustion of the sample is calculated from the temperature change and the calibration factor. The standard enthalpy of formation is then derived using Hess's Law, incorporating the known enthalpies of formation of the combustion products (CO₂, H₂O, and HF).[11]
Computational Workflow
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to predict and rationalize the stability of molecules.
References
- 1. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Calorimetry | Research Starters | EBSCO Research [ebsco.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. ENTHALPY OF FORMATION OF AQUEOUS HYDROFLUORIC ACID: REVISION NEEDED? - PMC [pmc.ncbi.nlm.nih.gov]
"evaluating the efficacy of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid in specific applications"
In the landscape of modern drug discovery and biomaterial science, the pursuit of enhanced molecular properties is relentless. For researchers, scientists, and drug development professionals, the strategic modification of peptides to improve their therapeutic potential is a paramount objective. This guide provides an in-depth evaluation of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid's principal derivative, the non-canonical amino acid 4,4,4,4',4',4'-hexafluorovaline, more commonly referred to in literature as 5,5,5,5',5',5'-hexafluoroleucine (hfLeu) . We will objectively compare its efficacy in specific applications against other fluorinated and non-fluorinated amino acid analogs, supported by experimental data, to illuminate its strategic value in peptide engineering.
The Rationale for Fluorination in Peptide Therapeutics
The incorporation of fluorine into peptide scaffolds is a well-established strategy to augment their physicochemical and biological properties.[1][2] The unique attributes of the fluorine atom—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a peptide's conformation, stability, and bioactivity. Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The robust C-F bond is resistant to enzymatic cleavage, thereby increasing the in-vivo half-life of peptide-based drugs by improving their resistance to proteolysis.[1][3][4]
-
Modulation of Bioavailability: The introduction of fluorine can increase the lipophilicity of a peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Improved Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the amino acid side chain, potentially leading to more potent interactions with biological targets.[4]
-
Structural Stabilization: Fluorinated amino acids can promote specific secondary structures, such as α-helices or β-sheets, leading to enhanced conformational stability.[2][5]
This guide focuses on hexafluoroleucine (hfLeu), a leucine analog featuring two trifluoromethyl groups, and its role in advancing peptide design.
Hexafluoroleucine: A Derivative of this compound
Hexafluoroleucine is synthesized from precursors related to this compound.[1][6] Its structure, characterized by a sterically demanding and highly hydrophobic hexafluorinated side chain, makes it a unique building block for peptide modification.
Comparative Efficacy of Hexafluoroleucine in Peptide Applications
The true measure of hfLeu's utility lies in its performance relative to other amino acid analogs. Here, we present a comparative analysis based on published experimental data.
Enhancement of Proteolytic Stability
A primary application of hfLeu is to increase a peptide's resistance to degradation by proteases. A study by Altenburger et al. investigated the impact of incorporating hfLeu and another fluorinated analog, trifluoroisoleucine (TfIle), into a model peptide library and assessing their stability against elastase and proteinase K.[3]
Table 1: Comparative Proteolytic Stability of Peptides Containing hfLeu and TfIle [3]
| Peptide Variant | Amino Acid at Position P1 | % Stability vs. Elastase (relative to non-fluorinated control) |
| Control | Leucine (Leu) | 100% |
| P1-hfLeu | Hexafluoroleucine (hfLeu) | ~185% (85% increase) |
| Control | Isoleucine (Ile) | 100% |
| P1-TfIle | Trifluoroisoleucine (TfIle) | ~112% (12% increase) |
The data clearly demonstrates that the incorporation of hfLeu at the P1 position of a peptide substrate significantly enhances its stability against elastase, showing an 85% improvement over the native leucine-containing peptide.[3] In contrast, trifluoroisoleucine provided a more modest 12% increase in stability.[3] This suggests that the greater steric bulk and hydrophobicity of the hexafluorinated side chain of hfLeu provide a more effective shield against proteolytic attack.[3]
Modulation of Antiviral Activity: A Case Study in HIV-1 Fusion Inhibitors
Fluorinated amino acids are also employed to modulate the bioactivity of therapeutic peptides. In a study by Völler et al., hfLeu was incorporated into a C31 peptide, an inhibitor of HIV-1 entry. Its performance was compared to other fluorinated analogs and the wildtype peptide.[7]
Table 2: Inhibitory Activity of Fluorinated C31 Peptides against HIV-1 [7]
| C31 Peptide Variant | Amino Acid Substitution | IC50 (nM) | Fold Change in Activity (vs. Wildtype) |
| Wildtype | Isoleucine | 26.5 | 1.0 |
| C31-hfLeu | Hexafluoroleucine | 1490 | ~56-fold decrease |
| C31-DfeGly | Difluoroethylglycine | 24.0 | ~1.1 |
| C31-F3Ile | Trifluoro-isoleucine | 36.0 | ~1.4 |
Interestingly, in this specific application, the incorporation of hfLeu led to a significant 56-fold decrease in antiviral activity.[7] The authors suggest that the steric repulsion of the bulky hexafluoroleucine side chain may hinder the peptide's ability to bind to its target, the gp41 protein of HIV.[7] This finding underscores a critical principle in peptide design: the effects of fluorination are highly context-dependent, and what enhances stability in one system may disrupt a critical binding interaction in another.
Impact on Protein Structural Stability
The influence of hfLeu on the stability of a de novo designed 4-helix bundle protein (α4) was investigated by Bilgicer et al. and compared with the non-fluorinated analog, t-butylalanine (tBAla).[4]
Table 3: Thermodynamic Stability of α4 Protein Variants [4]
| α4 Protein Variant | Substituted Amino Acid | ΔG°unf (kcal/mol) | Change in Stability vs. α4H (kcal/mol) |
| α4H (wildtype) | Leucine | -10.5 | 0 |
| α4F3d | Hexafluoroleucine (3 residues) | -19.1 | -8.6 |
| α4tbA6 | t-Butylalanine (6 residues) | -15.2 | -4.7 |
The incorporation of just three hfLeu residues resulted in a substantial increase in the protein's stability, with a change in the free energy of unfolding of -8.6 kcal/mol compared to the wildtype protein.[4] This stabilizing effect was significantly greater than that observed for the t-butylalanine variant. The study suggests that the non-perturbing nature of the hfLeu side chain allows for efficient hydrophobic core packing, a key determinant of protein stability.[4]
Experimental Methodologies
Synthesis of Hexafluoroleucine-Containing Peptides
A robust method for synthesizing peptides incorporating hexafluorovaline (a synonym for hexafluoroleucine) has been described by Bellucci et al.[1] This strategy avoids the challenging synthesis of the free Boc-protected hfVal amino acid.
Workflow for the Synthesis of hfVal-containing Tripeptides:
Caption: A streamlined four-step synthesis of hexafluorovaline-containing tripeptides.
Protocol:
-
Coupling: To a solution of 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid in DMF at 0°C, add HBTU. After 10 minutes, add a solution of the desired α-amino ester hydrochloride and triethylamine (TEA) in DMF. Allow the reaction to proceed to room temperature overnight.
-
anti-Michael Addition: To the resulting fluorinated Michael acceptor, add a benzyl amine derivative. This reaction proceeds under mild conditions.
-
N-Debenzylation: Remove the benzyl protecting group from the newly introduced amine.
-
Final Coupling: Couple the resulting free amine with an N-protected amino acid to yield the final tripeptide.
This method provides a more direct route to hfVal-containing peptides compared to synthesizing and isolating the free fluorinated amino acid first.[1]
Solid-Phase Peptide Synthesis (SPPS) with Hexafluoroleucine
The incorporation of hfLeu into longer peptide chains is typically achieved using automated or manual solid-phase peptide synthesis (SPPS).[8][9][10][11] The Fmoc/tBu strategy is commonly employed.
General SPPS Cycle:
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
"benchmarking the synthesis of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid against other methods"
Introduction: The Significance of Vicinal Bis(trifluoromethyl) Scaffolds
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, can dramatically improve the efficacy and performance of bioactive compounds and advanced materials. Among the various fluorinated motifs, the vicinal bis(trifluoromethyl) group, characterized by two trifluoromethyl groups attached to adjacent carbon atoms, presents a particularly compelling structural element. The target of our investigation, 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, embodies this feature and is a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. Its structural complexity, however, presents a significant synthetic challenge.
This guide provides an in-depth, objective comparison of potential synthetic strategies for this compound. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind each approach, offering field-proven insights into their respective strengths and weaknesses. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when embarking on the synthesis of this and structurally related fluorinated compounds.
Proposed Synthetic Strategies: A Comparative Overview
The synthesis of this compound is not prominently documented in the literature, necessitating a first-principles approach to designing viable synthetic routes. Based on established transformations in organofluorine chemistry, we propose and benchmark three distinct strategies, each commencing from readily available starting materials.
Methodology 1: The Hexafluoroacetone-Based Approach
This strategy leverages the high electrophilicity of hexafluoroacetone (HFA) as a key building block for constructing the C3-C4 bond of the target molecule. The core of this approach lies in the nucleophilic addition of a two-carbon unit to the carbonyl carbon of HFA.
Scientific Rationale:
Hexafluoroacetone is a highly reactive ketone due to the strong electron-withdrawing nature of the two trifluoromethyl groups, making its carbonyl carbon exceptionally electrophilic and prone to attack by a wide range of nucleophiles. This inherent reactivity is the cornerstone of this synthetic route. We will explore two classical carbon-carbon bond-forming reactions to achieve this transformation: the Reformatsky reaction and the Wittig reaction.
Experimental Workflow:
Safety Operating Guide
4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
Introduction: Beyond the Benchtop
As researchers dedicated to innovation, our responsibilities extend beyond the synthesis and analysis of novel compounds. The safe management and disposal of chemical reagents are paramount to ensuring the safety of our colleagues, the integrity of our research, and the protection of our environment. This compound (CAS No. 17327-33-2) is a valuable building block in modern chemistry, but its unique properties demand a rigorous and informed approach to its disposal.[1] This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound, grounded in established safety principles and regulatory compliance. We will delve into the causality behind these procedures, empowering you to manage this chemical with confidence and precision.
Section 1: Hazard Identification & Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is a halogenated organic carboxylic acid with a multi-faceted hazard profile.[2][3][4]
The most critical aspect to consider is its chemical structure. The presence of multiple trifluoromethyl groups results in a strong carboxylic acid that is also a highly stable, fluorinated organic molecule. The carbon-fluorine bond is one of the strongest in organic chemistry, which makes compounds like this environmentally persistent.[5] Therefore, disposal methods must be robust enough to ensure complete destruction.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Rationale & Implications for Disposal |
| Skin Corrosion (Category 1B) | Causes severe skin burns and eye damage upon contact.[2][6] | All handling requires stringent Personal Protective Equipment (PPE). Spills pose an immediate danger. Waste containers must be robust and leak-proof. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[2][7] | All handling and waste consolidation must occur in a certified chemical fume hood to prevent inhalation of vapors. |
| Corrosive to Metals | The acidic nature of the compound can corrode metallic containers and equipment.[2] | Waste must be stored in compatible non-metallic containers, such as High-Density Polyethylene (HDPE).[8][9] |
| Halogenated Organic Compound | Contains carbon-fluorine bonds, classifying it as a halogenated organic waste.[3][4] | This classification prohibits drain disposal. The required disposal method is high-temperature incineration by a licensed facility.[3][5] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[10] | This reinforces the prohibition of drain disposal. Even neutralized solutions are environmentally harmful and must be collected as hazardous waste. |
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling the neat chemical or its waste, establishing a robust safety perimeter is essential.
-
Engineering Controls: All operations involving this acid—including weighing, transferring, and adding to a waste container—must be performed within a properly functioning chemical fume hood.[2][5] An eyewash station and safety shower must be immediately accessible.[2]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. For prolonged contact or spill cleanup, consider double-gloving.[10]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full face shield should be worn in addition to goggles.[2][6]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure shoes fully cover the feet.
-
Section 3: Waste Segregation & Container Management
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous reactions and significantly complicates the final disposal process. This compound waste must be collected as a Halogenated Organic Acidic Waste .
Experimental Protocol: Waste Collection
-
Container Selection: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This should be a plastic carboy, typically made of HDPE.[11] Verify that the container is clean, dry, and in good condition. Never use a metal container.[8][9]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[12] Using a permanent marker, clearly write all constituents, including the full chemical name "this compound" and any solvents or other chemicals present. Do not use abbreviations.[13]
-
Waste Transfer: In a chemical fume hood, carefully transfer the waste acid into the labeled container. If the waste is in a solution, ensure the solvents are compatible with the other contents of the waste container.
-
Secure Closure: Tightly seal the container cap immediately after adding waste. Containers must remain closed at all times unless waste is actively being added.[11][13]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11][12] The container should be placed in a secondary containment bin to mitigate potential leaks.[8]
Decision Workflow for Waste Segregation
The following diagram illustrates the critical decision-making process for correctly segregating chemical waste in the laboratory.
Caption: Waste segregation decision-making process.
Section 4: Spill Management Protocol
Immediate and correct response to a spill is critical for safety.
For Small Spills (<100 mL) in a Fume Hood:
-
Alert Personnel: Notify others in the immediate area.
-
Contain & Absorb: Use an acid-neutralizing absorbent powder or an inert material like vermiculite or sand to cover the spill.[2] Do not use combustible materials like paper towels.
-
Collect: Once absorbed, carefully scoop the material into a suitable, sealable plastic container.
-
Decontaminate: Wipe the spill area with a soap and water solution.
-
Dispose: Label the container with "Hazardous Waste: Spill Debris containing this compound" and dispose of it along with your chemical waste. All materials used for cleanup are considered hazardous waste.[14]
For Large Spills (>100 mL) or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Report: Contact your institution's EHS emergency number immediately. Provide them with the chemical name and the approximate quantity spilled.
-
Do Not Attempt Cleanup: Allow the trained emergency response team to manage the cleanup.
Section 5: Final Disposal Pathway
The final step is to transfer custody of the waste to a licensed disposal facility.
The Inappropriateness of Neutralization for Final Disposal
While many simple inorganic acids can be neutralized to a safe pH and disposed of via the sanitary sewer, this method is strictly prohibited for this compound.[15] The reasoning is twofold:
-
Underlying Organic Hazard: Neutralization only addresses the corrosivity (the H+ ion). It does not alter the fluorinated organic molecule, which is environmentally persistent and harmful to aquatic life.[15]
-
Regulatory Compliance: As a halogenated organic compound, this chemical falls under specific regulations (like the EPA's Resource Conservation and Recovery Act) that mandate its disposal as hazardous waste.[12][16]
The Approved Disposal Method: High-Temperature Incineration
The only acceptable final disposal method is destruction via high-temperature incineration at a licensed hazardous waste facility.[3][5] The extreme temperatures are required to break the highly stable carbon-fluorine bonds, ensuring the molecule is completely destroyed and does not persist in the environment.
Protocol for Waste Pickup
-
Ensure Proper Labeling: Double-check that the waste container is accurately and fully labeled.
-
Request Pickup: When the container is nearly full (e.g., 75%), submit a chemical waste pickup request through your institution's EHS portal or designated procedure.
-
Store Safely: Continue to store the sealed container in the SAA until it is collected by EHS personnel.
Section 6: Decontamination of Laboratory Equipment
Glassware and equipment that have come into contact with the acid must be decontaminated.
-
Initial Rinse: In a fume hood, rinse the equipment with a small amount of an appropriate solvent (e.g., acetone). This initial rinsate is considered hazardous and must be collected in your halogenated waste container.
-
Secondary Rinse: Perform a second rinse with the same solvent. This can also be added to the waste container.
-
Final Wash: The glassware can now be washed with soap and water. Empty chemical containers may be triple rinsed with water, the labels defaced, and then disposed of in the appropriate glass or plastic bin.[17]
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of knowledge does not come at the cost of our planet's health.
References
- 1. 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID CAS#: 17327-33-2 [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. bucknell.edu [bucknell.edu]
- 4. uakron.edu [uakron.edu]
- 5. benchchem.com [benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. odu.edu [odu.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. esd.uga.edu [esd.uga.edu]
- 16. p2infohouse.org [p2infohouse.org]
- 17. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (CAS No. 17327-33-2). As a highly fluorinated carboxylic acid, this compound presents significant hazards requiring stringent adherence to safety protocols. This document moves beyond mere procedural lists to explain the rationale behind each safety measure, ensuring a deep understanding and a culture of safety in your laboratory.
Understanding the Hazard: A Corrosive and Irritating Compound
This compound is classified as a corrosive liquid.[1] This means it can cause severe skin burns and serious eye damage upon contact.[1] Vapors of this acid can also cause respiratory irritation.[1] Furthermore, it may be corrosive to certain metals, necessitating careful selection of storage and handling equipment.[1] The trifluoromethyl groups enhance its acidity and unique chemical properties, which also calls for specialized handling precautions.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment (PPE), it is crucial to implement robust engineering controls to minimize exposure. All work with this compound should be conducted in a certified chemical fume hood to control and exhaust vapors.[2] The work area must be equipped with a readily accessible emergency eyewash station and a safety shower.[2]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are primary, a comprehensive PPE strategy is mandatory for all personnel handling this chemical.
Hand Protection
The choice of gloves is critical due to the corrosive nature of the acid. Standard disposable nitrile gloves offer minimal protection and are not recommended for anything beyond incidental splash contact. For extended handling, gloves made of more resistant materials are necessary.
| Glove Material | Splash Protection | Extended Use | Rationale |
| Nitrile Rubber | Fair | Not Recommended | Prone to degradation with prolonged exposure to corrosive organic acids. Suitable for brief, incidental contact only. |
| Neoprene | Good | Recommended | Offers good resistance to a range of acids and caustics.[3][4][5] |
| Butyl Rubber | Excellent | Highly Recommended | Provides superior resistance to highly corrosive acids, ketones, and esters.[3][4][5][6][7] For the closely related and highly corrosive trifluoroacetic acid (TFA), butyl rubber gloves have a breakthrough time of over 480 minutes.[2] |
Always inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed immediately using a proper technique that avoids skin contact, and disposed of as hazardous waste.[8]
Eye and Face Protection
Chemical splash goggles are mandatory whenever handling this compound. When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.
Body Protection
A chemically resistant lab coat should be worn and buttoned completely. For operations with a higher risk of splashes, such as transferring large quantities, a chemically resistant apron made of a material like neoprene or butyl rubber is also required.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures safety and experimental integrity.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any new procedure, thoroughly read the SDS for this compound.
-
Assemble all necessary equipment: This includes the chemical, appropriate glassware, and all required PPE.
-
Ensure engineering controls are functional: Verify the proper operation of the chemical fume hood, and ensure the eyewash station and safety shower are unobstructed.
-
Prepare a designated waste container: Have a clearly labeled, compatible container ready for halogenated organic waste.
Handling and Use
-
Don all required PPE: This includes a lab coat, appropriate gloves, and chemical splash goggles.
-
Work within a chemical fume hood: Conduct all transfers and manipulations of the acid inside a certified fume hood.
-
Dispense carefully: Use appropriate tools, such as a pipette or a graduated cylinder, to transfer the liquid. Pour slowly and carefully to avoid splashing.
-
Keep containers closed: When not in use, ensure the container of this compound is tightly sealed.
Post-Handling
-
Decontaminate: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Properly store the chemical: Store in a cool, dry, well-ventilated area away from incompatible materials. The storage area should be designed for corrosive materials.
-
Doff PPE correctly: Remove PPE in an order that minimizes the risk of contamination (e.g., gloves first), and dispose of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly: Always wash hands with soap and water after handling any chemical, even if gloves were worn.
Spill Management Plan
Accidental spills must be addressed immediately and safely. A well-stocked spill kit is essential.
Spill Kit Contents
Your laboratory's chemical spill kit should be equipped to handle a corrosive, halogenated organic acid spill and include:
| Component | Purpose |
| Chemically Resistant Gloves (Neoprene or Butyl) | For hand protection during cleanup. |
| Chemical Splash Goggles and Face Shield | For eye and face protection. |
| Chemically Resistant Apron and Shoe Covers | For body protection. |
| Acid Neutralizer | Such as sodium bicarbonate, sodium carbonate, or a commercial product like Ansul SPILL-X-A®.[9][10][11][12][13][14] |
| Inert Absorbent Material | Such as vermiculite, clay, or sand.[9] |
| Plastic Scoop and Dustpan | For collecting the absorbed spill. |
| Heavy-Duty Plastic Bags | For disposal of contaminated materials. |
| pH Paper | To verify neutralization.[15][16] |
Spill Cleanup Procedure
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Put on the appropriate PPE from the spill kit.
-
Contain the Spill: If the spill is spreading, create a dike around the spill using an inert absorbent material.
-
Neutralize the Acid: Slowly and carefully apply an acid neutralizer, starting from the outside of the spill and working inwards. Avoid adding the neutralizer too quickly, as this can cause frothing and heat generation.
-
Verify Neutralization: Use pH paper to test the spilled material to ensure it has been neutralized to a pH between 6 and 8.
-
Absorb the Residue: Once neutralized, cover the spill with an inert absorbent material.
-
Collect the Waste: Using a plastic scoop and dustpan, collect the absorbed material and place it in a heavy-duty plastic bag.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Seal the bag of contaminated materials and label it as hazardous waste. Dispose of it according to your institution's hazardous waste management guidelines.
-
Restock the Spill Kit: Replenish any used items in the spill kit.
Disposal Plan: Managing Halogenated Organic Waste
Proper disposal is a critical component of the chemical lifecycle.
Waste Segregation
As a halogenated organic acid, this compound waste must be segregated from other waste streams. It should be collected in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste". Do not mix this waste with non-halogenated solvents or other incompatible chemicals.[1]
Container Management
The waste container must be:
-
Compatible: Use a container made of a material that will not react with the acid (e.g., glass or a suitable plastic). Do not use metal containers.[1]
-
Labeled: The container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Closed: Keep the container sealed at all times, except when adding waste.
-
Contained: Store the waste container in a secondary containment bin to prevent spills.
Final Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of through your institution's licensed hazardous waste management service, typically via incineration. Do not attempt to dispose of this chemical down the drain, even after neutralization, as it is a halogenated organic compound.
Workflow Diagrams
Handling Workflow for this compound
Caption: Step-by-step workflow for the safe handling of the acid.
Spill Response and Disposal Workflow
Caption: Procedure for responding to and disposing of a spill.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. reddit.com [reddit.com]
- 3. safetymadesimple.com [safetymadesimple.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. gloves-online.com [gloves-online.com]
- 7. oxwork.com [oxwork.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. sc.edu [sc.edu]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. oger.is [oger.is]
- 12. steelfire.com [steelfire.com]
- 13. Spill Control Agent | PortableFire Extinguishers | Fire Supression | ANSUL [ansul.com]
- 14. SENTRY Spill Control Cases & Kits | ANSUL [ansul.com]
- 15. trdsf.com [trdsf.com]
- 16. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
